Methyl thieno[3,2-b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl thieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNJFSCOKHCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372340 | |
| Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98800-10-3 | |
| Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for methyl thieno[3,2-b]thiophene-2-carboxylate, a key building block in the development of organic semiconductors, pharmaceuticals, and advanced materials.[1] The unique electronic properties of the thieno[3,2-b]thiophene core make it a valuable scaffold in organic electronics, particularly in the creation of organic field-effect transistors (OFETs), organic photovoltaics, and organic light-emitting diodes.[2][3] Furthermore, its derivatives have shown promise in medicinal chemistry, including as inhibitors of specific enzymes and as agonists for G protein-coupled receptors.[2]
This document outlines the most common and effective synthesis strategies, providing detailed experimental protocols and summarizing key quantitative data to aid in reproducible and efficient laboratory synthesis.
Core Synthetic Strategies
The construction of the thieno[3,2-b]thiophene scaffold is most commonly achieved through the annulation of a second thiophene ring onto a pre-functionalized thiophene precursor. The two predominant and well-documented strategies for the synthesis of this compound and its derivatives are the Fiesselmann thiophene synthesis and approaches starting from 3-nitrothiophenes.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for constructing the thieno[3,2-b]thiophene core. This approach involves the condensation of a 3-halothiophene-2-carboxylate with a thioglycolate ester in the presence of a strong base.[4][5] The reaction proceeds via a nucleophilic substitution of the halogen, followed by an intramolecular cyclization to form the fused ring system.
A common route starts with a 3-chlorothiophene-2-carboxylate derivative, which reacts with methyl thioglycolate using potassium tert-butoxide as the base to yield the corresponding 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.[4][5] While this guide focuses on the parent unsubstituted molecule, this method is widely applied for synthesizing various substituted analogs.
Synthesis from 3-Nitrothiophenes
An alternative and versatile strategy employs 3-nitrothiophene derivatives as starting materials.[2][3][6] This method relies on the nucleophilic aromatic substitution (SNAr) of the nitro group, which is an excellent leaving group, with a sulfur nucleophile.[2][6] The subsequent intramolecular cyclization of the resulting intermediate affords the thieno[3,2-b]thiophene scaffold.
This pathway offers the advantage of utilizing readily available and often more reactive nitro-substituted thiophenes. For instance, dimethyl 3-nitrothiophene-2,5-dicarboxylate can be reacted with various sulfur nucleophiles, followed by a base-promoted cyclization to furnish the desired fused ring system.[2][3]
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of thieno[3,2-b]thiophene derivatives, based on established literature procedures.
Protocol 1: Fiesselmann Synthesis of a 3-Hydroxythieno[3,2-b]thiophene-2-carboxylate Derivative
This protocol is adapted from the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.[4]
Materials:
-
Methyl 3-chlorothiophene-2-carboxylate derivative
-
Methyl thioglycolate
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the methyl 3-chlorothiophene-2-carboxylate derivative in anhydrous THF.
-
Add methyl thioglycolate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and ethanol (1:1 v/v) to yield the pure methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative.
Protocol 2: Synthesis of 2,5-Disubstituted Thieno[3,2-b]thiophenes from a 3-Nitrothiophene Precursor
This protocol is based on the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate.[6]
Materials:
-
Methyl 5-formyl-4-nitrothiophene-2-carboxylate
-
Methyl thioglycolate
-
Potassium carbonate (K2CO3)
-
Solvent (e.g., DMF or similar polar aprotic solvent)
Procedure:
-
To a solution of methyl 5-formyl-4-nitrothiophene-2-carboxylate in a suitable solvent, add potassium carbonate.
-
Add methyl thioglycolate to the suspension.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it under vacuum.
-
Purify the crude product by crystallization or column chromatography to obtain the desired 2,5-disubstituted thieno[3,2-b]thiophene.
Quantitative Data Summary
The following table summarizes quantitative data from representative synthetic procedures for thieno[3,2-b]thiophene derivatives found in the literature.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate (1a) | 1. NaNO₂, p-TsOH, MeCN; 2. CuCl, MeCN | Methyl 3-chloro-5-phenylthiophene-2-carboxylate (2a) | 43-83 | [4] |
| Methyl 3-chlorothiophene-2-carboxylates (2a-k) | Methyl thioglycolate, KOt-Bu, THF | Aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates (3a-k) | 41-78 | [4] |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate (2a) | Methyl thioglycolate, K₂CO₃, DMF | Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate | 93 | [6] |
| Methyl 5-methyl-4-nitrothiophene-2-carboxylate (8) | 1. DMF-DMA; 2. NaIO₄ | Methyl 5-formyl-4-nitrothiophene-2-carboxylate (9) | 71 | [6] |
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the key synthetic strategies described.
Caption: Fiesselmann synthesis of a thieno[3,2-b]thiophene derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 4. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of Methyl thieno[3,2-b]thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-rich thieno[3,2-b]thiophene core makes it a valuable scaffold for the development of novel therapeutic agents and organic electronic materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of analogous compounds reported in the scientific literature.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | s | 1H | H-3 |
| ~ 7.5 - 7.7 | d | 1H | H-5 |
| ~ 7.2 - 7.4 | d | 1H | H-6 |
| ~ 3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 - 164 | C=O |
| ~ 140 - 145 | C-2 |
| ~ 135 - 140 | C-3a |
| ~ 130 - 135 | C-6a |
| ~ 125 - 130 | C-3 |
| ~ 120 - 125 | C-5 |
| ~ 118 - 122 | C-6 |
| ~ 52 - 53 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1720 - 1700 | Strong | C=O stretch (ester) |
| ~ 1550 - 1450 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretch (ester) |
| ~ 1100 - 1050 | Strong | Symmetric C-O-C stretch (ester) |
| ~ 850 - 700 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 198 | High | [M]⁺ (Molecular Ion) |
| 167 | Medium | [M - OCH₃]⁺ |
| 139 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming its structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent with a known residual peak is recommended for referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker DPX 400 MHz instrument.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecular structure.
NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film: If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups, such as the C=O stretch of the ester and the C-H and C=C stretches of the aromatic rings.
IR Spectroscopy Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For instance, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) would be expected fragmentation pathways.[2]
Mass Spectrometry Workflow
Conclusion
The spectroscopic analysis of this compound is crucial for its unequivocal identification and for ensuring its purity. This guide provides a detailed, albeit predictive, spectroscopic profile and standardized experimental protocols to aid researchers in their work with this important class of compounds. The presented workflows and data tables serve as a valuable resource for the synthesis, characterization, and application of thieno[3,2-b]thiophene derivatives in various scientific and industrial fields. Further experimental work is encouraged to confirm and expand upon the predicted data presented in this guide.
References
Technical Guide: Chemical Properties of Methyl thieno[3,2-b]thiophene-2-carboxylate (CAS Number: 98800-10-3)
Important Note for Researchers: The CAS number 98800-10-3 is officially assigned to the chemical compound Methyl thieno[3,2-b]thiophene-2-carboxylate . This document provides a detailed technical overview of this specific molecule. It has been noted that this CAS number is sometimes erroneously associated with the research compound GW501516 (also known as Cardarine). The correct CAS number for GW501516, a PPARδ agonist, is 317318-70-0. As this compound is a chemical intermediate for organic synthesis, information regarding biological signaling pathways is not applicable.
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. This compound is a heterocyclic organic molecule that serves as a valuable building block in the fields of materials science and pharmaceutical development. Its rigid, electron-rich thienothiophene core makes it an attractive component for the synthesis of organic semiconductors and other functional materials. This document details its known properties, applications, and relevant synthetic methodologies, presented in a format tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 98800-10-3 | [1][2][3] |
| Molecular Formula | C₈H₆O₂S₂ | [1][2][4] |
| Molecular Weight | 198.25 - 198.26 g/mol | [1][2] |
| IUPAC Name | methyl thieno[3,2-b]thiophene-5-carboxylate | [3][4] |
| Synonyms | Thieno[3,2-b]thiophene-2-carboxylic acid methyl ester | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 96 - 100 °C | [1][2] |
| Purity | ≥98% (by GC) | [2] |
| Storage Conditions | Room temperature | [1][2] |
| SMILES | COC(=O)C1=CC2=C(S1)C=CS2 | [1][4] |
| InChIKey | VCLNJFSCOKHCEJ-UHFFFAOYSA-N | [3][4] |
Experimental Applications and Methodologies
This compound is primarily utilized as a precursor and building block in organic synthesis. Its applications stem from the unique electronic properties of the thieno[3,2-b]thiophene scaffold.
Synthesis of Organic Semiconductors
The thieno[3,2-b]thiophene core is a planar, aromatic system that facilitates π-electron delocalization, a desirable characteristic for organic electronic materials. This compound serves as a key intermediate in the synthesis of larger, more complex molecules for these applications.
Experimental Workflow: Synthesis of Functionalized Thienothiophenes
A general experimental approach involves the functionalization of the thieno[3,2-b]thiophene core, often through reactions targeting the ester group or other positions on the aromatic rings. For instance, the Fiesselmann thiophene synthesis can be employed for the construction of thieno[3,2-b]thiophene derivatives.[5] This process typically involves the condensation of appropriately substituted thiophenes with reagents like methyl thioglycolate in the presence of a base.[5] The resulting derivatives can then be further modified for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[5][6]
Pharmaceutical and Agrochemical Synthesis
The thienothiophene moiety is also explored in medicinal chemistry. This compound can be used as a scaffold to synthesize novel compounds with potential biological activity.[6] For example, derivatives of related aminothiophenes have been investigated as kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral agents.[7] The synthesis of these more complex molecules often begins with a building block like this compound, which is then elaborated through a series of chemical reactions.
General Protocol for Derivatization:
A typical protocol for utilizing this compound in pharmaceutical synthesis would involve the following conceptual steps:
-
Reaction of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional group.
-
Aromatic Substitution: Electrophilic or nucleophilic aromatic substitution reactions can be performed on the thienothiophene ring system to introduce additional functional groups, although this may require careful control of reaction conditions.
-
Cross-Coupling Reactions: If a halogenated derivative of this compound is prepared, it can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings) to append other molecular fragments.
Safety and Handling
Based on available safety data sheets, this compound should be handled with standard laboratory precautions. It is advised to avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly closed container in a cool, dry place.[8]
Conclusion
This compound, identified by CAS number 98800-10-3, is a key chemical intermediate with significant applications in materials science and as a precursor for pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable resource for researchers in organic synthesis. While this compound does not have direct biological signaling pathways, its role as a foundational element in the creation of functional organic materials and potential therapeutics is of significant interest to the scientific community.
References
- 1. labsarms.co.uk [labsarms.co.uk]
- 2. sundial.csun.edu [sundial.csun.edu]
- 3. Methyl thieno(3,2-b)thiophene-2-carboxylate | C8H6O2S2 | CID 2739788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 8. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Methyl Thieno[3,2-b]thiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystal structure of methyl thieno[3,2-b]thiophene-2-carboxylate and its derivatives, a class of compounds holding significant promise in materials science and medicinal chemistry. This document provides a comprehensive overview of their synthesis, crystallographic parameters, and relevant biological signaling pathways, offering a crucial resource for researchers engaged in their study and application.
Crystallographic Data of a Thieno[3,2-b]thiophene Derivative
| Parameter | Value |
| Empirical Formula | C₁₈H₁₆O₈S₂ |
| Formula Weight | 440.44 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 8.843(3) Å |
| b | 16.023(5) Å |
| c | 13.313(4) Å |
| α | 90° |
| β | 98.48(3)° |
| γ | 90° |
| Volume | 1864.1(10) ų |
| Z | 4 |
| Calculated Density | 1.569 Mg/m³ |
Experimental Protocols
The synthesis and characterization of this compound derivatives involve a series of well-established organic chemistry techniques. The following sections detail the common experimental protocols employed.
General Synthesis of Thieno[3,2-b]thiophene Derivatives
A prevalent method for the synthesis of the thieno[3,2-b]thiophene core involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiols.[1] This nucleophilic aromatic substitution, followed by intramolecular condensation, yields the fused ring system.
Typical Procedure:
-
Nucleophilic Aromatic Substitution: A solution of a 3-nitrothiophene-2,5-dicarboxylate in a suitable solvent (e.g., acetone) is treated with a thiol (e.g., methyl thioglycolate) in the presence of a base such as potassium carbonate. The reaction mixture is stirred at room temperature until completion.
-
Work-up: The reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Intramolecular Condensation (Dieckmann or similar): The intermediate from the previous step is dissolved in an appropriate solvent and treated with a base (e.g., sodium ethoxide) to induce cyclization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final thieno[3,2-b]thiophene derivative.
Characterization Methods
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compounds, confirming their elemental composition.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state. Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Biological Activity and Signaling Pathways
Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists of the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation and cancer.
Upon activation by an agonist, GPR35 can couple to different G proteins, leading to the modulation of downstream signaling cascades. One of the key pathways involves the Gαi/o family, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Another important pathway is the Gαq/11-mediated activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, GPR35 activation can also lead to the recruitment of β-arrestins, which can initiate G protein-independent signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade.
This guide provides a foundational understanding of the crystal structure and relevant experimental and biological contexts of this compound derivatives. The presented data and protocols are intended to support further research and development in this exciting area of chemical science.
References
Physical and chemical properties of Methyl thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar thieno[3,2-b]thiophene core structure imparts unique electronic and photophysical properties, making it a valuable building block for the synthesis of organic semiconductors, conductive polymers, and components for photovoltaic devices. Furthermore, the thieno[3,2-b]thiophene scaffold is a key pharmacophore in the development of various therapeutic agents, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₂S₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 98800-10-3 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 96-100 °C | |
| Boiling Point | Not available | |
| Solubility | Limited solubility in common organic solvents.[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are influenced by the electron-withdrawing nature of the carboxylate group and the aromaticity of the fused thiophene rings. For comparison, the ¹H and ¹³C NMR data for a substituted methyl thieno[3,2-b]pyridine-2-carboxylate is provided below.
Table 1: Representative ¹H NMR Data for a Substituted Methyl thieno[3,2-b]pyridine-2-carboxylate Derivative (in CDCl₃, 400 MHz) [3]
| Protons | Chemical Shift (δ, ppm) |
| OMe | 3.85 |
| Me | 2.44 |
| Ar-H | 7.33 (d, J = 8.0 Hz) |
| Ar-H | 7.39 (dd, J = 8.4, 4.8 Hz) |
| Ar-H | 7.42 (d, J = 8.0 Hz) |
| Ar-H | 8.24 (dd, J = 8.4, 1.6 Hz) |
| Ar-H | 8.80 (dd, J = 4.8, 1.6 Hz) |
Table 2: Representative ¹³C NMR Data for a Substituted Methyl thieno[3,2-b]pyridine-2-carboxylate Derivative (in CDCl₃, 100.6 MHz) [3]
| Carbon | Chemical Shift (δ, ppm) |
| OMe | 52.7 |
| Ar-C | 120.6, 124.8, 124.9, 130.3, 130.8, 131.0, 132.3, 135.0, 137.0, 142.1, 148.8, 153.3 |
| C=O | 162.4 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-H bonds of the aromatic rings, and C-S bonds of the thiophene rings. The IR spectrum of a related thieno[3,2-b]thiophene derivative shows the following key absorptions.
Table 3: Representative FT-IR Data for a Thieno[3,2-b]thiophene Derivative [4]
| Functional Group | Wavenumber (cm⁻¹) |
| Csp²–H stretching | 3078 and 3090 |
| Csp³–H stretching | 2920 |
| C=O stretching (of DMF) | 1659 |
| Asymmetric COO⁻ stretching | 1485 |
| Symmetric COO⁻ stretching | 1387 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Experimental Protocols
Synthesis of Thieno[3,2-b]thiophene Derivatives
A general method for the synthesis of the thieno[3,2-b]thiophene core involves the reaction of a 3-nitrothiophene derivative with a thiol-containing compound, followed by an intramolecular cyclization. A specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, however, a general synthetic strategy is outlined below.[5]
General Procedure:
-
Nucleophilic Aromatic Substitution: A solution of a suitable 3-nitrothiophene precursor is reacted with a thiol, such as methyl thioglycolate, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone). The reaction mixture is typically heated to facilitate the displacement of the nitro group.[5]
-
Intramolecular Cyclization (Dieckmann Condensation): The resulting intermediate undergoes an intramolecular cyclization reaction, often promoted by a stronger base like a sodium alkoxide, to form the thieno[3,2-b]thiophene ring system.[5]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates a generalized synthetic workflow for thieno[3,2-b]thiophene derivatives.
Reactivity and Stability
This compound is a stable crystalline solid under standard laboratory conditions. The thieno[3,2-b]thiophene ring system is aromatic and generally stable, but it can undergo various chemical transformations. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the ester group.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of research:
-
Organic Electronics: It serves as a key building block for the synthesis of organic semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The fused thiophene rings facilitate efficient charge transport.
-
Medicinal Chemistry: The thieno[3,2-b]thiophene scaffold is present in a number of biologically active molecules. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potential as tyrosine kinase inhibitors.[6]
The following diagram illustrates the relationship between the core structure and its applications.
References
- 1. Methyl thieno(3,2-b)thiophene-2-carboxylate | C8H6O2S2 | CID 2739788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Unraveling the Isomers of C8H6O2S2
A comprehensive examination of the potential structures and characteristics of compounds with the molecular formula C8H6O2S2.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The molecular formula C8H6O2S2 represents a variety of structural isomers, each with potentially unique chemical and biological properties. This technical guide provides an in-depth analysis of the challenges in assigning a single IUPAC name to this formula and explores the characteristics of plausible isomeric structures based on related, well-documented compounds. Due to the absence of a single, predominantly referenced compound for C8H6O2S2 in scientific literature, this paper will focus on a likely candidate, 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione , and will also discuss other potential isomers. This guide aims to provide a foundational understanding for researchers interested in the synthesis, characterization, and potential applications of this class of compounds.
Introduction: The Challenge of Isomerism for C8H6O2S2
The chemical formula C8H6O2S2 indicates a molecule composed of eight carbon atoms, six hydrogen atoms, two oxygen atoms, and two sulfur atoms. The high degree of unsaturation, as calculated by the index of hydrogen deficiency (IHD) of 6, suggests the presence of a benzene ring and additional double bonds or ring structures. Consequently, numerous constitutional isomers can exist for this formula, making the assignment of a single, definitive IUPAC name impossible without further structural information.
While no single isomer of C8H6O2S2 dominates the scientific literature, we can postulate several plausible structures based on common organic motifs. This guide will focus on a plausible isomer, 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione , due to its chemical stability and relevance in synthetic chemistry. Other potential isomers will also be discussed to provide a broader perspective.
IUPAC Nomenclature of Plausible Isomers
Given the molecular formula C8H6O2S2, several isomers can be proposed. The IUPAC names for a few representative structures are provided below.
| Structure | IUPAC Name | Notes |
|
| 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione | A dicarbonyl compound with a dithiolane substituent. |
| Structure not readily available | 6-Mercapto-2-oxo-2H-thiochromene-3-carbaldehyde | A derivative of thiochromene. |
| Structure not readily available | 2-(Carboxymethylthio)benzo[d]thiazole | A benzothiazole derivative. |
Focus Isomer: 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione
For the remainder of this guide, we will focus on 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione as a representative example of a C8H6O2S2 isomer.
Physicochemical Properties
Quantitative data for this specific isomer is not widely available. However, based on its structure, we can predict certain properties.
| Property | Predicted Value / Characteristic |
| Molecular Weight | 198.26 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone; poorly soluble in water. |
| Melting Point | Expected to be relatively high due to the rigid, planar structure and potential for intermolecular interactions. |
Synthesis and Experimental Protocols
The synthesis of 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione would likely proceed through the condensation of a phenylglyoxal derivative with 1,2-ethanedithiol. A plausible synthetic workflow is outlined below.
Caption: Synthetic pathway for the target compound.
-
Reaction Setup: To a solution of phenylglyoxal (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add 1,2-ethanedithiol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the removal of water. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Potential Signaling Pathways and Biological Relevance
While there is no specific research on the biological activity of 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione, its structural motifs suggest potential areas of investigation. The α,β-unsaturated dicarbonyl system is a Michael acceptor and could potentially interact with biological nucleophiles, such as cysteine residues in proteins. This could modulate the activity of various enzymes or signaling proteins.
Caption: Potential covalent modification of a target protein.
This hypothetical pathway suggests that the compound could act as an electrophile, targeting proteins involved in cellular stress responses, such as Keap1, which regulates the Nrf2 pathway. Further experimental validation would be required to confirm such activity.
Conclusion and Future Directions
The molecular formula C8H6O2S2 represents a diverse group of isomers with the potential for interesting chemical and biological activities. This guide has provided a framework for understanding the challenges associated with this formula and has used 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione as a case study to explore potential synthetic routes and biological applications.
Future research should focus on the definitive synthesis and characterization of various C8H6O2S2 isomers. Subsequent screening of these compounds in relevant biological assays could uncover novel therapeutic agents or chemical probes for studying cellular signaling pathways. A systematic exploration of the structure-activity relationships within this class of compounds will be crucial for advancing their potential applications in drug discovery and materials science.
Initial Characterization of Novel Thieno[3,2-b]thiophene Compounds: A Technical Guide
Introduction
The thieno[3,2-b]thiophene scaffold is a fused heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its rigid, electron-rich structure makes it an excellent building block for creating novel compounds with diverse biological activities and unique electronic properties.[1][2] Thiophene derivatives have been explored for various pharmaceutical applications, including as potential antitumor, antiviral, and antibiotic agents. This technical guide provides an in-depth overview of the essential initial steps for the characterization of novel thieno[3,2-b]thiophene derivatives, tailored for researchers, scientists, and drug development professionals. The guide covers common synthetic workflows, key physicochemical characterization techniques, and initial biological screening protocols.
Synthetic Workflow: From Precursors to Pure Compound
The synthesis of novel thieno[3,2-b]thiophene derivatives often employs palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings.[3][4][5] These methods allow for the versatile introduction of various substituents onto the core scaffold. A generalized workflow, from starting materials to the final purified compound, is outlined below. This process involves the coupling reaction, isolation of the crude product, and subsequent purification to achieve the desired level of purity for analysis and biological testing.
References
A Deep Dive into the Electronic Landscape of Methyl thieno[3,2-b]thiophene-2-carboxylate: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic electronics and medicinal chemistry. Its rigid, planar thieno[3,2-b]thiophene core provides a robust scaffold for the development of novel materials with tailored electronic properties, making it a valuable building block for organic semiconductors. Furthermore, the thieno[3,2-b]thiophene moiety is explored in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the computational studies on the electronic properties of this compound and its derivatives, offering insights into its potential applications and design principles for future innovations.
Computational Methodologies
The electronic structure of this compound and its analogs is predominantly investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular properties. A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of its electronic properties.
Key Experimental Protocols:
-
Software: Gaussian, VASP (Vienna Ab initio Simulation Package), and other quantum chemistry software packages are frequently employed.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between computational cost and accuracy for organic molecules.[1] Other functionals may also be utilized depending on the specific properties being investigated.
-
Basis Sets: The 6-31G* or 6-311G(d,p) basis sets are commonly chosen to describe the atomic orbitals of the system.[1]
-
Solvent Effects: To simulate realistic conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).
The typical workflow for these computational studies is outlined in the diagram below.
Electronic Properties
The electronic properties of this compound are crucial for its application in electronic devices. The key parameters that are computationally investigated include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. The energy gap is a critical factor in determining the electrical conductivity and optical properties of the material.
While specific computational data for this compound is not extensively published, studies on closely related thieno[3,2-b]thiophene derivatives provide valuable insights. The following table summarizes computed electronic properties for various thieno[3,2-b]thiophene-based molecules.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |
| Thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM) | -6.01 | -2.86 | 3.15 | DFT/B3LYP/6-311G(d,p) | [1] |
| A thieno[3,2-b]thiophene derivative (Compound 3 in source) | -5.61 | -3.58 | 2.03 | Based on onset potentials |
Note: The values presented are from different computational studies and may not be directly comparable due to variations in methodologies.
The HOMO and LUMO energy levels can be tuned by introducing different functional groups to the thieno[3,2-b]thiophene core. For instance, electron-withdrawing groups are expected to lower both HOMO and LUMO levels, while electron-donating groups will raise them. This chemical tunability is a key advantage in designing materials for specific electronic applications.
Potential Applications
The favorable electronic properties of this compound and its derivatives make them promising candidates for a variety of applications:
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the thieno[3,2-b]thiophene core facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
-
Organic Photovoltaics (OPVs): By tuning the HOMO and LUMO levels, these materials can be designed to have appropriate energy level alignment with other materials in a solar cell, promoting efficient charge separation and collection.
-
Organic Light-Emitting Diodes (OLEDs): Thieno[3,2-b]thiophene derivatives can be utilized as host materials or as part of the emissive layer in OLEDs.
-
Drug Development: The thieno[3,2-b]thiophene scaffold is a privileged structure in medicinal chemistry and has been incorporated into molecules with a range of biological activities. Computational studies of their electronic properties can aid in understanding their interactions with biological targets.
Conclusion
Computational studies provide a powerful tool for understanding and predicting the electronic properties of this compound and its derivatives. Density Functional Theory calculations offer valuable insights into their HOMO and LUMO energy levels, which are critical for their application in organic electronics. The ability to tune these properties through chemical modification opens up a vast design space for the development of novel high-performance materials. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an increasingly important role in guiding the synthesis and characterization of new thieno[3,2-b]thiophene-based materials for a wide range of technological and therapeutic applications.
References
Unlocking the Therapeutic Potential of Thieno[3,2-b]thiophene: A Technical Guide to Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]thiophene core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart favorable electronic properties and the ability to engage in diverse biological interactions. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of novel thieno[3,2-b]thiophene derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Synthetic Strategies for Novel Thieno[3,2-b]thiophene Derivatives
The functionalization of the thieno[3,2-b]thiophene core is crucial for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are powerful tools for introducing a wide range of substituents onto the thiophene rings.
Table 1: Synthesis of Phenyl-Substituted Thieno[3,2-b]thiophene Derivatives via Stille and Suzuki Coupling
| Compound ID | R Group | Coupling Method | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenyl | Stille | PdCl2(PPh3)2 | - | THF | 78 | [1] |
| 2 | 4-Dodecylphenyl | Suzuki | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 85 | [1] |
| 3 | 4-(Trifluoromethyl)phenyl | Suzuki | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 75 | [1] |
A general synthetic workflow for these coupling reactions is depicted below.
Detailed Experimental Protocols
General Procedure for Suzuki Coupling:
To a solution of 2,5-dibromothieno[3,2-b]thiophene (1.0 eq) in a suitable solvent such as toluene, the corresponding arylboronic acid (2.2 eq), a palladium catalyst like Pd(PPh3)4 (0.05 eq), and an aqueous solution of a base, typically 2M Na2CO3, are added. The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diarylated thieno[3,2-b]thiophene derivative.
General Procedure for Stille Coupling:
In a flame-dried flask under an inert atmosphere, 2,5-dibromothieno[3,2-b]thiophene (1.0 eq) and a palladium catalyst such as PdCl2(PPh3)2 (0.05 eq) are dissolved in a dry solvent like THF. The organostannane reagent (2.1 eq) is then added dropwise. The reaction mixture is heated to reflux for 12-24 hours. After completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the target compound.
Anticancer Activity and Signaling Pathway Inhibition
Derivatives of the thieno[3,2-b]thiophene scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.
Table 2: In Vitro Anticancer Activity of Thieno[2,3-b]thiophene and Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Core Structure | Target Cell Line | IC50 (µM) | Reference |
| TTP-1 | Thieno[2,3-b]thiophene | MCF-7 | 0.28 | [2] |
| TTP-2 | Thieno[2,3-b]thiophene | A549 | 5.02 | [2] |
| TP-1 | Thieno[2,3-d]pyrimidine | HCT-116 | 1.5 | |
| TP-2 | Thieno[2,3-d]pyrimidine | PC-3 | 3.2 |
EGFR Signaling Pathway Inhibition
The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain thieno[2,3-b]thiophene derivatives have been identified as potent inhibitors of EGFR. Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.
Molecular modeling suggests that these inhibitors form hydrogen bonds and hydrophobic interactions with key residues in the EGFR active site, including Asp855, Lys745, Met793, and Val726, thereby blocking its kinase activity.[2]
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is a common driver of tumorigenesis, particularly in colorectal cancer. Some thienopyrimidine derivatives have been shown to inhibit this pathway downstream of the destruction complex.
These compounds are thought to interfere with the nuclear translocation of β-catenin or its interaction with the TCF/LEF transcription factors, thereby preventing the expression of Wnt target genes that promote cell proliferation.
Antimicrobial Activity
In addition to their anticancer properties, thieno[3,2-b]thiophene derivatives have also shown promising activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: In Vitro Antimicrobial Activity of Thieno[2,3-b]thiophene Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| TTA-1 | Staphylococcus aureus | 16 | |
| TTA-2 | Escherichia coli | 32 | |
| TTA-3 | Candida albicans | 8 |
Conclusion
The thieno[3,2-b]thiophene scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Through targeted synthetic modifications, it is possible to generate derivatives with potent and selective activity against cancer and microbial infections. The insights into the synthesis, structure-activity relationships, and mechanisms of action presented in this guide are intended to facilitate the rational design and discovery of the next generation of thieno[3,2-b]thiophene-based drugs. Further research into the specific molecular interactions of these compounds within biological systems will be crucial for optimizing their therapeutic potential and advancing them into clinical development.
References
Molecular weight and formula of Methyl thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl thieno[3,2-b]thiophene-2-carboxylate, a key building block in the fields of organic electronics and medicinal chemistry. This document details its chemical properties, a proposed synthesis protocol, and characterization data.
Core Properties
This compound is a fused heterocyclic compound that has garnered significant interest due to its rigid, planar structure and electron-rich nature. These characteristics make it an excellent candidate for incorporation into organic semiconductors, enhancing charge transport and stability in electronic devices. Furthermore, its scaffold is a valuable intermediate in the synthesis of novel pharmaceutical compounds.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₂S₂ | [1] |
| Molecular Weight | 198.25 g/mol | [2] |
| CAS Number | 98800-10-3 | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 96 - 100 °C | |
| Purity | ≥ 98% (GC) | [3] |
| Synonyms | Thieno[3,2-b]thiophene-2-carboxylic acid methyl ester | [1] |
Experimental Protocols
Step 1: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
This procedure is adapted from the method described by Fuller and co-workers for the synthesis of thieno[3,2-b]thiophene derivatives.[4]
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for anhydrous reactions (Schlenk line or equivalent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, ensuring the temperature remains at -78 °C.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Separate the aqueous layer and wash the organic layer with a saturated solution of sodium bicarbonate.
-
Combine the aqueous layers and acidify with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield thieno[3,2-b]thiophene-2-carboxylic acid.
Step 2: Fischer Esterification to this compound
This is a general procedure for the Fischer-Speier esterification.[5][6][7][8]
Materials:
-
Thieno[3,2-b]thiophene-2-carboxylic acid (from Step 1)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, suspend thieno[3,2-b]thiophene-2-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Characterization Data
Specific, experimentally obtained ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the searched literature. However, characterization data for the closely related compound, methyl thiophene-2-carboxylate, is provided for reference.[9][10][11]
Reference Data for Methyl thiophene-2-carboxylate:
-
¹H NMR (90 MHz, CDCl₃): δ 7.79 (dd, J=3.8, 1.2 Hz, 1H), 7.53 (dd, J=5.0, 1.2 Hz, 1H), 7.08 (dd, J=5.0, 3.8 Hz, 1H), 3.87 (s, 3H).
-
¹³C NMR (CDCl₃): δ 162.7, 134.1, 133.5, 132.3, 127.7, 52.1.
-
Mass Spectrum (EI): m/z (%) 142 (M+, 100), 111 (85), 83 (20), 45 (15).
Experimental Workflow
The following diagram illustrates the proposed two-step synthesis and purification workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
References
- 1. Methyl thieno(3,2-b)thiophene-2-carboxylate | C8H6O2S2 | CID 2739788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 10. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]
- 11. Methyl-2-thiophene carboxylate [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl thieno[3,2-b]thiophene-2-carboxylate. This document is intended for an audience with a professional background in chemistry, pharmacology, and related sciences, offering in-depth data, experimental protocols, and visual representations to support research and development activities.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The thieno[3,2-b]thiophene core is a rigid, planar, and electron-rich scaffold that is being explored for the development of novel therapeutic agents and organic electronic materials. A thorough understanding of its structure, as confirmed by techniques such as ¹H NMR spectroscopy, is fundamental for its application and further derivatization. This guide focuses on the detailed interpretation of its proton NMR spectrum.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.8 - 8.0 | d | ~5.0 - 5.5 | 1H |
| H-6 | ~7.3 - 7.5 | d | ~5.0 - 5.5 | 1H |
| H-3 | ~7.2 - 7.4 | s | - | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
Note: These are predicted values and may vary slightly from experimentally determined data.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used as alternatives.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If a precise internal standard is required, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0 ppm.
3.2. NMR Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining a well-resolved spectrum.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is suitable for most organic molecules.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons and the three methyl protons of the ester group.
-
Aromatic Protons: The thieno[3,2-b]thiophene ring system gives rise to signals in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The protons H-5 and H-6 are expected to appear as doublets due to coupling with each other. The proton H-3 is expected to be a singlet as it has no adjacent protons to couple with. The electron-withdrawing carboxylate group at the C-2 position will deshield the adjacent proton H-3, causing it to appear at a relatively downfield chemical shift for a thiophene proton.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will appear as a sharp singlet. This signal is expected in the range of 3.8-4.0 ppm, a characteristic region for methyl esters.
Logical Relationship of Spectral Features
The following diagram illustrates the logical relationship between the molecular structure and the expected ¹H NMR spectral features.
Caption: Structure-spectrum correlation.
Conclusion
This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound. While experimental data is not explicitly available, a reliable prediction of the spectrum has been presented based on analogous compounds. The detailed experimental protocol and workflow diagrams offer a practical guide for researchers to obtain and interpret the spectrum of this and similar molecules. The structural insights gained from ¹H NMR are invaluable for quality control, reaction monitoring, and the rational design of new thieno[3,2-b]thiophene-based compounds for various applications.
Theoretical Modeling of Thieno[3,2-b]thiophene Electronic Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-b]thiophene is a fused heterocyclic aromatic compound that has garnered significant attention in the fields of organic electronics and materials science. Its rigid, planar structure and electron-rich nature make it an excellent building block for organic semiconductors used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] A thorough understanding of its electronic structure is paramount for the rational design of novel materials with tailored optoelectronic properties. This technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of the thieno[3,2-b]thiophene core, supported by comparative experimental data and detailed methodologies.
Theoretical Modeling of Electronic Structure
The electronic properties of thieno[3,2-b]thiophene and its derivatives are predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) being the most employed methods.[2][3][4] These computational approaches provide valuable insights into the molecular orbital energy levels, electronic transitions, and other key parameters that govern the performance of these materials in electronic devices.
Key Computational Methods
-
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The choice of functional and basis set is crucial for obtaining accurate results. For thieno[3,2-b]thiophene systems, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p).[5][6]
-
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the properties of excited states. It is the primary method for calculating UV-Vis absorption spectra, providing information on the energies and oscillator strengths of electronic transitions.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical calculations on the thieno[3,2-b]thiophene core and a representative derivative, comparing them with available experimental data.
Table 1: Calculated and Experimental Electronic Properties of Thieno[3,2-b]thiophene
| Property | Computational Method | Calculated Value | Experimental Value |
| HOMO Energy | B3LYP/6-31G | -6.15 eV | -6.2 eV |
| LUMO Energy | B3LYP/6-31G | -0.85 eV | - |
| Band Gap | B3LYP/6-31G | 5.30 eV | 5.4 eV (Optical) |
| First Excitation Energy | TD-DFT/B3LYP/6-31G | 4.88 eV (254 nm) | ~4.5-4.8 eV (260-275 nm) |
Table 2: Calculated Electronic Properties of a Phenyl-Substituted Thieno[3,2-b]thiophene Derivative
| Property | Computational Method | Calculated Value |
| HOMO Energy | B3LYP/6-31G | -5.78 eV |
| LUMO Energy | B3LYP/6-31G | -1.92 eV |
| Band Gap | B3LYP/6-31G | 3.86 eV |
| First Excitation Energy | TD-DFT/B3LYP/6-31G | 3.45 eV (359 nm) |
Experimental Protocols
Accurate experimental data is crucial for validating and benchmarking theoretical models. The following sections provide detailed methodologies for key experiments used to characterize the electronic properties of thieno[3,2-b]thiophene-based materials.
Thin-Film Deposition
2.1.1. Spin Coating
-
Solution Preparation: Dissolve the thieno[3,2-b]thiophene derivative in a suitable organic solvent (e.g., chlorobenzene, chloroform) to a concentration of 5-20 mg/mL.[1] Stir the solution overnight at a slightly elevated temperature (40-50 °C) to ensure complete dissolution.[1] Before use, filter the solution through a 0.2 µm PTFE syringe filter.[1]
-
Substrate Cleaning: Sequentially sonicate the substrates (e.g., glass, silicon) in deionized water, acetone, and isopropanol for 15 minutes each.[1] Dry the substrates with a stream of nitrogen gas.[1]
-
Deposition: Place the cleaned substrate on the spin coater chuck and apply a vacuum. Dispense the filtered solution onto the center of the substrate. Start the spin coater, typically at a speed of 1000-4000 rpm for 30-60 seconds.[1]
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., nitrogen-filled glovebox). Anneal the film at a specific temperature (e.g., 120 °C) for a set duration (e.g., 15 minutes) to improve molecular ordering.[1]
2.1.2. Vacuum Thermal Evaporation
-
Source Preparation: Place the small molecule thieno[3,2-b]thiophene material in a low-temperature evaporation cell within a vacuum chamber.
-
Substrate Mounting: Mount the cleaned substrates onto a holder positioned above the evaporation source.
-
Evaporation: Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr). Heat the evaporation source to a temperature that provides a stable deposition rate (e.g., 0.1-1 Å/s), which is monitored in-situ using a quartz crystal microbalance. The evaporation temperature for organic materials is typically below 600 °C.[7]
-
Film Formation: The evaporated material travels in a line-of-sight path and condenses on the substrate, forming a thin film.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: For solutions, dissolve the compound in a UV-grade solvent (e.g., chloroform, THF) in a quartz cuvette. For thin films, use the substrate with the deposited film.
-
Baseline Correction: Record a baseline spectrum using a blank sample (pure solvent in a cuvette or a bare substrate).
-
Measurement: Place the sample in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm). The absorbance onset is used to determine the optical band gap.
Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the thieno[3,2-b]thiophene derivative in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Immerse the electrodes in the solution and apply a potential sweep at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: From the resulting voltammogram, determine the onset oxidation and reduction potentials. These values are used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the material (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).[2]
-
Instrumentation: Place the sample pan in the TGA furnace.
-
Measurement: Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate (e.g., 10 °C/min).[9]
-
Data Analysis: The instrument records the mass of the sample as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs, indicating the thermal stability of the material.[9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical modeling of thieno[3,2-b]thiophene's electronic structure.
Caption: Molecular orbital energy level diagram for thieno[3,2-b]thiophene.
Caption: A typical computational workflow for modeling electronic structure.
Caption: Relationship between theoretical predictions and experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 3. korvustech.com [korvustech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. stinstruments.com [stinstruments.com]
- 8. ossila.com [ossila.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Methodological & Application
Application Notes and Protocols: Methyl Thieno[3,2-b]thiophene-2-carboxylate in Organic Field-Effect Transistors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[3,2-b]thiophene and its derivatives are a significant class of organic semiconducting materials utilized in the fabrication of organic field-effect transistors (OFETs). Their rigid, planar structure and extended π-electron system facilitate efficient charge transport, making them promising candidates for applications in flexible electronics, sensors, and displays.[1] This document provides detailed application notes and protocols for the use of a representative small molecule, methyl thieno[3,2-b]thiophene-2-carboxylate, in OFETs. While specific performance data for this exact molecule is not extensively available in the public domain, the provided protocols for synthesis and device fabrication are based on established methods for closely related thieno[3,2-b]thiophene derivatives.[2][3][4] The performance data presented is a summary of typical values achieved for this class of materials, offering a benchmark for researchers.
Data Presentation: Performance of Thieno[3,2-b]thiophene-Based OFETs
The following table summarizes the performance of various OFETs incorporating thieno[3,2-b]thiophene derivatives, showcasing the potential of this class of materials. It is important to note that the performance of devices based on this compound may vary depending on the specific fabrication conditions and device architecture.
| Derivative Class | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Reference |
| Thieno[3,2-b]thiophene Copolymers | Solution Processing | 0.1 | 3.5 x 10³ | [3][4] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | Solution Shearing | up to 0.32 | > 10⁶ | [5] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Solution Shearing | up to 0.005 | > 10⁶ | [6][7] |
| [8]Benzothieno[3,2-b][8]benzothiophene (BTBT) Derivatives | Solution Shearing | Not specified | Not specified | [9] |
| DPh-BTBT | Vacuum Deposition | up to 2.0 | 10⁸ | [10] |
| Thieno[3,2-b]thiophene Flanked Isoindigo Polymers | Solution Processing | up to 0.4 (hole), up to 0.7 (electron) | Not specified | [11] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the known synthesis of thieno[3,2-b]thiophene-2-carboxylic acid.[2]
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi)
-
Dry Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid:
-
Dissolve 3-bromothiophene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Bubble dry CO₂ gas through the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield thieno[3,2-b]thiophene-2-carboxylic acid.
-
-
Esterification to this compound:
-
Suspend the synthesized thieno[3,2-b]thiophene-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This is a general protocol for fabricating OFETs using solution-processable small molecules.[6][7][12]
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Photoresist and developer for photolithography (optional, for patterned electrodes)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired substrate size.
-
Sonically clean the substrates sequentially in a series of solvents: deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Treatment:
-
To improve the semiconductor film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
For vapor-phase treatment, place the substrates in a vacuum chamber with a small amount of HMDS or OTS and heat at a specified temperature (e.g., 120 °C for HMDS).
-
For solution-phase treatment, immerse the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane.[12]
-
-
Deposition of the Organic Semiconductor:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., 0.5-1.0 wt%).
-
Deposit the solution onto the treated substrate using one of the following methods:
-
Spin-coating: Dispense the solution onto the center of the substrate and spin at a controlled speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).
-
Solution-shearing: Place a drop of the solution at the edge of the substrate and use a blade to spread the solution at a constant, slow speed (e.g., 0.01-0.1 mm/s) across the heated substrate.[5][9]
-
-
Anneal the semiconductor film at an optimized temperature (e.g., 80-150 °C) under an inert atmosphere to improve crystallinity and remove residual solvent.
-
-
Deposition of Source and Drain Electrodes:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate a thin layer of gold (e.g., 50 nm) onto the semiconductor film through the shadow mask. The heavily doped Si substrate acts as the gate electrode.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Obtain the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
From these characteristics, extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from Methyl Thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers derived from methyl thieno[3,2-b]thiophene-2-carboxylate. This monomer is a promising building block for advanced organic electronic materials due to the electron-rich nature of the thieno[3,2-b]thiophene core, which facilitates the formation of a conjugated polymer backbone essential for charge transport.[1][2] The ester functionality allows for potential post-polymerization modification to fine-tune the material's properties.[3]
Overview of Synthesis Methods
Conductive polymers from this compound can be synthesized primarily through two methods: electrochemical polymerization and oxidative chemical polymerization.
-
Electrochemical Polymerization: This method involves the direct polymerization of the monomer onto a conductive substrate (working electrode) by applying an electrical potential. It allows for the formation of uniform thin films with controlled thickness and morphology.[4] The process is initiated by the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.
-
Oxidative Chemical Polymerization: This solution-based method utilizes chemical oxidants, such as iron(III) chloride (FeCl₃), to induce polymerization. It is suitable for producing larger quantities of the polymer powder, which can then be processed into films or other forms.
Experimental Data Summary
The following tables summarize typical experimental parameters and expected properties for the synthesis of poly(this compound). These values are based on established data for similar thieno[3,2-b]thiophene-based polymers and serve as a starting point for optimization.
Table 1: Electrochemical Polymerization Parameters
| Parameter | Typical Value/Range | Purpose |
| Monomer Concentration | 5-20 mM | Provides monomer units for polymerization |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) | Ensures ionic conductivity of the solution |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Solubilizes the monomer and electrolyte |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum (Pt) | Substrate for polymer film deposition |
| Counter Electrode | Platinum (Pt) wire or mesh | Completes the electrochemical cell |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential reference |
| Potential Range | 0 to +1.8 V (vs. Ag/AgCl) | Potential window for monomer oxidation and polymer deposition |
| Scan Rate | 50-100 mV/s | Rate of potential sweep during cyclic voltammetry |
| Number of Cycles | 5-20 cycles | Controls the thickness of the polymer film |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Range | Characterization Technique |
| Oxidation Onset Potential | +0.8 to +1.2 V | Cyclic Voltammetry (CV) |
| HOMO Energy Level | -5.2 to -5.6 eV | Calculated from CV data |
| LUMO Energy Level | -3.2 to -3.6 eV | Calculated from CV and optical data |
| Electrochemical Band Gap | 1.6 to 2.0 eV | Calculated from HOMO and LUMO levels |
| Optical Band Gap (Eg) | 1.7 to 2.1 eV | UV-Vis Spectroscopy |
| Conductivity | 10⁻³ to 10¹ S/cm | Four-Point Probe Measurement |
| Color (Neutral State) | Deep Blue / Purple | Spectroelectrochemistry |
| Color (Oxidized State) | Light Gray / Transmissive | Spectroelectrochemistry |
Experimental Protocols
Protocol for Electrochemical Polymerization
This protocol describes the synthesis of a poly(this compound) thin film on an ITO-coated glass electrode using cyclic voltammetry.
Materials:
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
ITO-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl wire (pseudo-reference electrode) or Ag/AgCl (in 3M KCl) (reference electrode)
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath
-
Nitrogen/Argon inlet for inert atmosphere
Procedure:
-
Electrode Preparation:
-
Clean the ITO-coated glass slide by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the electrode under a stream of nitrogen or in an oven at 60°C.
-
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous ACN.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 10 mM.
-
Stir the solution until the monomer is completely dissolved.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the monomer-containing electrolyte solution.
-
Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from 0 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10 cycles.
-
Observe the growth of a colored polymer film on the ITO surface.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the polymer-coated electrode from the cell.
-
Rinse it thoroughly with fresh ACN to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
-
Characterization:
-
Characterize the electrochemical properties of the polymer film by performing cyclic voltammetry in a monomer-free electrolyte solution.
-
Investigate the spectroelectrochemical properties using a UV-Vis-NIR spectrometer coupled with the potentiostat.
-
Measure the conductivity of the polymer film using a four-point probe.
-
Protocol for Oxidative Chemical Polymerization
This protocol describes the synthesis of poly(this compound) powder using iron(III) chloride as the oxidant.
Materials:
-
This compound (monomer)
-
Anhydrous chloroform (CHCl₃) or nitrobenzene
-
Anhydrous iron(III) chloride (FeCl₃)
-
Methanol
-
Ammonia solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup:
-
In a dry, two-necked round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (e.g., 1 mmol) in anhydrous chloroform (e.g., 20 mL).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., 4 mmol, oxidant-to-monomer ratio of 4:1) in anhydrous chloroform (e.g., 20 mL).
-
-
Polymerization:
-
Cool the monomer solution to 0°C using an ice bath.
-
Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. A dark precipitate of the polymer will form.
-
-
Polymer Isolation and Purification:
-
Quench the reaction by pouring the mixture into a large volume of methanol (e.g., 200 mL).
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with methanol, deionized water, and a dilute ammonia solution (to remove residual iron salts), followed by deionized water until the filtrate is neutral.
-
To remove low molecular weight oligomers, perform a Soxhlet extraction of the crude polymer with methanol for 24 hours.
-
Dry the purified polymer powder in a vacuum oven at 60°C.
-
-
Characterization:
-
Characterize the polymer structure using FT-IR and NMR spectroscopy (if soluble).
-
Determine the molecular weight using gel permeation chromatography (GPC).
-
Press the polymer powder into a pellet to measure its conductivity.
-
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and characterization of conductive polymers from this compound.
Caption: Overall workflow from monomer synthesis to polymer characterization.
Caption: Experimental workflow for electrochemical polymerization.
Caption: Simplified mechanism of electropolymerization.
References
- 1. Exploring the electrochromic properties of poly(thieno[3,2-b]thiophene)s decorated with electron-deficient side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl thieno[3,4-b]thiophene-2-carboxylate [myskinrecipes.com]
- 4. 3,6-Dimethoxythieno[3,2-b]thiophene-Based Bifunctional Electrodes for High-Performance Electrochromic Supercapacitors Prepared by One-Step Electrodeposition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl Thieno[3,2-b]thiophene-2-carboxylate in Organic Photovoltaics: Application Notes and Protocols
Introduction
Methyl thieno[3,2-b]thiophene-2-carboxylate is a versatile building block in the synthesis of novel organic semiconductor materials for organic photovoltaic (OPV) applications. The rigid and planar thieno[3,2-b]thiophene core promotes π-π stacking and enhances charge carrier mobility, making it an attractive moiety for both donor and acceptor materials in OPV devices. The carboxylate group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic and physical properties of the resulting materials. This document provides an overview of its application, quantitative performance data of derived materials, and detailed experimental protocols for the synthesis of a representative polymer and the fabrication of an OPV device.
Performance of OPV Devices Utilizing Thieno[3,2-b]thiophene Derivatives
The following table summarizes the performance of various organic photovoltaic devices where the active layer is composed of materials derived from the thieno[3,2-b]thiophene core. This data highlights the potential of this class of materials in achieving high power conversion efficiencies.
| Polymer/Small Molecule Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTT-ODTTBT | PC71BM | - | 13.96 | 66.94 | 7.05 | [1] |
| DRBDT-TT | PC71BM | - | - | >70 | >8 | [2] |
| DRBDT-STT | PC71BM | - | - | >70 | >8 | [2] |
| P1 (with thienothiophene) | - | - | - | - | 4.25 | [3] |
| P4TBT | [4]PCBM | - | - | - | 2.5 | [5][6][7] |
| Polymer with DPP | PC71BM | - | - | - | 5.4 | [8] |
| BTTR | PC71BM | - | - | - | - | [9] |
Note: Specific Voc and Jsc values were not available for all entries in the search results.
Experimental Protocols
Synthesis of a Representative Donor-Acceptor Polymer
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using a derivative of this compound via Stille polymerization. The synthesis involves the creation of a stannylated thieno[3,2-b]thiophene derivative which is then copolymerized with a brominated acceptor monomer.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyltin chloride (Me3SnCl)
-
Brominated acceptor monomer (e.g., a benzothiadiazole derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Synthesis of 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene:
-
Dissolve 2,5-dibromothieno[3,2-b]thiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add two equivalents of n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.
-
Add two equivalents of trimethyltin chloride to the reaction mixture and allow it to slowly warm to room temperature.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Stille Copolymerization:
-
In a Schlenk flask, dissolve equimolar amounts of the synthesized 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and the brominated acceptor monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Add a catalytic amount of Pd(PPh3)4 (typically 1-2 mol%) to the reaction mixture.
-
Heat the mixture to reflux (around 110 °C) and stir under an inert atmosphere for 24-48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the polymer in hot chloroform and re-precipitate it in methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
-
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using a blend of a thieno[3,2-b]thiophene-based polymer donor and a fullerene acceptor (e.g., PC71BM).
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized thieno[3,2-b]thiophene-based polymer donor
-
-Phenyl-C71-butyric acid methyl ester (PC71BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15-20 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the substrates at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the polymer donor and PC71BM acceptor in a suitable solvent like chlorobenzene. The weight ratio of donor to acceptor and the total concentration need to be optimized for each specific material system.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature and for a specific duration to control the morphology of the blend.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Calcium (Ca) or Lithium Fluoride (LiF) (as an electron transport layer) followed by a thicker layer of Aluminum (Al) as the top electrode. The deposition is carried out under high vacuum (< 10-6 Torr).
-
-
Device Encapsulation and Characterization:
-
Encapsulate the fabricated devices to protect them from air and moisture.
-
Characterize the photovoltaic performance of the devices under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. Measure the current density-voltage (J-V) characteristics to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of the building block.
General Workflow for OPV Device Fabrication
Caption: Key steps in fabricating an organic solar cell.
Energy Level Diagram for a Typical Thieno[3,2-b]thiophene-based OPV
References
- 1. Novel Conjugated Polymers Containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-Bridge for Organic Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. Synthesis of a novel fused thiophene-thieno[3,2-b]thiophene-thiophene donor monomer and co-polymer for use in OPV and OFETs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel fused thiophene-thieno[3,2-b]thiophene-thiophene donor monomer and co-polymer for use in OPV and OFETs. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance organic solar cells based on a small molecule with thieno[3,2-b]thiophene as π-bridge - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Methyl thieno[3,2-b]thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thieno[3,2-b]thiophene (TT) and its derivatives are a significant class of heterocyclic compounds widely utilized as building blocks for organic electronics and optoelectronics.[1][2][3] The fused-ring structure provides rigidity, planarity, and extended π-conjugation, which are desirable properties for creating semiconducting materials with enhanced charge carrier mobility and stability.[2][3] Polymers derived from Methyl thieno[3,2-b]thiophene-2-carboxylate are of particular interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[4][5] This document provides detailed protocols for the primary polymerization techniques used to synthesize polymers from this monomer: Stille coupling, Suzuki coupling, and oxidative polymerization.
Application Note 1: Stille Coupling Polymerization
Stille coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organostannane and an organohalide, catalyzed by a palladium complex.[6] It is highly effective for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and high reaction rates.[6] For the polymerization of this compound, the monomer must first be functionalized with two leaving groups (e.g., bromine) and copolymerized with a distannylated comonomer.
Logical Relationship: Stille Coupling Pathway
Caption: Stille coupling polymerization of a dibrominated thienothiophene monomer.
Quantitative Data: Stille Coupling Polymerization
The following table summarizes typical reaction conditions and resulting polymer properties for Stille coupling of thieno[3,2-b]thiophene derivatives, as reported in the literature for similar systems.[6]
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ / P(o-tolyl)₃ | [6] |
| Comonomer | 2,5-bis(trimethylstannyl)thiophene | [7] |
| Solvent | Toluene or Chlorobenzene | [6] |
| Temperature | 90 - 110 °C | [8] |
| Reaction Time | 12 - 48 hours | [6] |
| Molecular Weight (Mn) | 15 - 151 kDa | [6] |
| Polydispersity Index (PDI) | 1.5 - 2.7 | [6] |
| Yield | 70 - 95% | - |
Experimental Protocol: Stille Coupling
Objective: To synthesize poly(this compound-co-thiophene) via palladium-catalyzed Stille coupling.
Materials:
-
2,5-Dibromo-methyl thieno[3,2-b]thiophene-2-carboxylate (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Chlorobenzene
-
Methanol
-
Acetone
-
Hexane
-
Soxhlet extraction apparatus
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a Schlenk flask, add equimolar amounts of Monomer A (e.g., 1.0 mmol) and Monomer B (1.0 mmol).
-
Catalyst Preparation: In a separate flask, add the catalyst Pd₂(dba)₃ (0.02 mmol) and the ligand P(o-tol)₃ (0.08 mmol).
-
Reaction Setup: Add anhydrous chlorobenzene (20 mL) to the monomer flask. Degas the solution by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), transfer the catalyst/ligand mixture to the monomer solution.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours. The solution will typically become dark and viscous.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it with methanol and acetone.
-
Perform a Soxhlet extraction to remove catalyst residues and oligomers. Sequentially wash the polymer with methanol, acetone, and hexane.
-
The purified polymer is recovered from the Soxhlet thimble.
-
-
Drying: Dry the final polymer product in a vacuum oven overnight at 40 °C.
Application Note 2: Suzuki Coupling Polymerization
Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. It is another powerful method for C-C bond formation and is widely used for synthesizing conjugated polymers.[8] A key advantage is the use of boronic acids, which are generally more stable and less toxic than the organotin compounds used in Stille coupling.
Logical Relationship: Suzuki Coupling Pathway
Caption: Suzuki coupling polymerization using a diboronic acid comonomer.
Quantitative Data: Suzuki Coupling Polymerization
The table below provides representative conditions for Suzuki polymerization of thieno[3,2-b]thiophene derivatives.[8]
| Parameter | Value | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [8] |
| Comonomer | Aryl-diboronic acid or ester | [8] |
| Base | 2M Aqueous K₂CO₃ or Na₂CO₃ | [9] |
| Solvent | Toluene, THF, or DMF | [8] |
| Temperature | 80 - 100 °C | [8] |
| Reaction Time | 24 - 72 hours | - |
| Molecular Weight (Mn) | 10 - 80 kDa | - |
| Polydispersity Index (PDI) | 1.6 - 3.0 | - |
| Yield | 65 - 90% | - |
Experimental Protocol: Suzuki Coupling
Objective: To synthesize a copolymer of this compound via palladium-catalyzed Suzuki coupling.
Materials:
-
2,5-Dibromo-methyl thieno[3,2-b]thiophene-2-carboxylate (Monomer A)
-
1,4-Benzenediboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ammonium hydroxide solution
-
EDTA solution
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), and the catalyst Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (5 mL).
-
Degassing: Bubble argon through the biphasic mixture for 30 minutes to remove oxygen.
-
Polymerization: Heat the mixture to 90 °C under a positive pressure of argon and stir vigorously for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of bromobenzene and phenylboronic acid and stir for an additional 4 hours each.
-
Work-up:
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
-
Precipitation and Purification:
-
Concentrate the solution and precipitate the polymer by adding it to methanol.
-
Filter the polymer and wash with methanol.
-
To remove palladium residues, stir the polymer in an ammonium hydroxide solution, followed by an EDTA solution.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C.
Application Note 3: Oxidative Polymerization
Oxidative polymerization is a direct and often simpler method for synthesizing conjugated polymers. It typically uses a chemical oxidant, such as iron(III) chloride (FeCl₃), to couple monomer units.[10] This method does not require pre-functionalization of the monomer with leaving groups, making it an economical choice. However, it can sometimes lead to lower regioregularity and cross-linking compared to cross-coupling methods.[10]
Experimental Workflow: Oxidative Polymerization
Caption: General experimental workflow for oxidative polymerization with FeCl₃.
Quantitative Data: Oxidative Polymerization
The following table outlines typical parameters for the oxidative polymerization of thiophene derivatives.[10]
| Parameter | Value | Reference |
| Oxidant | Iron(III) Chloride (FeCl₃) | [10] |
| Monomer:Oxidant Ratio | 1:2 to 1:4 (molar) | [10] |
| Solvent | Chloroform, Nitrobenzene, Acetonitrile | [10] |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 4 - 24 hours | - |
| Molecular Weight (Mn) | 3 - 20 kDa | [10] |
| Polydispersity Index (PDI) | 2.0 - 4.5 | - |
| Yield | 40 - 85% | [10] |
Experimental Protocol: Oxidative Polymerization
Objective: To synthesize poly(this compound) via oxidative coupling with FeCl₃.
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Oxidant Preparation: Prepare a slurry of anhydrous FeCl₃ (4.0 mmol) in anhydrous chloroform (25 mL) under an inert atmosphere.
-
Monomer Solution: In a separate flask, dissolve the monomer (1.0 mmol) in anhydrous chloroform (25 mL).
-
Reaction Initiation: Cool the monomer solution to 0 °C in an ice bath. Add the FeCl₃ slurry dropwise to the stirred monomer solution over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The mixture will turn dark blue or black.
-
Quenching and Precipitation: Quench the reaction by pouring the mixture into 250 mL of methanol. A dark solid (the crude polymer) will precipitate.
-
Purification:
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is clear.
-
To remove residual iron salts, stir the polymer in a 1:1 mixture of concentrated HCl and methanol for 2 hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C for 24 hours.
References
- 1. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl thieno[3,4-b]thiophene-2-carboxylate [myskinrecipes.com]
- 5. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Thieno[3,2-b]thiophene-2-carboxylate in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl thieno[3,2-b]thiophene-2-carboxylate as a monomer for the synthesis of photoactive materials in organic solar cells (OSCs). The following sections detail the synthesis of a representative polymer, device fabrication protocols, and the expected performance metrics based on closely related thieno[3,2-b]thiophene-based polymers.
Introduction
This compound is a versatile building block for the synthesis of conjugated polymers used in organic photovoltaics. The thieno[3,2-b]thiophene (TT) core is a rigid and planar fused ring system that promotes π-electron delocalization and intermolecular interactions, which are beneficial for charge transport in solar cells. The ester group on the monomer can be either kept in the final polymer to influence solubility and electronic properties or can be a precursor for further chemical modifications.
This document outlines the conversion of this compound into a polymerizable monomer and its subsequent polymerization to form a donor-acceptor (D-A) copolymer suitable for use in bulk heterojunction (BHJ) solar cells.
Synthesis of a Representative Polymer
While direct polymerization of this compound is not commonly reported, it serves as an excellent starting material for the synthesis of polymerizable monomers. A common strategy involves the saponification of the ester to the carboxylic acid, followed by bromination to create reactive sites for cross-coupling polymerization reactions like Stille or Suzuki coupling.
Here, we present a representative synthetic pathway to a poly(thieno[3,2-b]thiophene-alt-benzodithiophene) derivative, a class of polymers known for its good performance in organic solar cells.
Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve this compound (1 eq.) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) (2-3 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum to obtain Thieno[3,2-b]thiophene-2-carboxylic acid.
-
Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
A key intermediate for polymerization is the dibrominated thieno[3,2-b]thiophene. This can be achieved from the carboxylic acid derivative.
-
Protocol:
-
Suspend Thieno[3,2-b]thiophene-2-carboxylic acid (1 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (2.2 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,5-Dibromothieno[3,2-b]thiophene.
-
Stille Polymerization to form a Donor-Acceptor Copolymer
The dibrominated monomer can be polymerized with a stannylated comonomer, for instance, a benzodithiophene (BDT) derivative, via a Stille coupling reaction to form a D-A copolymer.
-
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-Dibromothieno[3,2-b]thiophene (1 eq.) and a distannylated comonomer (e.g., 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene) (1 eq.) in anhydrous toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for 24-48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
Dry the polymer under vacuum.
-
Caption: Synthetic workflow for a thieno[3,2-b]thiophene-based donor-acceptor copolymer.
Organic Solar Cell Fabrication
A standard inverted bulk heterojunction device architecture is commonly used for testing these polymers.
Materials and Substrate Preparation
-
Materials:
-
Polymer donor (synthesized as described above)
-
Acceptor: PC₇₁BM ([1][1]-Phenyl-C71-butyric acid methyl ester)
-
Solvent: Chlorobenzene or o-dichlorobenzene
-
Hole Transport Layer (HTL): Molybdenum oxide (MoO₃)
-
Electron Transport Layer (ETL): Zinc oxide (ZnO) nanoparticles
-
Electrodes: Indium Tin Oxide (ITO) coated glass (anode) and Aluminum (Al) (cathode)
-
-
Substrate Cleaning:
-
Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Device Fabrication Protocol
-
ETL Deposition: A solution of ZnO nanoparticles in isopropanol is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 30 minutes in air.
-
Active Layer Deposition:
-
Prepare a blend solution of the polymer donor and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically around 20-25 mg/mL.
-
Stir the blend solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a desired thickness (typically 80-120 nm).
-
Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a short duration (e.g., 10 minutes) to optimize the morphology.
-
-
HTL and Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of MoO₃ (5-10 nm) as the hole transport layer.
-
Deposit a thicker layer of Aluminum (Al) (80-100 nm) as the top cathode. The deposition is performed through a shadow mask to define the active area of the device.
-
Caption: Workflow for the fabrication of an inverted organic solar cell.
Device Performance and Characterization
The performance of the fabricated solar cells is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²). The key performance parameters are summarized in the table below. The data presented is representative of high-performing solar cells based on a poly(thieno[3,2-b]thiophene) derivative.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBT-OTT | PC₇₁BM | 7.21 | 0.85 | 13.5 | 63 |
| PTBTz-2 | PC₇₁BM | 9.72 | 0.88 | 16.84 | 66 |
| pBTTT | PC₇₁BM | 2.3 | 0.53 | 9.37 | 48 |
Data adapted from representative literature on thieno[3,2-b]thiophene-based polymers.
Conclusion
This compound is a valuable precursor for creating advanced photoactive materials for organic solar cells. Through established synthetic routes, it can be converted into polymerizable monomers that, when incorporated into donor-acceptor copolymers, can lead to efficient photovoltaic devices. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this class of materials in the field of organic electronics. Further optimization of the comonomer, device architecture, and processing conditions can lead to even higher power conversion efficiencies.
References
Application Notes and Protocols for Suzuki and Stille Coupling Reactions with Thieno[3,2-b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]thiophene and its derivatives are pivotal structural motifs in the fields of materials science and medicinal chemistry. Their rigid, planar, and electron-rich characteristics make them ideal candidates for the development of organic semiconductors, organic field-effect transistors (OFETs), and novel therapeutic agents. The functionalization of the thieno[3,2-b]thiophene core through cross-coupling reactions, particularly the Suzuki and Stille reactions, allows for the precise introduction of various substituents, thereby enabling the fine-tuning of their electronic and photophysical properties. These reactions are fundamental in creating a diverse library of molecules for applications ranging from organic electronics to drug discovery, where they have been investigated for their potential as kinase inhibitors and for targeting neurological disorders.[1][2]
This document provides detailed application notes and experimental protocols for performing Suzuki and Stille coupling reactions on thieno[3,2-b]thiophene derivatives, aimed at providing researchers with a comprehensive guide to these essential synthetic transformations.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide or triflate. It is a powerful tool for the arylation of thieno[3,2-b]thiophene cores.
General Experimental Protocol for Suzuki Coupling
A general procedure for the Suzuki coupling of a brominated thieno[3,2-b]thiophene derivative with an arylboronic acid is as follows:
-
Degassing: A solution of the arylboronic acid and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent mixture (e.g., toluene/water or THF/water) is thoroughly deoxygenated by bubbling argon or nitrogen through the solution for at least 30 minutes.[3][4]
-
Addition of Reactants: To this deoxygenated solution, the brominated thieno[3,2-b]thiophene derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) are added under an inert atmosphere.[3][4]
-
Reaction: The reaction mixture is heated to reflux (typically between 90-110 °C) under an inert atmosphere and stirred vigorously for a specified time (usually 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).[3][4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a flask containing water and an organic solvent (e.g., toluene or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Quantitative Data for Suzuki Coupling Reactions
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | 24 | 74 | [3][5] |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | 24 | - | [3] |
| 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 110 | 4-6 | 25-80 | [4] |
| 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 110 | 4-6 | - | [4] |
Stille Coupling Reactions
The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide or triflate. This method is particularly useful when the corresponding boronic acids are unstable or difficult to prepare.
General Experimental Protocol for Stille Coupling
A general procedure for the Stille coupling of a brominated thieno[3,2-b]thiophene derivative with an organostannane is as follows:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (argon or nitrogen) in a flame-dried flask.
-
Addition of Reactants: The brominated thieno[3,2-b]thiophene derivative, the organostannane, and a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) are dissolved in a dry, degassed solvent (e.g., THF or DMF).[3]
-
Reaction: The reaction mixture is heated to reflux (typically between 80-100 °C) and stirred for a specified time (usually 12-24 hours), with reaction progress monitored by TLC.[3]
-
Work-up: After cooling to room temperature, the reaction is quenched with an aqueous solution of KF to remove the tin byproducts. The mixture is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure coupled product.
Quantitative Data for Stille Coupling Reactions
| Starting Material | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromothieno[3,2-b]thiophene | tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | DMF | 90 | Overnight | 63 | [5] |
| 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ | THF | Reflux | 20 | - | [3] |
Visualizations
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophene-Based Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various thieno[3,2-b]thiophene-based semiconductors, which are promising materials for a range of organic electronic applications. The synthesis of both small molecule and polymeric semiconductors is covered, with a focus on palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings.
Introduction
Thieno[3,2-b]thiophenes (TTs) are a class of fused heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their rigid, planar structure and electron-rich nature facilitate strong π-π stacking and efficient charge transport, making them excellent candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices.[1][2][3] This document outlines established synthetic routes to key thieno[3,2-b]thiophene building blocks and their subsequent polymerization.
Synthesis of Key Monomers and Intermediates
A common strategy for the synthesis of thieno[3,2-b]thiophene-based materials begins with the preparation of a functionalized thieno[3,2-b]thiophene core, which can then be further elaborated into more complex structures or polymerized. A widely used intermediate is 2,5-dibromothieno[3,2-b]thiophene.
Protocol 1: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
This protocol describes the bromination of the thieno[3,2-b]thiophene core.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,5-dibromothieno[3,2-b]thiophene.
Materials:
-
Thieno[3,2-b]thiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Hexanes
-
Ether
Procedure:
-
Dissolve thieno[3,2-b]thiophene in DMF and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) in portions to the cooled solution over a period of 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the yellow precipitate by filtration.
-
Wash the solid sequentially with water, hexanes, and ether.
-
Further purify the product by vacuum sublimation to yield 2,5-dibromothieno[3,2-b]thiophene as a yellow solid.[4]
Synthesis of Thieno[3,2-b]thiophene-based Small Molecules via Cross-Coupling Reactions
Palladium-catalyzed Stille and Suzuki cross-coupling reactions are powerful tools for the synthesis of functionalized thieno[3,2-b]thiophene derivatives.[4] These reactions allow for the introduction of various aryl or heteroaryl substituents onto the thieno[3,2-b]thiophene core.
Protocol 2: Stille Coupling for the Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
This protocol details the synthesis of a thiophene-end-capped thieno[3,2-b]thiophene small molecule.
Reaction Scheme:
Caption: Stille coupling for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene synthesis.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
Tributyl(thiophen-2-yl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Dry Dimethylformamide (DMF)
Procedure:
-
In a flask, combine 2,5-dibromothieno[3,2-b]thiophene, tributyl(thiophen-2-yl)stannane, and tetrakis(triphenylphosphine)palladium(0) in dry DMF.
-
Heat the mixture under a nitrogen atmosphere at 90°C overnight.
-
After cooling to room temperature, add water to the solution.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with hexanes and ether.
-
Purify the product by vacuum sublimation to obtain 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene as a yellow solid.[4]
Protocol 3: Suzuki Coupling for the Synthesis of Aryl-Substituted Thieno[3,2-b]thiophenes
This protocol describes a general method for synthesizing aryl-substituted thieno[3,2-b]thiophenes using a Suzuki coupling reaction.
Reaction Scheme:
Caption: Suzuki coupling for aryl-substituted thieno[3,2-b]thiophene synthesis.
Materials:
-
2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene
-
Appropriate arylboronic acid (e.g., 4-dodecylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Aqueous potassium carbonate (K2CO3) solution
-
Tetrahydrofuran (THF)
Procedure:
-
Combine 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene, the arylboronic acid, and Pd(PPh3)4 in a mixture of THF and aqueous K2CO3 solution.
-
Heat the mixture to reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by chromatography and/or sublimation to yield the desired aryl-substituted thieno[3,2-b]thiophene derivative.[4]
Synthesis of Thieno[3,2-b]thiophene-Based Polymers
Stille polymerization is a common method for synthesizing conjugated polymers based on thieno[3,2-b]thiophene.
Protocol 4: Stille Polymerization for Thieno[3,2-b]thiophene-Based Copolymers
This protocol outlines the synthesis of a donor-acceptor copolymer incorporating a thieno[3,2-b]thiophene unit.
Polymerization Workflow:
References
- 1. Synthesis and Characterization of Thiophene and Thieno[3,2-b]thiophene Containing Conjugated Polymers [open.metu.edu.tr]
- 2. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Thieno[3,2-b]thiophene-2-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic building block that serves as a valuable scaffold in pharmaceutical research and development. Its rigid, electron-rich thieno[3,2-b]thiophene core is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] This document provides an overview of its applications, protocols for the synthesis and evaluation of its derivatives, and quantitative data from relevant studies. The primary focus is on its role in the development of novel anticancer agents.
Key Applications in Pharmaceutical Development
The thieno[3,2-b]thiophene scaffold, and by extension this compound, is a versatile starting point for the synthesis of compounds with a range of biological activities. Its derivatives have shown significant potential as:
-
Anticancer Agents: Thieno[3,2-b]pyridine derivatives, synthesized from precursors related to this compound, have demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cell lines.[4][5]
-
Kinase Inhibitors: The thieno[3,2-b]pyridine core is a key pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][6] Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in tumor angiogenesis and metastasis.[1][4]
-
GPR35 Agonists: Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the G protein-coupled receptor 35 (GPR35), a potential target for inflammatory diseases.
Experimental Protocols
Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
This protocol describes the synthesis of a series of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via a Suzuki-Miyaura cross-coupling reaction, starting from Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[4]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (starting material)
-
Appropriate (hetero)aryl boronic acid, pinacol borane, or potassium trifluoroborate salt
-
PdCl2(dppf)·CH2Cl2 (palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME) and Water (solvent system)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq).
-
Add the (hetero)aryl boronic acid derivative (1.2-1.6 eq).
-
Add PdCl2(dppf)·CH2Cl2 (2-4 mol%).
-
Add K2CO3 (6.0 eq).
-
Add DME and water in a 3:1 ratio.
-
Heat the reaction mixture at 100 °C for 3-4.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether).[4]
In Vitro Anticancer Activity Evaluation (Sulforhodamine B Assay)
This assay is used to determine the growth inhibitory effects of synthesized compounds on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic cell line (e.g., MCF-12A)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the concentration that causes 50% growth inhibition (GI50) from dose-response curves.[4]
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to quantify the number of viable cells after treatment with a compound.[4]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Synthesized compound
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to attach.
-
Treat the cells with the desired concentration of the compound for 48 hours.
-
Harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Calculate the percentage of viable cells.[4]
Quantitative Data
The following tables summarize the quantitative data for the anticancer activity of various derivatives synthesized from a this compound precursor.
Table 1: Synthesis Yields of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) [4]
| Compound | (Hetero)aryl Group | Yield (%) |
| 2a | Phenyl | 72 |
| 2b | p-Tolyl | 84 |
| 2c | 4-Methoxyphenyl | 70 |
| 2d | 4-(Trifluoromethyl)phenyl | 40 |
| 2e | 4-Chlorophenyl | 75 |
| 2f | 4-Cyanophenyl | 35 |
| 2g | Pyridin-4-yl | 66 |
| 2h | Furan-3-yl | 52 |
Table 2: In Vitro Growth Inhibitory Activity (GI50 in µM) of Compounds 2a-2h [4]
| Compound | MDA-MB-231 (TNBC) | MDA-MB-468 (TNBC) | MCF-12A (Non-tumorigenic) |
| 2a | > 100 | > 100 | > 100 |
| 2b | > 100 | > 100 | > 100 |
| 2c | > 100 | > 100 | > 100 |
| 2d | 15 ± 2 | 18 ± 1 | > 100 |
| 2e | 13 ± 1 | 14 ± 1 | > 100 |
| 2f | > 100 | > 100 | > 100 |
| 2g | > 100 | > 100 | > 100 |
| 2h | 16 ± 2 | 20 ± 2 | > 100 |
| Doxorubicin | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 |
Visualizations
Signaling Pathway
Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as inhibitors of VEGFR-2.[1][4] The diagram below illustrates the simplified VEGFR-2 signaling pathway, which is a key regulator of angiogenesis. Inhibition of this pathway can lead to a reduction in tumor vascularization and growth.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel anticancer compounds derived from this compound.
Caption: Workflow for synthesis and anticancer evaluation.
Conclusion
This compound and its derivatives represent a promising class of compounds in pharmaceutical development, particularly in the field of oncology. The thieno[3,2-b]thiophene scaffold provides a robust platform for the design of potent kinase inhibitors with favorable biological activity profiles. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electropolymerization of Functional Monomers from Thieno[3,2-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]thiophene is a heterocyclic organic compound that serves as a versatile building block for the synthesis of a wide range of functional materials.[1][2][3] Its fused thiophene ring structure imparts desirable electronic properties, making it a key component in the development of conducting polymers.[1][2] The electropolymerization of functionalized thieno[3,2-b]thiophene monomers offers a powerful method for the controlled fabrication of thin polymer films with tailored properties. These polymers are finding increasing applications in diverse fields, including organic electronics, and more recently, in biomedical applications relevant to drug development, such as biosensing, controlled drug release, and tissue engineering.[4][5]
This document provides detailed application notes and experimental protocols for the electropolymerization of functional monomers derived from thieno[3,2-b]thiophene, with a focus on applications pertinent to researchers, scientists, and professionals in the field of drug development.
Application Notes
Biosensors for Drug Discovery and Diagnostics
Electropolymerized thieno[3,2-b]thiophene films provide an excellent platform for the development of highly sensitive and selective biosensors. The inherent conductivity of the polymer backbone facilitates efficient electron transfer, a key process in electrochemical biosensing. Furthermore, the thieno[3,2-b]thiophene core can be functionalized with various chemical groups to enable the covalent immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids.
For instance, carboxyl-functionalized poly(thieno[3,2-b]thiophene) can be used to immobilize enzymes like glucose oxidase for the development of glucose sensors, a critical tool in metabolic drug research. The polymer film not only provides a stable matrix for the enzyme but also acts as a transducer, converting the biochemical reaction into a measurable electrical signal. The ability to create nanostructured polymer surfaces, such as nanotubes and tree-like structures, through controlled electropolymerization can further enhance the sensitivity of these biosensors by increasing the surface area for enzyme loading and analyte interaction.
Controlled Drug Delivery Systems
Conducting polymers, including those derived from thieno[3,2-b]thiophene, are promising materials for the development of electrically stimulated drug delivery systems.[5][6] Bioactive molecules, such as drugs, can be incorporated into the polymer matrix during the electropolymerization process.[7] The release of the entrapped drug can then be triggered and controlled by applying an electrical potential to the polymer film.[6]
This approach offers precise spatial and temporal control over drug release, which is highly desirable for targeted therapies and reducing systemic side effects. For example, an anti-inflammatory drug could be loaded into a poly(thieno[3,2-b]thiophene) film coated on an implantable medical device. Upon detection of an inflammatory response, an electrical signal could be applied to release the drug directly at the site of inflammation. The functionalization of the monomer with specific groups can be used to modulate the loading capacity and release kinetics of different drugs.[8]
Bio-functional Scaffolds for Tissue Engineering
The development of biocompatible and bioactive scaffolds is a cornerstone of tissue engineering. Conducting polymers are being explored for their potential to create electroactive scaffolds that can influence cell behavior, such as adhesion, proliferation, and differentiation.[4] While research in this area for poly(thieno[3,2-b]thiophene) is still emerging, the ability to tailor the surface chemistry and topography of the polymer films through the choice of functional monomers and electropolymerization conditions is a significant advantage.[9]
For instance, thieno[3,2-b]thiophene monomers functionalized with cell-adhesive peptides could be electropolymerized to create scaffolds that promote the attachment and growth of specific cell types. The electrical conductivity of the scaffold could then be utilized to provide electrical stimulation to the cultured cells, a strategy that has shown promise in promoting the regeneration of electro-responsive tissues like nerve and muscle.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and electropolymerization of various functionalized thieno[3,2-b]thiophene monomers and the properties of the resulting polymers.
Table 1: Synthesis of Functionalized Thieno[3,2-b]thiophene Monomers
| Monomer | Functional Group | Synthesis Method | Key Reagents | Yield (%) | Reference |
| 2,5-dibromothieno[3,2-b]thiophene | Bromo | Bromination | N-Bromosuccinimide, DMF | ~90 | [10] |
| 3,6-dimethoxythieno[3,2-b]thiophene | Methoxy | Multi-step synthesis | Not specified | ~75 | [10] |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile | 4-cyanophenyl | Suzuki Coupling | 4-cyanophenylboronic acid, Pd catalyst | High | [1] |
| 3-Arylthieno[3,2-b]thiophenes | para-substituted phenyl | Ring closure | P4S10 | Moderate to High | [11] |
Table 2: Electropolymerization Parameters of Functionalized Thieno[3,2-b]thiophene Monomers
| Monomer | Monomer Conc. (M) | Supporting Electrolyte | Solvent | Scan Rate (mV/s) | Potential Range (V) | Polymer Acronym | Reference |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile | 1 x 10⁻³ | 0.1 M NaClO₄/LiClO₄ | ACN/DCM (90/10) | 100 | 0.0 to 1.9 | p(4-CNPhTT) | [1] |
| Thieno[3,2-b]thiophenes with p-substituted phenyl groups | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
Table 3: Properties of Electropolymerized Thieno[3,2-b]thiophene Films
| Polymer | Oxidation Onset Potential (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |
| p(4-CNPhTT) | Not specified | -5.61 | -3.58 | 2.03 | Not specified | [1] |
| Poly(3-arylthieno[3,2-b]thiophenes) | 0.97 - 1.39 | Not specified | Not specified | 1.86 - 2.46 | 1.99 - 2.19 | [11] |
| P1 (Thiophene-based) | Not specified | Not specified | Not specified | 2.0 | Not specified | [12][13] |
| P2 (Thieno[3,2-b]thiophene-based) | Not specified | Not specified | Not specified | 1.7 | Not specified | [12][13] |
| PTPP | 1.60 | Not specified | Not specified | Not specified | Not specified | [14] |
| PTPTD | 0.76 | Not specified | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Functional Monomer - 4-thieno[3,2-b]thiophen-3-ylbenzonitrile
This protocol is adapted from the synthetic strategy described for aryl-substituted thieno[3,2-b]thiophenes.[1]
Materials:
-
3-bromothiophene
-
n-Butyllithium (n-BuLi)
-
Sulfur
-
Methyl 2-chloroacetate
-
Sodium methoxide
-
4-cyanophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 3-lithiothiophene: Dissolve 3-bromothiophene in anhydrous diethyl ether and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour.
-
Sulfur addition: Add elemental sulfur to the 3-lithiothiophene solution and stir for 2 hours at -78 °C, then allow to warm to room temperature.
-
Thiol formation: Quench the reaction with water and acidify to obtain 3-mercaptothiophene.
-
Thieno[3,2-b]thiophene core synthesis: React 3-mercaptothiophene with methyl 2-chloroacetate in the presence of sodium methoxide to form the thieno[3,2-b]thiophene core structure.
-
Bromination: Brominate the thieno[3,2-b]thiophene core at the 3-position using a suitable brominating agent (e.g., NBS).
-
Suzuki Coupling: In a round-bottom flask, combine the 3-bromothieno[3,2-b]thiophene, 4-cyanophenylboronic acid, palladium catalyst, and sodium carbonate in a mixture of toluene, ethanol, and water.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-thieno[3,2-b]thiophen-3-ylbenzonitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Electropolymerization of a Functional Monomer by Cyclic Voltammetry
This protocol provides a general procedure for the electropolymerization of a functionalized thieno[3,2-b]thiophene monomer onto a working electrode.
Materials:
-
Functionalized thieno[3,2-b]thiophene monomer (e.g., 4-thieno[3,2-b]thiophen-3-ylbenzonitrile)
-
Supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAPF₆)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a mixture)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/galvanostat
Procedure:
-
Electrode Preparation: Clean the working electrode thoroughly. For example, polish a glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol. Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a solution of the functionalized monomer (typically 1-10 mM) and the supporting electrolyte (typically 0.1 M) in the chosen anhydrous solvent. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes. Ensure the electrodes are properly immersed in the electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization: Connect the electrodes to the potentiostat. Perform cyclic voltammetry by sweeping the potential between a lower and an upper limit. The potential range should be chosen to encompass the oxidation potential of the monomer. Typically, 5-20 cycles are performed at a scan rate of 50-100 mV/s. Successful polymerization is indicated by the appearance and growth of new redox peaks corresponding to the polymer film and a visible film deposition on the working electrode.
-
Film Rinsing and Characterization: After electropolymerization, carefully remove the working electrode from the cell and rinse it with fresh solvent to remove any unreacted monomer and electrolyte.
-
The polymer-coated electrode can then be characterized in a monomer-free electrolyte solution to study its electrochemical properties.
Protocol 3: Drug Loading into an Electropolymerized Film
This protocol describes a common method for incorporating a drug into a conducting polymer film during electropolymerization.[7][15]
Materials:
-
Functionalized thieno[3,2-b]thiophene monomer
-
Drug to be loaded (must be soluble and stable in the electropolymerization solution)
-
Supporting electrolyte
-
Anhydrous solvent
-
Electrochemical setup as described in Protocol 2
Procedure:
-
Solution Preparation: Prepare the electropolymerization solution as described in Protocol 2, but with the addition of the drug at the desired concentration. The drug can act as the dopant or be co-deposited with the supporting electrolyte anions.
-
Electropolymerization: Follow the electropolymerization procedure outlined in Protocol 2. The drug molecules will be entrapped within the growing polymer matrix.
-
Film Rinsing: After polymerization, gently rinse the drug-loaded polymer film with a suitable solvent to remove any loosely adsorbed drug from the surface.
-
Quantification of Loaded Drug (Optional): The amount of loaded drug can be quantified by various methods, such as UV-Vis spectroscopy of the polymerization solution before and after the experiment, or by dissolving the polymer film in a suitable solvent and analyzing the drug content.
Visualizations
Caption: Synthesis of a functionalized thieno[3,2-b]thiophene monomer.
Caption: Experimental workflow for electropolymerization.
Caption: Mechanism of an enzyme-based biosensor.
References
- 1. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. Conducting polymer-based scaffolds for neuronal tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrically Controlled Drug Delivery from Graphene Oxide Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using electroactive substrates to pattern the attachment of two different cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Thiophene and Thieno[3,2-b]thiophene Containing Conjugated Polymers [open.metu.edu.tr]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes with Thieno[3,2-b]thiophene Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of organic light-emitting diodes (OLEDs) utilizing thieno[3,2-b]thiophene-based materials. Thieno[3,2-b]thiophene and its derivatives are a promising class of organic semiconductors known for their excellent charge transport properties and high photoluminescence quantum yields, making them suitable for use in the emissive layer of OLEDs.
Overview of Thieno[3,2-b]thiophene Materials in OLEDs
Thieno[3,2-b]thiophene is a fused heterocyclic compound consisting of two thiophene rings. This rigid, planar structure facilitates strong π-π stacking in the solid state, which is beneficial for efficient charge transport. By chemically modifying the thieno[3,2-b]thiophene core with various functional groups, its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned to achieve emission across the visible spectrum. These materials can be employed in OLEDs fabricated through both vacuum thermal evaporation and solution-based processes.
Quantitative Data Summary
The performance of OLEDs is characterized by several key metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The Commission Internationale de l'Éclairage (CIE) coordinates are used to specify the color of the emitted light. Below is a summary of the performance of a representative solution-processed OLED utilizing a thieno[3,2-b]thiophene derivative as the emissive material.
| Material System | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| DMB-TT-TPA in PVK:PBD host | ~3.0 | > 5000 | 10.6 | 6.7 | 4.61 | (0.33, 0.55) |
Note: Performance data is based on published results for a device with the architecture ITO/PEDOT:PSS/PVK:PBD:DMB-TT-TPA/TPBi/LiF/Al. Actual performance may vary depending on specific fabrication conditions and equipment.
Experimental Protocols
This section provides detailed protocols for the fabrication of a solution-processed OLED using a thieno[3,2-b]thiophene-based emissive layer. The device architecture is as follows: Indium Tin Oxide (ITO) / Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) / Poly(N-vinylcarbazole) (PVK):2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD):Thieno[3,2-b]thiophene Emitter / 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) / Lithium Fluoride (LiF) / Aluminum (Al).
Substrate Preparation
-
Cleaning: Begin with pre-patterned ITO-coated glass substrates.
-
Sonication: Sequentially sonicate the substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned and dried substrates in a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface, which improves hole injection.
Hole Injection Layer (HIL) Deposition
-
Material: A filtered aqueous dispersion of PEDOT:PSS is used as the hole injection material.
-
Spin-Coating:
-
Dispense the PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin-coat at 3000 rpm for 60 seconds to achieve a uniform thin film.
-
-
Annealing: Anneal the substrates on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
Emissive Layer (EML) Deposition
-
Solution Preparation:
-
Prepare a host solution by dissolving PVK and PBD in a suitable solvent such as chlorobenzene or 1,2-dichloroethane. A common ratio is 70:30 by weight (PVK:PBD) at a total concentration of 8 mg/mL.[1]
-
Prepare a separate solution of the thieno[3,2-b]thiophene-based emitter (e.g., DMB-TT-TPA) in the same solvent.
-
Create the final emissive layer solution by doping the host solution with the emitter solution. The doping concentration can be varied to optimize device performance, typically ranging from 1 to 10 wt% of the emitter relative to the host.
-
-
Spin-Coating:
-
Inside a nitrogen-filled glovebox, dispense the EML solution onto the PEDOT:PSS layer.
-
Spin-coat at a speed of 2000-4000 rpm for 40-60 seconds to achieve the desired film thickness (typically 50-80 nm).[1] The exact speed and time should be optimized based on the solution viscosity and desired thickness.
-
-
Annealing: Anneal the substrates at 80°C for 30 minutes inside the glovebox to remove the solvent.[1]
Electron Transport Layer (ETL) and Cathode Deposition
This part of the process is performed using a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Electron Transport Layer (ETL) Deposition:
-
Place the substrates with the organic layers into the evaporation chamber.
-
Thermally evaporate TPBi onto the EML. The deposition rate should be maintained at 1-2 Å/s to ensure a uniform and amorphous film.
-
The final thickness of the TPBi layer is typically 20-40 nm.
-
-
Electron Injection Layer (EIL) Deposition:
-
Without breaking the vacuum, thermally evaporate a thin layer of LiF (approximately 1 nm) onto the TPBi layer. The deposition rate should be slow, around 0.1-0.2 Å/s, for precise thickness control.
-
-
Cathode Deposition:
-
Finally, deposit a layer of aluminum (Al) with a thickness of 100-150 nm as the cathode. The deposition rate for Al can be higher, in the range of 5-10 Å/s.
-
Encapsulation
To protect the OLED from degradation by moisture and oxygen, it is crucial to encapsulate the device. This is typically done inside a nitrogen-filled glovebox by sealing a glass lid over the device using a UV-curable epoxy resin. A getter material may be included within the encapsulated space to absorb any residual moisture or oxygen.
Visualizations
OLED Device Architecture
Caption: A schematic of the multi-layer structure of a typical OLED.
Solution-Based Fabrication Workflow
Caption: Workflow for solution-processed OLED fabrication.
Energy Level Diagram and Charge Injection
Caption: Energy level diagram illustrating charge injection and recombination.
References
High-Performance Hole Transport Materials from Thieno[3,2-b]thiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and implementation of high-performance hole transport materials (HTMs) derived from the thieno[3,2-b]thiophene core. These materials are particularly promising for applications in perovskite solar cells (PSCs), offering a viable alternative to the commonly used spiro-OMeTAD.
The thieno[3,2-b]thiophene moiety is an attractive building block for HTMs due to its rigid, planar, and electron-rich structure, which facilitates efficient charge transport.[1] When incorporated into larger molecular structures, often with donor units like triphenylamine, the resulting materials exhibit excellent thermal stability and suitable energy levels for effective hole extraction from the perovskite layer.[2][3]
Performance Data of Thieno[3,2-b]thiophene-Based HTMs
The performance of several novel HTMs based on the thieno[3,2-b]thiophene core has been evaluated in perovskite solar cells. The key photovoltaic parameters are summarized in the table below for easy comparison.
| HTM | Voc (mV) | Jsc (mA/cm2) | FF (%) | PCE (%) | Architecture | Perovskite |
| M1 | - | 12.4 | - | - | p-i-n | - |
| M2 | - | 4.53 | - | - | p-i-n | - |
| M3 | 1050 | 16.9 | 29.3 | 5.20 | p-i-n | - |
| TbT-3 | - | - | - | 18.4 | mesoporous | (FAPbI3)0.85(MAPbBr3)0.15 |
| spiro-OMeTAD (benchmark) | - | - | - | 18.2 | mesoporous | (FAPbI3)0.85(MAPbBr3)0.15 |
Data for M1, M2, and M3 are from a study by Isci et al.[3][4] Data for TbT-3 and spiro-OMeTAD are from a study by Urieta-Mora et al.[2]
Experimental Protocols
Detailed methodologies for the synthesis of thieno[3,2-b]thiophene-based HTMs and the fabrication of perovskite solar cells are provided below.
1. Synthesis of Thieno[3,2-b]thiophene-based HTMs (Example: M1-M3)
The synthesis of π-extended conjugated materials M1-M3, based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine, is achieved through a Palladium(0) catalyzed Suzuki coupling reaction.[3][4]
-
Materials:
-
Thieno[3,2-b]thiophene precursor
-
4,4′-dimethoxytriphenylamine precursor
-
Palladium(0) catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve the thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine precursors in the solvent mixture.
-
Add the Palladium(0) catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.
-
2. Fabrication of p-i-n Perovskite Solar Cells
The following protocol describes the fabrication of a p-i-n architecture perovskite solar cell using the synthesized thieno[3,2-b]thiophene-based HTMs.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 20 minutes before use.
-
-
Device Fabrication:
-
Spin-coat the HTM solution onto the prepared ITO substrate to form the hole transport layer (HTL).
-
Anneal the HTL at the optimized temperature.
-
Deposit the perovskite active layer via a one-step or two-step solution-processing method.
-
Deposit the electron transport layer (ETL), for example, PCBM, via spin-coating.
-
Finally, thermally evaporate the metal electrode (e.g., Ag or Au) under high vacuum.
-
3. Characterization Techniques
-
Optical Properties: UV-Vis absorption and fluorescence spectroscopy are used to investigate the optical properties of the synthesized HTMs.
-
Electrochemical Properties: Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of the materials.[3]
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the HTMs.
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated solar illumination (AM 1.5G, 100 mW/cm2).
Visualizations
References
Application Note: The Hajos-Parrish Ketone as a Key Intermediate in Complex Organic Synthesis
Introduction
The Hajos-Parrish ketone, formally known as (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a foundational chiral building block in modern organic synthesis.[1] Its discovery in the early 1970s through the proline-catalyzed intramolecular aldol reaction, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, marked a seminal moment in the field of asymmetric organocatalysis.[2][3] This bicyclic enone provides a rigid scaffold with multiple functional groups and a key stereocenter, making it an invaluable intermediate for the enantioselective total synthesis of complex natural products, particularly steroids and terpenoids.[4][5][6] Its utility is highlighted in notable synthetic achievements, such as the synthesis of cortistatin A.[7] This application note provides detailed protocols for the synthesis of the Hajos-Parrish ketone and its subsequent elaboration, showcasing its role as a versatile synthon.
Synthesis of the Hajos-Parrish Ketone Intermediate
The asymmetric synthesis of the Hajos-Parrish ketone is achieved via an L-proline-catalyzed intramolecular aldol cyclization of the achiral triketone precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[8] This reaction proceeds through an enamine mechanism, where the chiral catalyst induces a high degree of enantioselectivity in the cyclized product.[2][9]
Experimental Protocol 1: Synthesis of Hajos-Parrish Ketone
This protocol details the proline-catalyzed cyclization to yield the chiral bicyclic ketol, which upon dehydration affords the Hajos-Parrish ketone.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the starting triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, in anhydrous DMF.
-
Add (S)-(-)-proline (typically 3 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product, a chiral ketol, is then subjected to dehydration conditions (e.g., mild acid or heat) to yield the final Hajos-Parrish ketone.
-
Purification is typically achieved by column chromatography or recrystallization to afford the product with high enantiomeric excess.[3]
Quantitative Data for Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | [8] |
| Catalyst | (S)-(-)-Proline | [3] |
| Catalyst Loading | 3 mol% | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | Room Temperature | N/A |
| Product | (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | N/A |
| Yield | up to 98% | [7][10] |
| Enantiomeric Excess (ee) | up to 96% ee | [7][10] |
Application: Elaboration into Steroid Precursors
The Hajos-Parrish ketone serves as a versatile A/B ring synthon for the synthesis of steroids.[5][6][11] Its defined stereochemistry and functional handles allow for the controlled construction of the C and D rings of the steroid nucleus. A common subsequent transformation is a Robinson annulation or a related sequence to build the C-ring.
Experimental Protocol 2: C-Ring Annulation
This protocol describes a general procedure for the elaboration of the Hajos-Parrish ketone towards a tricyclic steroid precursor.
Materials:
-
Hajos-Parrish Ketone
-
Methyl vinyl ketone (MVK) or a suitable equivalent
-
Base (e.g., KOH, NaOMe)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the Hajos-Parrish ketone in a suitable protic solvent such as methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of a strong base (e.g., potassium hydroxide).
-
Slowly add methyl vinyl ketone (MVK) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. This sequence constitutes a Michael addition followed by an intramolecular aldol condensation.
-
The reaction is then worked up by neutralization, extraction with an organic solvent, and subsequent purification by chromatography to yield the tricyclic enone, a core steroid precursor.
Data for Elaboration Step
| Parameter | Value/Condition |
| Starting Intermediate | Hajos-Parrish Ketone |
| Key Reagent | Methyl Vinyl Ketone (MVK) |
| Reaction Type | Robinson Annulation |
| Product Class | Tricyclic Steroid Precursor |
| Key Transformation | Formation of the C-ring of the steroid nucleus |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the achiral triketone to a tricyclic steroid precursor via the Hajos-Parrish ketone intermediate.
Caption: Synthetic route to a steroid precursor.
Mechanism of Action for Target Molecules (Steroids)
Steroids synthesized from this intermediate often function by modulating gene transcription. The diagram below outlines this general signaling pathway.
Caption: General signaling pathway for steroid hormones.
References
- 1. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 11. modern steroid science: February 2012 [modernsteroid.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Category 1: Synthesis via Cyclization of Substituted Thiophenes
This is a common route starting from functionalized thiophenes, such as 3-bromothiophene or 3-chlorothiophene-2-carboxylates.
Question: I am experiencing low yields in the synthesis of the thieno[3,2-b]thiophene core when starting from 3-bromothiophene. What are the potential causes and solutions?
Answer:
Low yields in this multi-step synthesis are a frequent issue.[1] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Lithiation: The initial step of lithiation with n-BuLi is critical.
-
Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Traces of water will quench the n-BuLi.
-
Reagent Quality: Use a freshly titrated or newly purchased solution of n-BuLi. Its concentration can decrease over time with storage.
-
Temperature: Perform the lithiation at a low temperature (typically -78 °C) to prevent side reactions.
-
-
Inefficient Sulfur Trapping: The reaction of the lithiated thiophene with elemental sulfur can be problematic.
-
Sulfur Purity: Use finely powdered, high-purity sulfur.
-
Addition Rate: Add the sulfur portion-wise at low temperature to control the exotherm and prevent the formation of polysulfides.
-
-
Poor Cyclization Efficiency: The final ring-closing step is often base-mediated and can be sensitive to reaction conditions.
-
Base Strength: The choice and concentration of the base (e.g., NaOMe, KOt-Bu) are crucial. An inappropriate base can lead to side reactions or incomplete cyclization.[2]
-
Temperature & Reaction Time: Optimization of the reaction temperature and time is necessary. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in thiophene cyclization.
Question: I am synthesizing 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates from 3-chlorothiophene-2-carboxylates and methyl thioglycolate, but the yield is poor. How can I optimize this reaction?
Answer:
This reaction involves a nucleophilic substitution followed by a base-mediated cyclization.[2] Optimizing the base and reaction conditions is key to improving the yield.
Experimental Protocol for Optimization:
A typical procedure involves the condensation of a 5- or 4-aryl-3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of potassium tert-butoxide (KOt-Bu).[2]
Optimization Parameters:
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Base | Weaker base (e.g., K2CO3) | Potassium tert-butoxide (KOt-Bu) | A strong base is required for both the deprotonation of methyl thioglycolate and the subsequent intramolecular cyclization.[2] |
| Solvent | Protic solvent (e.g., Ethanol) | Aprotic polar solvent (e.g., DMF, THF) | Aprotic solvents can better solvate the potassium cation without interfering with the nucleophile. |
| Temperature | Room Temperature | Elevated (e.g., 60-80 °C) | Increased temperature can enhance the rate of both the substitution and cyclization steps. Monitor for potential decomposition. |
| Equivalents of Base | 1.0 equivalent | 2.0 - 2.2 equivalents | Sufficient base is needed to drive both the initial deprotonation and the subsequent cyclization to completion. |
Category 2: Synthesis via Nucleophilic Aromatic Substitution of Nitro-thiophenes
This modern approach often provides higher yields and is a versatile method for constructing the thieno[3,2-b]thiophene scaffold.[3]
Question: My nucleophilic aromatic substitution of a 3-nitrothiophene with a thiol is sluggish and gives a complex mixture of products. What could be the issue?
Answer:
The success of this reaction hinges on the activation of the thiophene ring by electron-withdrawing groups and the choice of base and solvent.[3]
Potential Causes & Solutions:
-
Insufficient Ring Activation: The nitro group itself is strongly electron-withdrawing, but additional electron-withdrawing groups at the C-2 and C-5 positions (e.g., esters, ketones) are often necessary for efficient substitution.[3]
-
Incorrect Base: The choice of base is critical for generating the thiolate nucleophile without causing side reactions. Potassium carbonate (K2CO3) is often effective.[3][4] Stronger bases might lead to decomposition of the starting material or product.
-
Solvent Effects: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. These solvents facilitate the nucleophilic attack.
-
Side Reactions: The formation of disulfide and sulfide byproducts from the starting nitrothiophene has been observed.[5] Careful control of stoichiometry and reaction conditions can minimize these.
Reaction Optimization Table:
| Parameter | Condition | Rationale |
| Base | K2CO3 | Mild enough to avoid decomposition but strong enough to generate the thiolate.[3] |
| Solvent | DMF | Aprotic polar solvent that promotes SNAr reactions.[4] |
| Temperature | Room Temperature to 50 °C | Balancing reaction rate with potential for side reactions. Monitor by TLC. |
| Atmosphere | Inert (Argon or N2) | Prevents oxidation of the thiolate. |
Category 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Stille couplings are powerful tools for the synthesis and functionalization of thieno[3,2-b]thiophenes.[6][7]
Question: I am attempting a Suzuki coupling to introduce an aryl group onto a brominated thieno[3,2-b]thiophene, but I am observing significant deboronation of my boronic acid. How can I prevent this?
Answer:
Deboronation is a common side reaction in Suzuki couplings, especially with electron-deficient or sterically hindered boronic acids.[8]
Strategies to Minimize Deboronation:
-
Choice of Base: Use a milder base. While strong bases like NaOH or K3PO4 are common, they can promote protodeboronation. Consider using weaker bases like K2CO3 or CsF.
-
Solvent System: Anhydrous solvents are generally preferred. The presence of water can facilitate deboronation. A mixture of an organic solvent (e.g., Toluene, Dioxane) and a minimal amount of water may be necessary for the base to be effective, but this should be optimized.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of deboronation more than the rate of the desired coupling.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and ligand can influence the relative rates of the catalytic cycle steps. Using ligands that promote rapid oxidative addition and reductive elimination can help the desired coupling outcompete deboronation. For example, using bulky, electron-rich phosphine ligands.
Troubleshooting Suzuki Coupling:
Caption: Decision tree for troubleshooting deboronation in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory-scale synthesis of this compound?
A1: A frequently used precursor is 3-bromothiophene or its derivatives.[1] For instance, Methyl 3-bromothiophene-2-carboxylate is a key intermediate that can be used in various synthetic routes.[9]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere. Brominated and chlorinated thiophenes can be irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: My final product, this compound, is difficult to purify by column chromatography. Are there alternative purification methods?
A3: Due to the often crystalline nature of thieno[3,2-b]thiophene derivatives, recrystallization can be a highly effective purification method.[3] If the product has limited solubility, sublimation under high vacuum can also be an excellent technique for obtaining high-purity material.[6]
Q4: Can I use Stille coupling instead of Suzuki coupling for the functionalization of the thieno[3,2-b]thiophene core?
A4: Absolutely. Stille coupling, which utilizes organotin reagents, is a viable and sometimes preferred alternative to Suzuki coupling, especially when the corresponding boronic acids are unstable or difficult to prepare.[6] However, the toxicity of organotin reagents and byproducts is a significant drawback that requires careful handling and waste disposal.
Q5: What analytical techniques are most suitable for characterizing the final product and intermediates?
A5: The standard suite of analytical techniques is applicable.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation.
-
Mass Spectrometry (GC-MS, LC-MS, or high-resolution MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the ester carbonyl).
-
Melting Point: To assess the purity of solid products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Methyl thieno[3,2-b]thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl thieno[3,2-b]thiophene-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is still on the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A final flush with a more polar solvent like pure ethyl acetate or a mixture containing a small amount of methanol might be necessary. |
| Compound decomposed on the silica gel. | Thiophene derivatives can sometimes be sensitive to acidic silica gel. Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina. |
| Improper solvent system selection. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3. |
| Column was not properly packed. | Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and recovery. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. Allow the solution to cool more slowly. |
| Presence of impurities. | If the oil solidifies on cooling, it may be sufficiently pure for the next step. Otherwise, consider purifying the crude material by column chromatography before recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Issue 3: No Crystals Form Upon Cooling
| Potential Cause | Suggested Solution |
| The solution is not saturated. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent. If possible, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The most common and effective purification methods for this compound and structurally similar compounds are column chromatography and recrystallization. Sublimation has also been reported for some thieno[3,2-b]thiophene derivatives and could be a viable option for achieving high purity.[1][2]
Q2: What solvent systems are suitable for the column chromatography of this compound?
A2: Based on the purification of analogous compounds, a mixture of a non-polar solvent and a moderately polar solvent is recommended. Common choices include:
-
Hexane/Ethyl Acetate gradients
-
Ether/Petroleum Ether gradients[1]
The optimal ratio should be determined by TLC analysis prior to performing the column.
Q3: What are good recrystallization solvents for this compound?
A3: For compounds with similar structures, the following solvents have been used successfully for recrystallization:
-
Ethanol[3]
-
Isopropanol[3]
-
Ether[1]
-
A mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can also be effective.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is typically a white to almost white crystalline powder with a melting point in the range of 96-100 °C. Commercial suppliers often specify a purity of ≥98% as determined by Gas Chromatography (GC).
Q5: What are some potential impurities in the synthesis of this compound?
A5: While specific impurities for the synthesis of this exact molecule are not extensively documented in the provided search results, general impurities in related syntheses can include:
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Unreacted starting materials.
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Side-products from incomplete cyclization or alternative reaction pathways.
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Catalyst residues from coupling reactions, if applicable to the synthetic route.[4][5][6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol based on methods used for similar compounds and should be optimized for your specific needs.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or fritted glass plug at the bottom. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent. Use a hot plate and a condenser to prevent solvent loss.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Improving the Stability of Thieno[3,2-b]thiophene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the stability of thieno[3,2-b]thiophene-based polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of thieno[3,2-b]thiophene-based polymers.
Issue 1: Low Thermal Stability and Premature Decomposition of the Synthesized Polymer
-
Question: My newly synthesized thieno[3,2-b]thiophene-based polymer shows a lower decomposition temperature (Td) than expected in Thermogravimetric Analysis (TGA). What are the possible causes and how can I fix this?
-
Answer: Low thermal stability is a common issue that can often be traced back to the synthesis and purification steps. Here are the most likely causes and their solutions:
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Residual Catalyst: Palladium catalysts used in Stille coupling reactions are a frequent culprit.[1][2][3][4][5] Even trace amounts of residual palladium can act as catalytic sites for degradation at elevated temperatures.
-
Troubleshooting: Enhance the purification process. Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally a good solvent for the polymer like chloroform or chlorobenzene) is crucial.[6] For persistent contamination, consider treatment with a metal scavenger.
-
-
Low Molecular Weight: Polymers with lower molecular weight have a higher proportion of chain ends, which are often less stable and can initiate degradation.
-
Troubleshooting: Optimize your polymerization conditions to target a higher molecular weight. This can involve adjusting the monomer stoichiometry, increasing the reaction time, or ensuring a very pure and active catalyst. Characterize the molecular weight of your polymer batches using Gel Permeation Chromatography (GPC) to correlate it with thermal stability.
-
-
Structural Defects: Unwanted side reactions during polymerization can introduce defects in the polymer backbone, creating weak points that are susceptible to thermal degradation.
-
Troubleshooting: Ensure the highest purity of your monomers and rigorously deoxygenate your reaction setup. Stille coupling is sensitive to oxygen, which can lead to homocoupling and other side reactions. Maintaining anaerobic and anhydrous conditions is critical.
-
-
Inappropriate Side Chains: The length and nature of the alkyl side chains can influence the polymer's thermal stability. Very long or bulky side chains can introduce steric hindrance, potentially weakening the polymer backbone.
-
Troubleshooting: If your application allows, synthesize and test polymers with varying side chain lengths to find an optimal balance between solubility for processing and thermal stability.
-
-
Issue 2: Inconsistent Thermal Properties Between Batches
-
Question: I am observing significant batch-to-batch variation in the thermal stability of my thieno[3,2-b]thiophene-based polymer. How can I improve the reproducibility of my synthesis?
-
Answer: Inconsistent thermal properties often point to a lack of rigorous control over the experimental parameters. Here’s what to look into:
-
Variability in Monomer Quality: Even small differences in the purity of your thieno[3,2-b]thiophene monomers can lead to variations in the final polymer.
-
Troubleshooting: Characterize each batch of your monomers thoroughly before use (e.g., via NMR, mass spectrometry, and elemental analysis). If you are synthesizing the monomers yourself, ensure your purification protocol is robust and consistently applied.
-
-
Fluctuations in Reaction Conditions: Small changes in reaction temperature, time, or atmosphere can impact the polymerization process and the final properties of the polymer.
-
Troubleshooting: Maintain a detailed and consistent record of your reaction setup and parameters. Use a reliable heating system with precise temperature control. Ensure your inert atmosphere is maintained throughout the reaction.
-
-
Inconsistent Purification: Variations in the purification process can lead to different levels of residual catalyst or other impurities in each batch.
-
Troubleshooting: Standardize your purification protocol. Use the same sequence and volume of solvents for Soxhlet extraction for each batch.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation mechanisms for thieno[3,2-b]thiophene-based polymers?
A1: Thieno[3,2-b]thiophene-based polymers are susceptible to two primary degradation mechanisms:
-
Photo-oxidative Degradation: This process is initiated by the combined action of light and oxygen.[7] UV light can generate free radicals on the polymer, often on the side chains.[8][9][10] These radicals can then react with oxygen to form peroxide species, which can lead to chain scission and a loss of conjugation in the polymer backbone.[8][10]
-
Thermal Degradation: At elevated temperatures, even in the absence of oxygen, the polymer chains can break down.[9] The main pathways for thermal degradation include depolymerization (the sequential loss of monomer units from the chain ends), side-group elimination, and random chain scission where the polymer backbone breaks at random points.[9]
Q2: How can I monitor the degradation of my polymer during experiments?
A2: UV-Vis spectroscopy is a powerful and non-destructive technique for monitoring polymer degradation.[1] As the polymer degrades, the effective conjugation length of the polymer chains decreases. This results in a blue-shift (a shift to shorter wavelengths) of the main absorption peak in the UV-Vis spectrum. By taking periodic UV-Vis measurements of your polymer solution or film, you can track the extent of degradation over time.
Q3: What is a typical decomposition temperature for a stable thieno[3,2-b]thiophene-based polymer?
A3: The decomposition temperature (Td), often reported as the temperature at which 5% weight loss is observed in TGA, can vary significantly depending on the specific chemical structure of the polymer. However, for well-synthesized, high molecular weight thieno[3,2-b]thiophene-based copolymers, decomposition temperatures are often above 350°C.[11][12]
Q4: How do the electronic properties (HOMO/LUMO levels) relate to the stability of these polymers?
A4: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial indicators of a polymer's electronic stability. A lower HOMO level generally indicates a higher resistance to oxidation, as it is more difficult to remove an electron from the polymer.[13] This can contribute to better stability in ambient conditions. These energy levels can be determined experimentally using cyclic voltammetry.[14][15][16][17]
Quantitative Data on Polymer Stability
The following tables summarize key stability-related data for various thieno[3,2-b]thiophene-based polymers and related small molecules.
Table 1: Thermal Stability of Thieno[3,2-b]thiophene-Based Polymers and Small Molecules
| Polymer/Molecule | Td (5% weight loss, °C) | Measurement Conditions | Reference |
| DRBDT-TT | > 350 | Under N2 atmosphere | [11] |
| DRBDT-STT | > 350 | Under N2 atmosphere | [11] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 1 | 292 | Not specified | [18] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 2 | 396 | Not specified | [18] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 3 | 392 | Not specified | [18] |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | 313 | Under N2 atmosphere, 10 °C/min | [16] |
Table 2: Electronic Properties of Thieno[3,2-b]thiophene-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| PTPP | -5.86 | -3.59 | 2.27 | [16] |
| PTPTD | -5.01 | -3.52 | 1.49 | [16] |
| p(4-CNPhTT) | -5.61 | -3.58 | 2.03 | [16] |
| M1 (TPA(OMe)2 and TT-based) | -5.05 | -2.34 | 2.71 (optical) | [14] |
| M2 (TPA(OMe)2 and TT-based) | -5.08 | -2.28 | 2.80 (optical) | [14] |
| M3 (TPA(OMe)2 and TT-based) | -5.01 | -2.34 | 2.67 (optical) | [14] |
| DRBDT-TT | -5.13 | -3.33 | 1.80 | [11] |
| DRBDT-STT | -5.15 | -3.34 | 1.81 | [11] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the decomposition temperature (Td) of the polymer.
-
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvent. Place 5-10 mg of the polymer into a clean, inert TGA crucible (e.g., alumina).[19]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 800°C).[20]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
2. UV-Vis Spectroscopy for Monitoring Polymer Degradation
-
Objective: To qualitatively assess the degradation of the polymer by observing changes in its electronic absorption spectrum.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene) that does not absorb in the region of interest. The concentration should be adjusted to give a maximum absorbance below 1.5. Alternatively, a thin film of the polymer can be cast on a transparent substrate (e.g., quartz).
-
Initial Measurement: Record the UV-Vis absorption spectrum of the pristine polymer sample. Note the wavelength of maximum absorption (λmax).
-
Degradation Exposure: Expose the sample to the degradation conditions of interest (e.g., continuous UV irradiation, elevated temperature).
-
Periodic Measurements: At regular intervals, record the UV-Vis spectrum of the sample.
-
Data Analysis:
-
Overlay the spectra taken at different time points.
-
A decrease in the intensity of the main absorption peak and a shift of λmax to shorter wavelengths (blue-shift) are indicative of degradation.
-
-
3. Cyclic Voltammetry (CV) for Determining HOMO and LUMO Energy Levels
-
Objective: To determine the oxidation and reduction potentials of the polymer and estimate its HOMO and LUMO energy levels.
-
Methodology:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate solvent (e.g., acetonitrile, dichloromethane, or a mixture).[14][16][17]
-
Working Electrode Preparation: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer by drop-casting a solution of the polymer and allowing the solvent to evaporate.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a silver wire), and a counter electrode (e.g., a platinum wire).[11][14]
-
Measurement:
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon) to remove oxygen.
-
Scan the potential to positive values to observe the oxidation of the polymer and to negative values to observe its reduction.
-
It is common to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox_onset) and the onset reduction potential (Ered_onset) from the cyclic voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox_onset (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered_onset (vs Fc/Fc+) + 4.8] (Note: Different reference values for ferrocene may be used, so it's important to be consistent and report the reference used).
-
-
-
Visualizations
Caption: Thermal degradation pathways of thieno[3,2-b]thiophene-based polymers.
Caption: Photo-oxidative degradation mechanism of thieno[3,2-b]thiophene-based polymers.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical relationship for troubleshooting low polymer stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Initial photooxidation mechanism leading to reactive radical formation of polythiophene derivatives | Semantic Scholar [semanticscholar.org]
- 10. First principles study of photo-oxidation degradation mechanisms in P3HT for organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] SYNTHESIS AND THERMAL STABILITY OF CONJUGATED POLYMER OF 1, 2-DICHLORO BENZENE AND NAPHTHALENE | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Carrier Mobility in Thieno[3,2-b]thiophene OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of thieno[3,2-b]thiophene-based Organic Field-Effect Transistors (OFETs).
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and characterization of thieno[3,2-b]thiophene OFETs, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Charge Carrier Mobility | - Poor crystallinity and molecular packing of the organic semiconductor film.- Presence of impurities or traps at the semiconductor-dielectric interface.- High contact resistance between the electrodes and the semiconductor.- Unoptimized annealing temperature and time. | - Optimize the deposition parameters (e.g., substrate temperature, deposition rate).- Perform post-deposition thermal annealing to improve film morphology.[1][2]- Treat the dielectric surface with self-assembled monolayers (SAMs) like HMDS or OTS to reduce traps and improve molecular ordering.- Select appropriate electrode materials with work functions that align with the HOMO/LUMO levels of the thieno[3,2-b]thiophene derivative.- Systematically vary the annealing temperature to find the optimal condition for the specific material.[1] |
| High OFF-Current | - Presence of impurities in the semiconductor material.- Gate leakage current through the dielectric layer.- Bulk conduction through the semiconductor film. | - Purify the thieno[3,2-b]thiophene derivative before device fabrication.[3]- Ensure the integrity and quality of the gate dielectric layer to prevent leakage.- Optimize the thickness of the semiconductor film; overly thick films can lead to bulk conduction. |
| Poor Film Morphology (e.g., dewetting, cracks) | - Incompatible solvent and substrate surface energies.- High surface roughness of the substrate.- Rapid solvent evaporation during spin coating. | - Treat the substrate surface to modify its surface energy (e.g., with SAMs).- Use a co-solvent system to tune the solvent properties.- Optimize spin coating parameters (speed, acceleration, time) to control the drying process.- Ensure the substrate is clean and has a low surface roughness. |
| Large Threshold Voltage (Vth) | - High density of trap states at the semiconductor-dielectric interface or within the bulk of the semiconductor.[4] | - Improve the quality of the semiconductor-dielectric interface through surface treatments.- Enhance the purity of the organic semiconductor to reduce bulk traps.[3]- Optimize annealing conditions to reduce structural defects. |
| Device Instability (e.g., performance degradation in air) | - Oxidation or degradation of the organic semiconductor upon exposure to air and moisture.- Trapping of charge carriers by atmospheric species. | - Encapsulate the OFET device to protect it from the ambient environment.- Perform device fabrication and characterization in an inert atmosphere (e.g., a glovebox).- Molecular design strategies, such as incorporating specific side chains, can enhance the material's intrinsic stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence charge carrier mobility in thieno[3,2-b]thiophene-based OFETs?
A1: The primary factors include the molecular structure of the thieno[3,2-b]thiophene derivative, the crystallinity and molecular packing in the thin film, the quality of the semiconductor-dielectric interface, and the device architecture. The rigid and planar structure of the thieno[3,2-b]thiophene core promotes strong π-π stacking, which is crucial for efficient charge transport.[6]
Q2: How does thermal annealing affect the performance of these OFETs?
A2: Thermal annealing, typically performed after the deposition of the organic semiconductor, can significantly improve device performance by enhancing the crystallinity and morphology of the thin film.[1][2] This leads to larger crystalline domains and reduced grain boundaries, which facilitates more efficient charge carrier transport and results in higher mobility. The optimal annealing temperature is material-dependent and needs to be determined experimentally.
Q3: What is the role of the dielectric material in a thieno[3,2-b]thiophene OFET?
A3: The gate dielectric material plays a critical role in OFET performance. Its properties, such as capacitance, surface energy, and roughness, directly impact the charge accumulation in the channel and the interface quality. A high-capacitance dielectric can enable low-voltage operation.[7][8][9] Surface treatment of the dielectric is often necessary to reduce charge trapping and promote ordered growth of the semiconductor film.
Q4: How can I minimize contact resistance in my devices?
A4: High contact resistance can limit the measured charge carrier mobility. To minimize it, select electrode materials with work functions that are well-matched with the energy levels of the thieno[3,2-b]thiophene semiconductor. Additionally, employing a top-contact device architecture can sometimes lead to lower contact resistance compared to a bottom-contact structure. The use of a hole injection layer, such as MoOx, can also significantly reduce the injection barrier.[10]
Q5: What are some common molecular design strategies to enhance mobility in thieno[3,2-b]thiophene-based polymers?
A5: Several strategies are employed at the molecular level. Incorporating larger, fused aromatic units can extend π-conjugation and enhance intermolecular interactions.[11] Side-chain engineering is also critical; for instance, using linear alkyl chains can facilitate better molecular packing compared to branched chains.[4] Introducing specific spacer units, like furan, can also improve crystallinity and molecular packing.[2]
Experimental Protocols
Standard OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
This protocol outlines a general procedure for fabricating solution-processed thieno[3,2-b]thiophene-based OFETs.
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si wafers with a thermally grown SiO₂ layer (typically 300 nm) in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
For a hydrophobic surface, expose the substrates to a vapor of hexamethyldisilazane (HMDS) in a vacuum oven or immerse them in a solution of octadecyltrichlorosilane (OTS) in toluene.
-
Rinse with the appropriate solvent and anneal to form a self-assembled monolayer.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the thieno[3,2-b]thiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Spin-coat the solution onto the prepared substrates at a defined speed and time to achieve the desired film thickness.
-
Transfer the coated substrates to a hotplate and anneal at the optimized temperature in an inert atmosphere.
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) onto the organic semiconductor film under high vacuum. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Perform electrical characterization of the OFETs in an inert atmosphere or in air using a semiconductor parameter analyzer.
-
Extract key parameters such as charge carrier mobility, threshold voltage, and on/off ratio from the transfer and output characteristics.
-
Visualizations
Caption: Workflow for the fabrication of a bottom-gate, top-contact thieno[3,2-b]thiophene OFET.
Caption: Key factors influencing charge carrier mobility in thieno[3,2-b]thiophene OFETs.
References
- 1. Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Thieno[3,2-b]thiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-b]thiophene derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized thieno[3,2-b]thiophene derivative has very low solubility in common organic solvents. How can I improve this?
A1: Low solubility is a common issue with the planar, rigid structure of the thieno[3,2-b]thiophene core. Here are two primary strategies to address this:
-
Chemical Modification: Introducing flexible or polar side chains to the thieno[3,2-b]thiophene scaffold can disrupt the crystalline packing and improve solvent interactions. The most common and effective approach is the addition of alkyl chains.[1] Analogues with two alkyl chains introduced at the 3- or 4-position of the thiophene ring have shown good solubility in common organic solvents.[1]
-
Formulation Strategies: If modifying the core structure is not desirable, you can improve the solubility of the final compound through formulation techniques. Creating a solid dispersion of your compound within a polymer matrix is a widely used method.[2][3][4]
Q2: I want to try chemical modification. What kind of side chains are most effective for increasing solubility?
A2: The choice of side chain depends on the desired solvent and the overall properties of the final molecule.
-
For Organic Solvents: Long, branched, or flexible alkyl chains are highly effective at increasing solubility in organic solvents like chloroform, toluene, and THF. This is because they disrupt the intermolecular π-π stacking of the aromatic cores. The introduction of one branched alkyl group at the edge of a related dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core has been shown to significantly improve solubility.
-
For Aqueous Solutions: To improve water solubility, you need to introduce polar or ionizable functional groups. For a related class of compounds, thieno[2,3-b]pyridines, tethering a morpholine moiety to the molecular scaffold increased aqueous solubility by three orders of magnitude. Other potential solubilizing groups for aqueous systems include carboxylic acids, sulfonates, or short polyethylene glycol (PEG) chains.
Q3: My compound is still not soluble enough for my biological assays, even after adding alkyl chains. What can I do?
A3: If chemical modification alone is insufficient, a formulation approach is your next best step.
-
Solid Dispersions: This technique involves dispersing the drug (your thieno[3,2-b]thiophene derivative) in an inert, hydrophilic polymer matrix at a solid state.[4] This can be achieved through methods like solvent evaporation or melting.[2][3] The drug exists in an amorphous state within the polymer, which enhances its dissolution rate and apparent solubility.[4]
-
Troubleshooting Solid Dispersions:
-
Polymer Selection: The choice of polymer is critical. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[2]
-
Drug-to-Polymer Ratio: The ratio of your compound to the polymer will affect the dissolution profile. This often requires optimization.
-
Method of Preparation: The solvent evaporation method is suitable for heat-sensitive compounds, while the melting method can be simpler if your compound is thermally stable.
-
Q4: How do I measure the solubility of my thieno[3,2-b]thiophene derivatives accurately?
A4: The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of poorly soluble compounds. The basic principle is to create a saturated solution of your compound and then measure its concentration. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
The following tables summarize the impact of different substitution patterns on the solubility of thieno[3,2-b]thiophene and related derivatives.
Table 1: Solubility of Alkylated Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives in Toluene
| Compound | Substituent | Solubility at 50°C (g/L) | Fold Increase vs. C10-DNTT |
| C10-DNTT | 1-decyl | 0.070 | 1 |
| 1a | 1-(2-hexyldecyl) | ~0.7 | ~10 |
| 1b | 1-(2-octyldodecyl) | ~7 | ~100 |
Data adapted from a study on solution-processable DNTT derivatives. The introduction of branched alkyl groups significantly enhances solubility.
Table 2: Aqueous Solubility of a Thieno[2,3-b]pyridine Derivative with and without a Solubilizing Group
| Compound | Core Structure | Solubilizing Group | Aqueous Solubility |
| 1 | Thieno[2,3-b]pyridine | None | 1.2 µg/mL |
| 3 | 1H-pyrrolo[2,3-b]pyridine | Morpholine | 1.3 mg/mL |
This data, from a related heterocyclic system, demonstrates the dramatic increase in aqueous solubility that can be achieved by introducing a polar moiety. This strategy is applicable to thieno[3,2-b]thiophene derivatives for biological applications.
Experimental Protocols
1. Synthesis of a 2,5-dialkylthieno[3,2-b]thiophene Derivative via Stille Coupling
This protocol describes a general procedure for introducing alkyl groups at the 2 and 5 positions of the thieno[3,2-b]thiophene core, which is a common strategy to enhance solubility.
-
Materials:
-
2,5-dibromothieno[3,2-b]thiophene
-
Tributyl(alkyl)stannane (e.g., tributyl(hexyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dry N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromothieno[3,2-b]thiophene (1 equivalent) in dry DMF.
-
Add tributyl(alkyl)stannane (2.2 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Heat the reaction mixture at 90°C overnight.
-
After cooling to room temperature, add water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with hexanes and ether.
-
Purify the crude product by vacuum sublimation or column chromatography on silica gel.
-
2. Measurement of Thermodynamic Solubility using the Shake-Flask Method
This protocol provides a step-by-step guide for accurately measuring the solubility of your compounds.
-
Materials:
-
Your thieno[3,2-b]thiophene derivative (solid)
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To separate the solid from the liquid, you can centrifuge the sample and take the supernatant, or filter it through a syringe filter (ensure the compound does not adsorb to the filter material).
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).
-
The measured concentration represents the thermodynamic solubility of your compound in that solvent at that temperature.
-
3. Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol outlines a common method for formulating a poorly soluble compound with a polymer to enhance its dissolution.
-
Materials:
-
Your thieno[3,2-b]thiophene derivative
-
A hydrophilic polymer (e.g., PVP, PEG 6000)
-
A common volatile solvent that dissolves both the compound and the polymer (e.g., methanol, dichloromethane)
-
-
Procedure:
-
Accurately weigh the thieno[3,2-b]thiophene derivative and the chosen polymer in the desired ratio (e.g., 1:1, 1:5 drug-to-polymer).
-
Dissolve both the compound and the polymer in the common solvent in a suitable container (e.g., a round-bottom flask or a beaker).
-
Stir the solution until both components are fully dissolved, forming a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator, or at room temperature in a fume hood with continuous stirring.
-
Once the solvent is completely removed, a solid mass will remain.
-
Scrape the solid dispersion from the container and grind it into a fine powder using a mortar and pestle.
-
Dry the powdered solid dispersion under vacuum to remove any residual solvent.
-
The resulting powder can then be used for dissolution studies or other experiments.
-
Visualizations
Caption: Strategies to address the poor solubility of thieno[3,2-b]thiophene derivatives.
Caption: Workflow for the shake-flask solubility measurement method.
References
Technical Support Center: Refinement of Palladium-Catalyzed Cross-Coupling for Thieno[3,2-b]thiophenes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols for the palladium-catalyzed cross-coupling of thieno[3,2-b]thiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and functionalization of thieno[3,2-b]thiophene derivatives.
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
A1: Low or no conversion in a Suzuki coupling is a frequent issue. Consider the following factors:
-
Catalyst Inactivity: The Pd(0) active species may not have formed or has decomposed.
-
Base Incompatibility or Insufficiency: The choice and quality of the base are critical.
-
Solution: Anhydrous, finely ground bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[4][5] The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. A screen of different bases is recommended. For substrates with base-sensitive groups (like esters), milder bases such as K₂HPO₄ or KF can be tested.[5][6]
-
-
Poor Solubility: One or more of the reactants may not be soluble in the chosen solvent at the reaction temperature.[6]
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially at high temperatures.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).
-
Q2: I am observing significant amounts of homocoupling byproducts from my aryl halide or the thieno[3,2-b]thiophene starting material. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly in Stille and Sonogashira couplings, but it can also occur in Suzuki reactions.[8]
-
Stille Coupling: This often arises from the reaction of two organostannane molecules.
-
Solution: Ensure slow addition of the organostannane reagent to the reaction mixture. Optimizing the Pd catalyst and ligand can also suppress this side reaction.
-
-
Sonogashira Coupling: Dimerization of the terminal alkyne (Glaser coupling) is promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Running the reaction under "copper-free" conditions, which may require a specific ligand or amine base, can eliminate this issue.[9]
-
-
General Solutions:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway over homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
-
Q3: My direct C-H arylation reaction on the thieno[3,2-b]thiophene core is not regioselective. How can I control the position of functionalization?
A3: Regioselectivity in direct C-H arylation is a known challenge. The C2 and C5 positions of thieno[3,2-b]thiophene are generally the most reactive.[10][11][12]
-
Steric and Electronic Control: The regioselectivity of subsequent arylations can be directed by the substituents already present on the core.
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the selectivity.
Frequently Asked Questions (FAQs)
Q: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing thieno[3,2-b]thiophene? A: The most widely used methods are the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions.[1][13][14] Direct C-H arylation is also a powerful, more atom-economical method for introducing aryl groups.[10][11]
Q: Which positions on the thieno[3,2-b]thiophene core are most reactive? A: The C2 and C5 positions (α-positions of the thiophene rings) are the most electron-rich and sterically accessible, making them the primary sites for electrophilic substitution and palladium-catalyzed C-H activation.[12][14] The C3 and C6 positions (β-positions) are less reactive.
Q: What are the advantages of using a phosphine-free catalyst system for direct arylation? A: Phosphine-free systems, often employing just a palladium salt like Pd(OAc)₂, offer several advantages. They are generally less expensive, less sensitive to air, and avoid the potential toxicity and purification challenges associated with phosphine ligands. Such systems have proven efficient for the direct arylation of thieno[3,2-b]thiophenes.[10][11]
Q: When should I choose a Stille coupling over a Suzuki coupling? A: While Suzuki couplings are generally preferred due to the lower toxicity of boron reagents, Stille couplings can be advantageous in certain situations. Organostannanes are often very stable and tolerant of a wide range of functional groups. A Stille coupling might be chosen if the corresponding boronic acid is unstable or difficult to prepare.[1] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8]
Q: Can I perform sequential cross-coupling reactions on a poly-halogenated thieno[3,2-b]thiophene? A: Yes, sequential couplings are a powerful strategy. For instance, starting with 2,3,5,6-tetrabromothieno[3,2-b]thiophene, regioselective Suzuki and Heck reactions can be performed sequentially at the more reactive C2 and C5 positions to create complex, unsymmetrically substituted molecules.[14][15]
Comparative Data for Cross-Coupling Reactions
The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions on the thieno[3,2-b]thiophene core.
Table 1: Suzuki-Miyaura Coupling Conditions
| Thieno[3,2-b]thiophene Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (aq) | Toluene/THF | Reflux | 69 | [1] |
| 5-Bromo-2-formyl-thieno[3,2-b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (aq) | DME | 80 | 98 | [2] |
| 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | Arylboronic acid | Pd(OAc)₂ (10) | P(Cy)₃ | Na₂CO₃ | DMF | 90 | - | [12] |
Table 2: Direct C-H Arylation Conditions
| Thieno[3,2-b]thiophene Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Thieno[3,2-b]thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | None | KOAc | DMAc | 150 | 75 | [10][11] |
| Thieno[3,2-b]thiophene | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (1) | None | KOAc | DMAc | 150 | 55 | [10][11] |
| 2-Phenylthieno[3,2-b]pyridine | Bromobenzene | Pd(OAc)₂ (5) | None | K₂CO₃ | Toluene | 110 | 52 | [4] |
Table 3: Stille & Heck Coupling Conditions
| Reaction Type | Thieno[3,2-b]thiophene Substrate | Coupling Partner | Pd Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Stille | 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | Phenyl-Sn(nBu)₃ | PdCl₂(PPh₃)₂ | THF | Reflux | ~70-80 (not specified) | [1] |
| Heck | 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | 4-methylstyrene | Pd(OAc)₂ (10) | DMF | 90 | ~60-70 | [12][13] |
Standard Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the halogenated thieno[3,2-b]thiophene derivative (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., Toluene, Dioxane, DMF) and degassed water if using an aqueous base solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[1][2]
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Phosphine-Free Direct C-H Arylation
-
To a Schlenk tube, add the thieno[3,2-b]thiophene substrate (1.0-2.0 equiv.), the aryl bromide (1.0 equiv.), potassium acetate (KOAc, 2.0 equiv.), and Pd(OAc)₂ (1-5 mol%).[11]
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous, degassed N,N-dimethylacetamide (DMAc).
-
Seal the tube and heat the mixture to 120-150 °C with vigorous stirring.[11]
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualized Workflows
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision process.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 13. Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing for Thieno[3,2-b]thiophene Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[3,2-b]thiophene-based thin films. The following sections offer solutions to common issues encountered during the annealing process, a critical step in controlling film morphology and electronic properties.
Troubleshooting Guide
This guide addresses specific problems that may arise during the annealing of thieno[3,2-b]thiophene thin films, providing potential causes and actionable solutions.
Issue 1: Poor Film Quality After Thermal Annealing (e.g., Cracks, Dewetting)
Symptoms:
-
The film appears cracked or buckled under microscopic inspection.
-
The film has dewetted from the substrate, leaving bare patches.
-
Inconsistent surface morphology with large aggregates.[1]
Possible Causes:
-
Excessive annealing temperature causing thermal stress.
-
Mismatch in thermal expansion coefficients between the film and the substrate.
-
Poor substrate wettability or surface contamination.[1]
-
The inherent low solubility and strong intermolecular interactions of some brominated thieno[3,2-b]thiophene-based polymers can lead to aggregation.[1]
Troubleshooting Steps:
-
Optimize Annealing Temperature: Systematically vary the annealing temperature in small increments (e.g., 10-20°C) to find the optimal window that promotes molecular ordering without inducing stress. For some thieno[3,2-b]thiophene derivatives, annealing temperatures between 100°C and 125°C have been shown to improve mobility.[2]
-
Substrate Surface Treatment: Ensure the substrate is scrupulously clean. Consider surface treatments like UV-ozone cleaning or self-assembled monolayer (SAM) deposition to improve surface energy and promote better film adhesion.
-
Control Heating and Cooling Rates: Employ a slower heating and cooling ramp to minimize thermal shock.
-
Solvent Selection: For solution-processed films, the choice of solvent is critical.[1] Experiment with high-boiling point aromatic solvents or solvent mixtures to control the film drying dynamics.[1]
Issue 2: Low Crystallinity or Disordered Film Morphology
Symptoms:
-
Broad or absent diffraction peaks in X-ray diffraction (XRD) analysis.
-
Amorphous or poorly defined features in Atomic Force Microscopy (AFM) images.
-
Sub-optimal device performance (e.g., low charge carrier mobility).
Possible Causes:
-
Insufficient annealing temperature or time.
-
Rapid solvent evaporation during film deposition.
-
Inappropriate annealing method for the specific material.
Troubleshooting Steps:
-
Increase Annealing Temperature/Time: Gradually increase the annealing temperature or duration to provide sufficient thermal energy for molecular rearrangement and crystallization. For instance, annealing a fluorene-bithiophene copolymer at 200°C was found to enhance photovoltaic performance.[3]
-
Solvent Vapor Annealing (SVA): Consider SVA as an alternative or complementary technique to thermal annealing.[4][5] Exposing the film to a solvent vapor atmosphere can enhance molecular mobility and promote crystallization at lower temperatures.[4][6][7] SVA with chlorobenzene vapor has been shown to reduce molecular lamellae spacing and increase field-effect mobility in poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) thin films.[4]
-
Solvent Additives: The use of solvent additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) at low concentrations (0.5-3 vol%) can influence polymer aggregation and film morphology.[1]
Issue 3: High Off-State Current in Organic Field-Effect Transistors (OFETs)
Symptoms:
-
The transistor does not effectively switch off, leading to high power consumption.
-
A high current is measured between the source and drain electrodes when the gate voltage is zero.
Possible Causes:
-
Traps at the semiconductor-dielectric interface.[3]
-
Formation of unwanted conductive pathways or material degradation at excessively high annealing temperatures.[3]
-
Poorly formed bulk material with high conductivity.[3]
Troubleshooting Steps:
-
Moderate Annealing Temperatures: Avoid excessively high temperatures. A moderate annealing range, for example, 90-120°C, might be sufficient to improve ordering without creating detrimental effects.[3]
-
Optimize Annealing Duration: Shorter annealing times may be adequate to achieve the desired morphology without introducing negative effects.[3]
-
Interface Engineering: Ensure the dielectric surface is pristine before depositing the organic semiconductor. A clean interface is crucial for minimizing trap states and achieving low off-state currents.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing thieno[3,2-b]thiophene thin films?
A1: Annealing is a post-deposition treatment used to improve the crystalline quality and molecular ordering of the thin film.[8] This process provides the necessary energy for molecules to rearrange into a more ordered state, which is crucial for enhancing charge transport and improving the performance of electronic devices.[9][10]
Q2: What are the main differences between thermal annealing and solvent vapor annealing (SVA)?
A2: Thermal annealing involves heating the film to a specific temperature to increase molecular mobility. SVA, on the other hand, exposes the film to a saturated solvent vapor atmosphere, which plasticizes the film and facilitates molecular rearrangement, often at or near room temperature.[4][6][7] SVA can be particularly effective for materials that are sensitive to high temperatures.
Q3: How do I determine the optimal annealing temperature for my specific thieno[3,2-b]thiophene derivative?
A3: The optimal annealing temperature is material-dependent. A good starting point is to conduct a systematic study by annealing a series of films at different temperatures and characterizing their morphology (e.g., using AFM and XRD) and device performance.[3] For some porphyrin-thieno[3,2-b]thiophene systems, an annealing temperature of 100°C for 10 minutes was found to be optimal.[11]
Q4: Can annealing affect the optical properties of the film?
A4: Yes, annealing can influence the optical properties. An increase in crystallinity and molecular ordering upon annealing can lead to changes in the UV-Vis absorption spectrum, such as a red-shift in the absorption onset, which corresponds to a change in the optical band gap.[11]
Q5: Is it possible to combine thermal annealing and solvent vapor annealing?
A5: Yes, a combination of both techniques can be beneficial. For instance, a film can be thermally annealed first to remove residual solvent and induce initial ordering, followed by SVA to further enhance crystallinity. Studies on PBTTT-C14 films have shown that SVA can increase the hole mobility of thermally-annealed films.[4]
Experimental Protocols
General Protocol for Thermal Annealing
-
Sample Preparation: Deposit the thieno[3,2-b]thiophene thin film on the desired substrate using a suitable technique (e.g., spin-coating, drop-casting).
-
Pre-annealing (optional): For solution-processed films, a low-temperature pre-annealing step (e.g., 70°C for 48 hours in a vacuum oven) can be used to remove residual solvent.[12]
-
Annealing: Place the sample on a calibrated hotplate or in a tube furnace under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or in a vacuum).
-
Heating: Ramp up the temperature to the desired setpoint at a controlled rate.
-
Soaking: Maintain the sample at the setpoint temperature for the desired duration.
-
Cooling: Allow the sample to cool down to room temperature at a controlled rate.
General Protocol for Solvent Vapor Annealing (SVA)
-
Sample Preparation: Prepare the thin film as described for thermal annealing.
-
SVA Chamber: Place the sample in a sealed chamber (e.g., a petri dish or a desiccator).
-
Solvent Reservoir: Place a small vial containing the chosen solvent inside the chamber, ensuring it does not come into direct contact with the sample.
-
Annealing: Seal the chamber and leave it undisturbed for a specific duration, allowing the solvent vapor to saturate the chamber atmosphere. The duration can range from a few minutes to several hours.[6]
-
Drying: After the desired annealing time, remove the sample from the chamber and allow any absorbed solvent to evaporate, typically in a vacuum or under a stream of inert gas.
Data Presentation
Table 1: Comparison of Annealing Conditions and Their Impact on Thieno[3,2-b]thiophene-based Thin Film Properties
| Material System | Annealing Method | Temperature (°C) | Time | Key Outcomes | Reference |
| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) | Solvent Vapor Annealing (Chlorobenzene) | Room Temperature | Shorter duration | Increased field-effect mobility, reduced molecular lamellae spacing. | [4] |
| Porphyrin-Thieno[3,2-b]thiophene:PC71BM | Thermal Annealing | 100 | 10 min | Optimized device performance for organic solar cells. | [11] |
| Thieno[2,3-b]thiophene-based polymers (2b, 2c) | Thermal Annealing | 100 - 125 | - | Improved charge carrier mobilities by up to a factor of 2. | [2] |
| Fluorene-bithiophene copolymer | Thermal Annealing | 200 | - | Enhanced photovoltaic performance. | [3] |
| P3HT-co-P3DDT | Melt Annealing | 200 | - | Doubled exciton diffusion coefficient, ~50% enhancement in crystallinity. | [10] |
Visualizations
Caption: Experimental workflow for optimizing annealing conditions.
Caption: Troubleshooting logic for annealing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduced crystallinity and enhanced charge transport by melt annealing of an organic semiconductor on single layer graphene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction during the initial coupling steps. | Optimize reaction conditions such as temperature, reaction time, and catalyst loading. Ensure starting materials are pure and dry. |
| Side reactions leading to byproduct formation. | Analyze byproducts to understand side reaction pathways. Adjust stoichiometry or order of reagent addition to minimize these reactions. | |
| Degradation of the product during workup or purification. | Use milder workup conditions. If using chromatography, consider alternative stationary or mobile phases. For large-scale, develop a robust crystallization method. | |
| Presence of Impurities | Unreacted starting materials. | Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure complete conversion. |
| Formation of regioisomers or other byproducts. | Re-evaluate the selectivity of the reaction conditions. Purification via crystallization with different solvent systems may be necessary. | |
| Residual catalyst (e.g., Palladium). | Employ appropriate catalyst scavenging agents or perform additional purification steps like charcoal treatment or recrystallization. | |
| Difficulty in Purification by Crystallization | Product is an oil or does not crystallize easily. | Screen a wide range of solvents and solvent mixtures. Seeding with a small amount of pure crystal can induce crystallization. |
| Co-crystallization with impurities. | Perform a multi-step crystallization process, potentially with different solvents, to isolate the desired product. | |
| Inconsistent Batch-to-Batch Results | Variability in the quality of starting materials or reagents. | Implement stringent quality control checks for all incoming raw materials. |
| Poor control over reaction parameters. | Ensure precise control over temperature, mixing, and addition rates, especially for exothermic reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic strategies often start from commercially available thiophene derivatives. One prevalent method involves the use of 3-bromothiophene, which undergoes a series of reactions including formylation, coupling with a sulfur-containing synthon, and subsequent cyclization and esterification.[1] Another approach utilizes dimethyl 3-nitrothiophene-2,5-dicarboxylate as a starting material, where the nitro group is displaced by a sulfur nucleophile to construct the fused ring system.[2][3][4]
Q2: What are the critical safety precautions to consider during the large-scale synthesis?
A2: Many synthetic routes employ hazardous reagents such as n-butyllithium, which is highly pyrophoric and requires handling under an inert atmosphere at low temperatures. Reactions can also be highly exothermic and require careful monitoring and control of temperature to prevent runaways. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, blast shields), and established emergency procedures are essential.
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can often be minimized by carefully controlling the reaction stoichiometry and temperature. The purity of starting materials is also crucial. For instance, in coupling reactions, ensuring the absence of moisture and oxygen can prevent the formation of undesired side products.[5][6]
Q4: What are the recommended methods for purification at a large scale?
A4: While column chromatography is common in lab-scale synthesis, it is often impractical for large-scale production. Crystallization is the preferred method for purification.[2] A systematic screening of solvents and conditions is necessary to develop a robust and scalable crystallization process.
Q5: Are there any specific analytical techniques recommended for monitoring reaction progress and ensuring final product quality?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for monitoring the disappearance of starting materials and the formation of the product. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used.[2][5][6][7]
Key Experimental Data
Table 1: Example Yields from Different Synthetic Steps for Thieno[3,2-b]thiophene Derivatives
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Formylation | 3-Bromothiophene | 3-Bromothiophene-2-carbaldehyde | 80 | [1] |
| Thienothiophene formation | 3-Bromothiophene-2-carbaldehyde | Ethyl thieno[3,2-b]thiophene-2-carboxylate | 81 | [1] |
| Saponification | Ethyl thieno[3,2-b]thiophene-2-carboxylate | Thieno[3,2-b]thiophene-2-carboxylic acid | 90 | [1] |
| Decarboxylation | Thieno[3,2-b]thiophene-2-carboxylic acid | Thieno[3,2-b]thiophene | 88 | [1] |
| Nitration | Dimethyl thiophene-2,5-dicarboxylate | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 93 | [2] |
| Suzuki Coupling | 2,5-dibromothieno[3,2-b]thiophene | 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene | 63 | [6] |
Experimental Workflow and Diagrams
A common synthetic pathway to the thieno[3,2-b]thiophene core is initiated from 3-bromothiophene. The process involves formylation, followed by a reaction with a thiol-containing compound, leading to cyclization and the formation of the fused ring system. Subsequent esterification yields the target molecule.
Caption: A typical synthetic workflow for this compound.
Below is a troubleshooting logic diagram to help identify the source of low product yield.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Thieno[3,2-b]thiophene-2-carboxylate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of starting materials | Ensure the purity of starting materials like substituted thiophenes and reagents for cyclization. Use freshly distilled solvents. | Improved reaction efficiency and yield. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cyclization reactions require specific temperature ranges to proceed efficiently. Monitor the reaction progress using TLC or GC-MS. | Enhanced reaction rate and product formation. |
| Ineffective catalyst (for Palladium-catalyzed reactions) | Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions to prevent catalyst deactivation. | Increased catalytic activity and product conversion. |
| Suboptimal base selection | The choice of base is critical for deprotonation and cyclization steps. For instance, in Fiesselmann synthesis, a strong, non-nucleophilic base like potassium tert-butoxide is often effective.[1][2] | Efficient cyclization and higher yield. |
| Incomplete reaction | Extend the reaction time and monitor progress. Some reactions may require prolonged heating to go to completion. | Drive the reaction to completion and maximize product formation. |
Issue 2: High Levels of Impurities in the Crude Product
The presence of significant impurities can complicate purification and affect the quality of the final product. Identifying the source of these impurities is the first step toward their reduction.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy | Analytical Detection |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Optimize reaction time, temperature, and stoichiometry of reactants. | GC-MS, HPLC, NMR |
| Dimeric Disulfide/Sulfide Byproducts | Side reaction during sulfur insertion or cyclization from nitro-thiophene precursors. | Use of appropriate reducing agents and control of reaction conditions to favor intramolecular cyclization. | LC-MS, NMR |
| Homocoupling Products (in Pd-catalyzed reactions) | Side reaction of organometallic intermediates. | Optimize catalyst loading, temperature, and reaction time. Use of specific ligands can sometimes suppress homocoupling. | GC-MS, HPLC |
| Over-arylated Products (in Pd-catalyzed reactions) | Non-selective C-H activation and subsequent arylation at multiple sites on the thiophene ring. | Careful control of stoichiometry and reaction time. Site-selective catalysts can be employed. | LC-MS, NMR |
| Incompletely Cyclized Intermediates | Insufficient reaction time or temperature for the cyclization step. | Increase reaction temperature or prolong the reaction time. | LC-MS, NMR |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the Fiesselmann thiophene synthesis, which involves the condensation of a substituted 3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of a base like potassium tert-butoxide to form a 3-hydroxythieno[3,2-b]thiophene-2-carboxylate intermediate.[1][2] Subsequent dehydroxylation steps would lead to the target molecule. Another approach involves palladium-catalyzed cross-coupling reactions to build the fused ring system.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks could correspond to unreacted starting materials, incompletely cyclized intermediates, or side products such as dimeric species. For palladium-catalyzed reactions, homocoupling products of your starting materials are also a possibility. It is recommended to perform LC-MS or GC-MS analysis on your crude product to identify the molecular weights of the impurities and aid in their structural elucidation.
Q3: What is the best way to purify crude this compound?
A3: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[1][3] The choice of solvent for both chromatography and recrystallization is crucial and may need to be optimized based on the impurity profile. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate.[4]
Q4: I am observing a significant amount of a dimeric disulfide byproduct. How can I avoid this?
A4: The formation of disulfide byproducts can occur in syntheses involving sulfur insertion. This can sometimes be minimized by using a one-pot reduction-alkylation strategy. For instance, using a reducing agent like sodium borohydride followed by an alkylating agent can favor the formation of the desired monomeric thioether intermediate.
Q5: In my palladium-catalyzed synthesis, I am getting a mixture of mono- and di-arylated products. How can I improve selectivity?
A5: The selectivity of palladium-catalyzed C-H arylation can be influenced by the electronic nature of the substituents on the arylating agent and the thieno[3,2-b]thiophene core. Careful optimization of the reaction conditions, including the catalyst, ligand, base, solvent, and temperature, is necessary. In some cases, using a milder catalyst system or shorter reaction times can favor mono-arylation.
Experimental Protocols
General Protocol for Fiesselmann Synthesis of a Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate Intermediate
This protocol is based on the general principles of the Fiesselmann synthesis and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the appropriate methyl 3-chlorothiophene-2-carboxylate in dry THF, add methyl thioglycolate.
-
Base Addition: Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise while stirring under an inert atmosphere (e.g., Argon or Nitrogen).
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Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.[1]
Visualizing Workflows and Pathways
Diagram 1: General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Potential Impurity Formation Pathways
Caption: Common pathways leading to the formation of impurities during synthesis.
References
- 1. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methyl thieno[3,2-b]thiophene-2-carboxylate and Other Thiophene Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel materials and therapeutics. Thiophene and its derivatives have emerged as a versatile class of heterocyclic compounds with wide-ranging applications in organic electronics and medicinal chemistry. This guide provides an objective comparison of Methyl thieno[3,2-b]thiophene-2-carboxylate with other thiophene derivatives, supported by experimental data, to aid in the selection of the most suitable compounds for specific research applications.
Physicochemical and Electronic Properties: A Comparative Overview
The fused ring structure of this compound imparts distinct physicochemical and electronic properties compared to simpler thiophene derivatives. These differences are crucial for applications in organic electronics, where charge transport and energy levels are key performance indicators.
| Property | This compound | Methyl thiophene-2-carboxylate | Reference Compound (Thieno[3,2-b]thiophene) |
| Molecular Formula | C₈H₆O₂S₂[1] | C₆H₆O₂S[2] | C₆H₄S₂ |
| Molecular Weight | 198.25 g/mol [1] | 142.17 g/mol [2] | 140.23 g/mol |
| Melting Point (°C) | 96 - 100[3] | Not specified | 55-57 |
| HOMO Energy Level (eV) | -5.32 (for a derivative)[1] | Generally higher (less stable) | -5.4 |
| LUMO Energy Level (eV) | -3.50 (for a derivative) | Generally higher | -1.9 |
| Band Gap (eV) | 1.82 (for a derivative) | Generally larger | 3.5 |
| Charge Carrier Mobility (cm²/Vs) | Up to 1.01 x 10⁻³ (for a derivative)[1] | Generally lower | Up to 0.1 |
Note: Data for derivatives of this compound are used to illustrate the impact of the core structure. Direct side-by-side comparisons in a single study are limited. The trend indicates that the fused thieno[3,2-b]thiophene core generally leads to a lower HOMO energy level, a smaller band gap, and higher charge carrier mobility compared to single thiophene ring systems. This is attributed to the extended π-conjugation and increased planarity of the fused ring system, which facilitates intermolecular charge hopping.
Performance in Organic Electronics
The favorable electronic properties of thieno[3,2-b]thiophene-based materials translate into enhanced performance in organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).
| Application | Thieno[3,2-b]thiophene-based Material | Simple Thiophene-based Material | Key Performance Metric |
| Organic Solar Cells (OSCs) | Power Conversion Efficiency (PCE) of up to 8.0% for a small molecule donor with a thieno[3,2-b]thiophene π-bridge.[4] | PCE is generally lower under similar device architectures. | Power Conversion Efficiency (%) |
| Organic Solar Cells (OSCs) | A thieno[3,4-b]thiophene-based dye showed a PCE of 5.31%, which was ~70% of the standard N719 dye.[5][6] | Thiophene congeners exhibited a blue-shifted absorption.[5] | Power Conversion Efficiency (%) |
| Organic Field-Effect Transistors (OFETs) | A derivative exhibited a high hole mobility of 1.01 × 10⁻³ cm² V⁻¹ s⁻¹.[1] | Typically show lower mobilities. | Charge Carrier Mobility (cm²/Vs) |
The enhanced performance of thieno[3,2-b]thiophene-containing materials in OSCs is often attributed to their broader absorption spectra and improved charge transport properties. In OFETs, the rigid and planar structure of the thieno[3,2-b]thiophene core promotes ordered molecular packing in the solid state, leading to higher charge carrier mobilities.
Biological Activity: A Focus on Anticancer Properties
Thiophene derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[7] Thieno[2,3-b]thiophene and thieno[3,2-b]pyridine derivatives, in particular, have been investigated for their potent cytotoxic effects.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Thieno[2,3-d]pyrimidine derivative (Compound 5) | HepG-2 (Liver Cancer) | 5.3[8] | Kinase Inhibition (including FLT3)[8] |
| Thieno[2,3-d]pyrimidine derivative (Compound 8) | HepG-2 (Liver Cancer) | 3.3[8] | Kinase Inhibition[8] |
| Thieno[2,3-d]pyrimidine derivative (Compound 5) | MCF-7 (Breast Cancer) | 7.301[8] | Kinase Inhibition (including FLT3)[8] |
| Thieno[2,3-d]pyrimidine derivative (Compound 8) | MCF-7 (Breast Cancer) | 4.132[8] | Kinase Inhibition[8] |
| Tetrahydrobenzo[b]thiophene derivative (BZ02) | A549 (Lung Cancer) | 6.10[9] | Tubulin polymerization inhibition, WEE1 kinase inhibition[9] |
| Thienopyrrole analog (Compound 4c) | HepG2 (Liver Cancer) | 3.023[10] | VEGFR-2 and AKT inhibition[10] |
| Thienopyrrole analog (Compound 3b) | HepG2 (Liver Cancer) | 3.105[10] | VEGFR-2 and AKT inhibition[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols for the synthesis and characterization of the discussed compounds.
Synthesis of this compound Derivatives
A common route for the synthesis of the thieno[3,2-b]thiophene core involves the condensation of a substituted 3-chlorothiophene-2-carboxylate with a thioglycolate ester.[11]
Example Protocol for a 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative: [11]
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Starting Material Preparation: Aryl-substituted methyl 3-chlorothiophene-2-carboxylates are prepared via diazotization of the corresponding 3-aminothiophene-2-carboxylates followed by a Sandmeyer reaction with CuCl.[11]
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Fiesselmann Reaction: The 3-chlorothiophene-2-carboxylate is reacted with methyl thioglycolate in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous solvent like THF.[11]
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Cyclization: The reaction mixture is typically stirred at room temperature or heated to effect the condensation and subsequent cyclization to form the thieno[3,2-b]thiophene ring system.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Cell Viability (MTT) Assay for IC₅₀ Determination
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol Summary: [13][14][15][16][17]
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Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[14]
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Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., thiophene derivative) and incubated for a specified period (e.g., 48 or 72 hours).[14]
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[18] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12]
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[14]
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Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.[14]
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]
Characterization of Electronic Properties
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup and Procedure: [12][18][19][20]
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Three-Electrode System: A working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are used.[12]
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Electrolyte Solution: The thiophene derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
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Potential Sweep: The potential of the working electrode is swept linearly between two set points and back, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
Charge Carrier Mobility Measurement: The charge carrier mobility in organic semiconductor thin films is a crucial parameter for device performance and is often measured using the field-effect transistor (FET) transfer characteristics.
Protocol Summary for OFETs: [21][22][23][24]
-
Device Fabrication: A thin film of the thiophene derivative is deposited as the active layer in a thin-film transistor (TFT) structure.
-
Electrical Characterization: The transfer characteristics (drain current, I_D, versus gate voltage, V_G) are measured in both the linear and saturation regimes.
-
Mobility Calculation: The field-effect mobility (µ) is extracted from the slope of the I_D^(1/2) vs. V_G plot in the saturation regime using the following equation: I_D = (W / 2L) * C_i * µ * (V_G - V_T)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.
Signaling Pathway Involvement in Anticancer Activity
Several thiophene and thienopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a critical role in cell proliferation, survival, and differentiation.[17] Its aberrant activation is a hallmark of many cancers. Some thieno[2,3-b]thiophene derivatives have been shown to inhibit both wild-type EGFR (EGFR^WT^) and its mutated form (EGFR^T790M^).
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.[25] Its dysregulation is strongly implicated in the development of several cancers, particularly colorectal cancer.
References
- 1. Methyl thieno(3,2-b)thiophene-2-carboxylate | C8H6O2S2 | CID 2739788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method [ouci.dntb.gov.ua]
- 12. ossila.com [ossila.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. [PDF] Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method | Semantic Scholar [semanticscholar.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Performance Validation of Thieno[3,2-b]thiophene in Organic Solar Cells: A Comparative Guide
Thieno[3,2-b]thiophene (TT) has emerged as a significant building block for novel organic semiconductor materials, demonstrating considerable promise in the advancement of organic solar cells (OSCs). Its rigid, planar structure and electron-rich nature contribute to desirable properties such as high charge carrier mobility and strong intermolecular interactions, which are crucial for efficient photovoltaic performance. This guide provides an objective comparison of the performance of TT-based materials with alternative organic photovoltaic materials, supported by experimental data, to assist researchers and scientists in the field of organic electronics and drug development.
Performance Benchmark of Thieno[3,2-b]thiophene-Based Materials
The versatility of the thieno[3,2-b]thiophene moiety allows for its incorporation into both donor and acceptor materials within the active layer of an OSC. The performance of these materials is typically evaluated by key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Thieno[3,2-b]thiophene as a Donor Material Component
When integrated into donor polymers or small molecules, the TT unit often enhances the material's charge transport properties and influences its energy levels. Below is a comparison of a TT-based small molecule donor with a widely used fullerene acceptor.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| BTTR (A-π-D-π-A with TT bridge) | PC71BM | 8.0 | 0.93 | 13.2 | 65.4 | [1] |
Thieno[3,2-b]thiophene as an Acceptor Material Component
More recently, TT derivatives have been successfully employed as building blocks for non-fullerene acceptors (NFAs), which have surpassed the performance of traditional fullerene-based acceptors. The following table compares the performance of a TT-based NFA with a prominent polymer donor, PBDB-T, and contrasts it with a well-established NFA, ITIC, paired with the same donor.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDB-T | PTT-2FIC (TT-fused NFA) | 10.40 | 0.87 | 18.26 | 65.0 | [2][3] |
| PBDB-T | INTIC (Non-TT NFA) | 11.08 | 0.84 | 19.42 | 67.9 | [4][5] |
It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data indicates that TT-based acceptors are competitive, achieving high efficiencies. For instance, a thieno[3,2-b]pyrrole-based acceptor, a derivative of TT, has demonstrated a PCE of 15.3% when paired with the polymer donor PM6.[6]
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps. Below is a generalized experimental protocol for a conventional device architecture.
Device Fabrication
A typical organic solar cell is fabricated on a pre-patterned indium tin oxide (ITO)-coated glass substrate. The device architecture often follows this sequence: ITO / Hole Transport Layer (HTL) / Active Layer (Donor:Acceptor) / Electron Transport Layer (ETL) / Metal Cathode.
-
Substrate Cleaning : The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. The film is then annealed at a specific temperature (e.g., 150 °C) in a nitrogen-filled glovebox.
-
Active Layer Deposition : The donor and acceptor materials are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the HTL. The thickness and morphology of the active layer are critical and are often optimized by adjusting the spin speed, solution concentration, and by using solvent additives or post-deposition treatments like solvent vapor annealing or thermal annealing.
-
Electron Transport Layer (ETL) and Cathode Deposition : Finally, a thin layer of an electron transport material (e.g., PFN) and the metal cathode (e.g., Aluminum) are deposited via thermal evaporation under high vacuum.
Device Characterization
The performance of the fabricated OSCs is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics : The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². From these curves, the key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) : EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. High-performance organic solar cells based on a small molecule with thieno[3,2-b]thiophene as π-bridge - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
A Comparative Analysis of Charge Transport in Thieno[3,2-b]thiophene and its Isomers for Advanced Organic Electronics
A deep dive into the charge transport properties of thieno[3,2-b]thiophene and its isomer, thieno[2,3-b]thiophene, reveals key structural and electronic differences that significantly impact their performance in organic electronic devices. This guide provides a comprehensive comparison of their charge carrier mobilities, supported by experimental data, and outlines the detailed methodologies used for their characterization, offering valuable insights for researchers and professionals in materials science and drug development.
The arrangement of sulfur atoms within the fused-ring structure of thienothiophene isomers plays a critical role in determining their electronic properties and, consequently, their efficacy as organic semiconductors. The linear, "anti-aromatic" character of thieno[3,2-b]thiophene generally leads to higher charge carrier mobilities compared to the more angular, "aromatic" thieno[2,3-b]thiophene. This difference is attributed to enhanced intermolecular π-π stacking and greater electronic coupling in the solid state for the [3,2-b] isomer.
Quantitative Comparison of Charge Carrier Mobility
The performance of organic field-effect transistors (OFETs) is a primary indicator of a material's charge transport capabilities. The following tables summarize the hole and electron mobilities of various derivatives of thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, as reported in the literature.
Table 1: Hole Mobility (μh) of Thieno[3,2-b]thiophene Derivatives
| Compound | Substituent(s) | Mobility (cm²/Vs) | Deposition Method | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 1 | 2,6-bis(5-octylthiophen-2-yl) | 0.000028 | Solution-shearing | [1] |
| DTT derivative 2 | 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl) | 0.067 | Solution-shearing | [1] |
| DTT derivative 3 | 2,6-dioctyl | 0.0091 | Solution-shearing | [1] |
| DNTT derivative | 2,9-dialkyl | > 0.1 | Spin-coating | [2] |
| P1 (DPP copolymer) | Thiophene | 1.95 | Spin-coating | [3] |
| BTTB | - | 0.46 | - | [4] |
Table 2: Electron Mobility (μe) of Thieno[3,2-b]thiophene Derivatives
| Compound | Substituent(s) | Mobility (cm²/Vs) | Deposition Method | Reference |
| P1 (DPP copolymer) | Thiophene | 0.03 | Spin-coating | [3] |
Table 3: Hole Mobility (μh) of Thieno[2,3-b]thiophene Derivatives
| Compound | Substituent(s) | Mobility (cm²/Vs) | Deposition Method | Reference |
| Polythiophene copolymer | Thieno[2,3-b]thiophene | up to 0.15 | Solution processed | [5][6] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative 2 | 2-(benzo[b]thiophen-5-yl) | ~0.0005 | Solution-shearing | [7] |
| BTT derivative 3 | 2-(dibenzo[b,d]thiophen-2-yl) | 0.005 | Solution-shearing | [7] |
| Thieno[2,3-b]benzothiophene (TBT) dimer | - | 0.28 (predicted) | - | [8] |
| TBT derivative with tetrafluorophenyl spacer | - | 0.17 (predicted) | - | [8] |
Table 4: Electron Mobility (μe) of Thieno[2,3-b]thiophene Derivatives
| Compound | Substituent(s) | Mobility (cm²/Vs) | Deposition Method | Reference |
| Thieno[2,3-b]benzothiophene (TBT) with vinyl spacer | - | 0.013 (predicted) | - | [8] |
| TBT with biphenyl substituent | - | 10⁻³ order (predicted) | - | [8] |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and characterization of thienothiophene isomers and the fabrication of OFET devices.
Synthesis of Thienothiophene Derivatives
The synthesis of thieno[3,2-b]thiophene and thieno[2,3-b]thiophene derivatives often involves multi-step reactions. A common approach for synthesizing the core thieno[3,2-b]thiophene structure starts from 3-bromothiophene.[9] This undergoes lithiation, followed by the addition of elemental sulfur and then α-haloketones in a one-pot, three-step reaction to form monoketones.[9] Ring closure is then achieved using polyphosphoric acid in refluxing chlorobenzene.[9] For thieno[2,3-b]thiophene, a historical synthesis involved heating citric acid with phosphorus pentasulfide, though more efficient modern methods rely on the cyclization of substituted thiophenes.[10] Functionalization of the core structures is typically achieved through palladium-catalyzed cross-coupling reactions such as Stille or Suzuki couplings to introduce various substituents.[11]
OFET Fabrication
Organic field-effect transistors are typically fabricated in one of four main architectures: bottom-gate bottom-contact, bottom-gate top-contact, top-gate bottom-contact, and top-gate top-contact.[12] The choice of architecture can influence device performance. A common procedure for a bottom-gate, top-contact device is as follows:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol.
-
Semiconductor Deposition: The synthesized thienothiophene derivative is dissolved in a suitable organic solvent, such as chloroform or chlorobenzene. The solution is then deposited onto the SiO₂ surface using techniques like spin-coating or solution-shearing to form a thin film.[1][2]
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
-
Annealing: The completed device is often annealed in a nitrogen atmosphere or under vacuum to improve the crystallinity and morphology of the organic semiconductor film, which can lead to enhanced charge carrier mobility.
Characterization of Charge Transport Properties
The electrical characteristics of the fabricated OFETs are measured to determine the charge carrier mobility. This involves the following steps:
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This provides the output curves of the transistor.
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (to ensure operation in the saturation regime). This generates the transfer curve.
-
Mobility Calculation: The field-effect mobility (μ) is calculated from the slope of the transfer curve in the saturation regime using the following equation:
I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)²
where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
Visualizing the Comparative Analysis Workflow
The following diagrams illustrate the logical flow of the comparative analysis and the experimental workflow for characterizing the charge transport properties of thienothiophene isomers.
Caption: Workflow for the comparative analysis of thienothiophene isomers.
Caption: Step-by-step process for OFET fabrication and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 10. Thienothiophene - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Rise of Thieno[3,2-b]thiophene Derivatives: A Comparative Analysis Against the Rubrene Benchmark in Organic Electronics
For Immediate Release: Researchers and professionals in the field of organic electronics now have access to a comprehensive comparison of new-generation thieno[3,2-b]thiophene-based organic semiconductors against the long-standing benchmark material, rubrene. This guide provides a data-driven analysis of their performance in Organic Field-Effect Transistors (OFETs), complete with detailed experimental protocols and visualizations to aid in material selection and experimental design.
The ever-evolving landscape of organic electronics demands materials with superior charge transport properties, stability, and processability. While rubrene, particularly in its single-crystal form, has long been the gold standard for high charge carrier mobility, recent advancements in molecular engineering have propelled thieno[3,2-b]thiophene derivatives to the forefront as promising alternatives. These materials offer the potential for high performance combined with the advantages of solution processability, making them suitable for large-area and flexible electronics.
Performance Benchmark: Thieno[3,2-b]thiophene Derivatives vs. Rubrene
The following table summarizes the key performance metrics of select high-performing thieno[3,2-b]thiophene derivatives and compares them with established values for rubrene. It is important to note that the performance of organic semiconductors is highly dependent on the device architecture, fabrication conditions, and measurement protocols. The data presented here is collated from various research publications and aims to provide a representative comparison.
| Material Class | Specific Derivative/Form | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Thieno[3,2-b]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative | up to 2.6 | > 10⁷ | Solution-processed | [1] |
| Thienoacene dimer | up to 1.33 | - | - | [2] | |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | 10⁶ - 10⁸ | Single Crystal | [3][4] | |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives | up to 0.10 | > 10⁷ | Solution-shearing | [1] | |
| Rubrene | Single Crystal | 20 - 40 | > 10⁶ | Physical Vapor Transport | [5][6] |
| Single Crystal | up to 15.4 | ~10⁶ | - | [7] | |
| Thin Film | up to 2.95 | 10⁶ | Vacuum Evaporation | [7] |
Key Observations:
-
Rubrene's Continued Dominance in Mobility: Single-crystal rubrene continues to exhibit the highest reported hole mobilities, often exceeding 20 cm²/Vs.[5][6] This makes it an ideal material for fundamental studies of charge transport and for applications where ultimate performance is the primary concern.
-
Thieno[3,2-b]thiophene Derivatives Bridging the Gap: While not yet reaching the pinnacle of single-crystal rubrene, advanced thieno[3,2-b]thiophene derivatives have demonstrated impressive hole mobilities, with some solution-processable derivatives exceeding 1 cm²/Vs.[1][2] This is a significant achievement for materials that can be deposited from solution, opening doors for low-cost, large-area fabrication techniques like printing.
-
High On/Off Ratios: Both classes of materials demonstrate excellent on/off current ratios, a critical parameter for the switching performance of transistors in digital logic circuits.
Experimental Protocols
The fabrication and characterization of OFETs are intricate processes where minor variations can significantly impact device performance. Below are generalized protocols for the fabrication of both solution-processed thieno[3,2-b]thiophene derivative OFETs and single-crystal rubrene OFETs.
Fabrication of a Top-Contact, Bottom-Gate (TCBG) Solution-Processed Thieno[3,2-b]thiophene OFET
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropyl alcohol, and then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or polystyrene (PS).[1]
-
Semiconductor Deposition: The thieno[3,2-b]thiophene derivative is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then deposited onto the treated substrate using techniques like spin-coating or solution-shearing to form a thin film.[1] The substrate is often heated during or after deposition to facilitate solvent evaporation and improve film crystallinity.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
Annealing: The completed device is often annealed in an inert atmosphere (e.g., nitrogen or argon) to improve the morphology of the semiconductor film and the contact at the electrode-semiconductor interface.
Fabrication of a Single-Crystal Rubrene OFET
-
Crystal Growth: High-purity rubrene single crystals are typically grown by physical vapor transport in a horizontal furnace under a stream of an inert gas like argon or hydrogen.
-
Crystal Lamination: A thin, flat single crystal is carefully selected and laminated onto a pre-patterned substrate containing the gate electrode and gate dielectric (e.g., SiO₂/Si).
-
Source/Drain Electrode Deposition: Source and drain electrodes are deposited on top of the rubrene crystal, often using a shadow mask to define the channel length and width. Gold is a commonly used electrode material.
Characterization
The electrical characteristics of the fabricated OFETs are typically measured in a probe station under vacuum or in an inert atmosphere to minimize the effects of air and moisture. Key parameters are extracted from the transfer and output characteristics:
-
Hole Mobility (μ): Calculated from the saturation regime of the transfer curve.
-
On/Off Ratio: The ratio of the maximum drain current (On state) to the minimum drain current (Off state).
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
Visualizing the Experimental Workflow
To provide a clearer understanding of the fabrication and characterization process, the following diagram illustrates a typical workflow.
Caption: A generalized workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Conclusion
New thieno[3,2-b]thiophene derivatives are rapidly emerging as a versatile class of organic semiconductors. While single-crystal rubrene maintains its position as the benchmark for hole mobility, the performance of these new materials, especially those that are solution-processable, is highly competitive and offers significant advantages for next-generation flexible and printed electronics. The continued development of novel thieno[3,2-b]thiophene-based materials holds the promise of further closing the performance gap with rubrene and enabling a wider range of applications for organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
Cross-Validation of Experimental and Computational Results for Thieno[3,2-b]thiophenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention in the fields of organic electronics, materials science, and medicinal chemistry.[1][2] Their rigid, electron-rich structure makes them promising candidates for applications such as organic field-effect transistors (OFETs), organic solar cells, and as scaffolds for bioactive molecules.[1][2][3] The development of novel thieno[3,2-b]thiophene derivatives relies heavily on the accurate prediction and characterization of their electronic and structural properties.
This guide provides a comparative analysis of experimental data and computational predictions for various thieno[3,2-b]thiophene derivatives. By cross-validating results from laboratory experiments with those from theoretical calculations, researchers can gain deeper insights into structure-property relationships, thereby accelerating the design and discovery of new functional materials.[4] This process of validation is crucial for ensuring the accuracy and reliability of computational models.[5]
Methodologies: A Dual Approach
The characterization of thieno[3,2-b]thiophenes involves a synergistic combination of experimental synthesis and characterization techniques alongside computational modeling.
Experimental Protocols
The synthesis of thieno[3,2-b]thiophene derivatives often employs palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups to the core structure.
General Synthesis of a Phenyl-Substituted Thieno[3,2-b]thiophene Derivative (Stille Coupling):
-
Starting Material: 2,5-dibromothieno[3,2-b]thiophene is a common precursor.[3]
-
Stannylation: The dibrominated precursor is reacted with a tributyltin reagent to form a stannylated intermediate.
-
Coupling Reaction: The stannylated intermediate is then reacted with an appropriate aryl bromide (e.g., bromobenzene) in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in a solvent like THF.[3]
-
Purification: The final product is isolated and purified, typically through filtration and washing with various solvents.[3]
Key Characterization Techniques:
-
UV-Vis Spectroscopy: Used to determine the electronic absorption properties of the molecules in solution, providing insights into the HOMO-LUMO gap.[6][7]
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the vibrational modes of the molecule, confirming the presence of specific functional groups and providing information about the molecular structure.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in the molecule.[6][7]
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of thieno[3,2-b]thiophene derivatives.
Typical DFT Calculation Workflow:
-
Structure Optimization: A 3D model of the molecule is created, and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to simulate the IR spectrum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals corresponds to the electronic band gap.[6]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical excitations.[1]
A common functional and basis set combination for these types of calculations is B3LYP/6-311G(d,p).[6][7]
Data Presentation: Experimental vs. Computational
The following tables summarize and compare the quantitative data obtained from both experimental measurements and computational predictions for various thieno[3,2-b]thiophene derivatives.
Table 1: UV-Vis Absorption Maxima (λmax)
This table compares the experimentally measured maximum absorption wavelength with the computationally predicted values. The agreement between these values is a key indicator of the accuracy of the computational model in predicting the electronic transitions of the molecule.
| Compound | Experimental λmax (nm) | Computational λmax (nm) | Reference |
| TTBM¹ | 400 | 432.36 | [6] |
| Derivative 3² | 415 | - | [3] |
| Derivative 5² | 401 | - | [3] |
| Derivative 6² | 408 | - | [3] |
¹TTBM: thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine]. Computational method: DFT-B3LYP/6-311G(d,p).[6] ²Derivatives from the study are end-capped with phenyl units.[3]
Table 2: HOMO-LUMO Energy Levels and Band Gap
The HOMO and LUMO energy levels are critical for determining the electronic properties of a material, including its potential as a semiconductor. The energy gap (Eg) is the difference between the LUMO and HOMO energies.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Reference |
| TTBM | Computational (DFT) | -6.01 | -2.86 | 3.15 | [6] |
| Derivative 6 | Experimental (Optical) | - | - | 2.65 | [3] |
| Derivative 8 | Experimental (Optical) | - | - | 2.71 | [3] |
| BDHTT-BBT | Experimental (Electrochemical) | -5.7 | -2.9 | 2.8 | [9] |
Cross-Validation and Analysis
The process of cross-validation involves a direct comparison of the data generated from experimental and computational methods to assess the validity of the theoretical models.
As seen in the tables, there is often a good qualitative agreement between experimental and computational results. For instance, the calculated HOMO-LUMO gap for TTBM (3.15 eV) is in a reasonable range for this class of molecules.[6] However, quantitative discrepancies are common. The computationally predicted λmax for TTBM is red-shifted by about 32 nm compared to the experimental value.[6]
Several factors can contribute to these differences:
-
Solvent Effects: Experimental UV-Vis spectra are typically recorded in a solvent, which can influence the electronic properties of the molecule. Computational models often simulate the molecule in a vacuum unless solvent effects are explicitly included.
-
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions can affect the electronic properties, an effect not always captured in single-molecule computational models.[3]
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The B3LYP functional, while widely used, may not be the most accurate for all properties of all molecules.[6][7]
Despite these potential discrepancies, the close agreement often observed validates the use of computational methods as a predictive tool. DFT calculations can provide valuable insights into molecular geometry, electronic structure, and vibrational modes, complementing experimental findings.[7]
Conclusion
The synergistic use of experimental techniques and computational modeling provides a powerful approach for the study of thieno[3,2-b]thiophenes. Experimental data provides the real-world benchmark for validating and refining computational models. In turn, reliable computational models can guide experimental efforts by predicting the properties of novel derivatives before their synthesis, saving time and resources. This integrated workflow is accelerating the discovery and development of new thieno[3,2-b]thiophene-based materials for a wide range of applications in electronics and medicine.
References
- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Building Blocks for Methyl Thieno[3,2-b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl thieno[3,2-b]thiophene-2-carboxylate is a versatile heterocyclic building block utilized in the development of organic semiconductors and pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an excellent candidate for creating materials with high charge carrier mobility and specific biological activities. However, the continuous pursuit of enhanced performance and novel functionalities necessitates the exploration of alternative molecular scaffolds. This guide provides a comparative overview of promising alternatives, focusing on their performance in organic electronics and their potential in drug discovery, supported by experimental data.
Alternatives in Organic Electronics
The primary application of this compound and its alternatives in materials science is in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor, which is influenced by the molecular structure of the building blocks. Key performance metrics include hole mobility (µh), the on/off current ratio, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Thieno[3,2-b]thiophene Derivatives
Modifications to the core thieno[3,2-b]thiophene structure can significantly impact the performance of the resulting materials. Introducing different substituent groups allows for the fine-tuning of electronic properties and solubility.
A notable alternative is the class of copolymers that incorporate thieno[3,2-b]thiophene with other electron-donating or electron-accepting units. For instance, copolymers with benzothiadiazole (BT), a strong electron acceptor, have shown excellent performance in OFETs.[1] The combination of the electron-rich thieno[3,2-b]thiophene donor with the electron-deficient benzothiadiazole acceptor leads to materials with narrow bandgaps and high charge carrier mobilities.
Another promising class of alternatives is based on the fusion of thieno[3,2-b]thiophene with larger aromatic systems. For example,[2]benzothieno[3,2-b][2]benzothiophene (BTBT) derivatives have demonstrated very high mobilities in OFETs.[3] The extended π-conjugation in these molecules facilitates intermolecular charge hopping.
Diketopyrrolopyrrole (DPP)-Based Copolymers
Diketopyrrolopyrrole (DPP) is a strongly electron-withdrawing moiety that, when copolymerized with electron-donating units like thieno[3,2-b]thiophene, produces high-performance organic semiconductors. These DPP-based polymers exhibit excellent charge transport properties due to strong intermolecular π-π stacking. Copolymers of DPP with thieno[3,2-b]thiophene have achieved some of the highest hole mobilities reported for polymer-based OFETs.[4]
Performance Data of Alternative Building Blocks
The following table summarizes the performance of various alternative building blocks in organic field-effect transistors. It is important to note that the performance of OFETs can be highly dependent on the fabrication conditions, such as the deposition method, solvent, and annealing temperature. The data presented here is collated from different sources and should be used as a comparative guide.
| Building Block/Polymer | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | HOMO (eV) | LUMO (eV) | Reference(s) |
| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | 0.1 | 3.5 x 10³ | - | - | [1] |
| 2,7-Diphenyl[2]benzothieno[3,2-b][2]benzothiophene | up to 2.0 | 10⁸ | -5.41 | - | [5] |
| Diketopyrrolopyrrole-Thieno[3,2-b]thiophene Polymer | up to 1.95 | - | - | - | [4] |
| Benzo[b]thieno[2,3-d]thiophene Derivative | 0.005 | > 10⁶ | -5.51 | -2.29 | [6] |
Alternatives in Drug Discovery
Thiophene-containing scaffolds are prevalent in medicinal chemistry due to their ability to mimic phenyl rings and engage in various biological interactions. Thieno[3,2-b]thiophene and its isomers have emerged as privileged structures in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Thieno[2,3-b]thiophene and Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. Several thieno[2,3-b]thiophene and thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. These compounds act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways.
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as GPR35 Agonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor that is implicated in inflammatory and metabolic diseases. A series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as potent GPR35 agonists.[7] These compounds can be valuable tools for studying the physiological role of GPR35 and for the development of novel therapeutics.
Experimental Protocols and Workflows
Synthesis of a Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer
The synthesis of copolymers incorporating thieno[3,2-b]thiophene and benzothiadiazole is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. A general procedure is as follows:
-
Monomer Synthesis: Synthesize the desired substituted 2,5-dibromothieno[3,2-b]thiophene and a distannyl or diboronic acid ester derivative of benzothiadiazole.
-
Polymerization: In an inert atmosphere, dissolve the two monomers in an appropriate anhydrous solvent (e.g., toluene or chlorobenzene). Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand. Heat the mixture to reflux for 24-48 hours.
-
Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically obtained from the chloroform fraction.
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
The fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors, involves the following steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Semiconductor Deposition: The organic semiconductor is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and deposited onto the SiO₂ surface using techniques like spin-coating, drop-casting, or solution shearing. The film is then typically annealed at an optimal temperature to improve its crystallinity.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber.
-
Characterization: The electrical characteristics of the OFET are measured in a probe station under an inert atmosphere or in a vacuum. A semiconductor parameter analyzer is used to obtain the output and transfer curves, from which the hole mobility and on/off ratio are calculated.
Visualizations
Logical Flow of Material Selection and Evaluation
Caption: A flowchart illustrating the iterative process of selecting, synthesizing, and evaluating alternative building blocks for specific applications.
OFET Fabrication Workflow
Caption: A step-by-step workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor.
Simplified EGFR Signaling Pathway and Inhibition
Caption: A simplified diagram of the EGFR signaling pathway and the mechanism of inhibition by thienopyrimidine-based compounds.
Simplified GPR35 Signaling Pathway
References
Conformational Analysis of Substituted Thieno[3,2-b]thiophenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]thiophene scaffold is a rigid and planar fused heterocyclic system that has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and structural properties. The introduction of substituents to this core can significantly influence its conformation, thereby modulating its biological activity and material properties. This guide provides a comparative analysis of the conformational features of substituted thieno[3,2-b]thiophenes, supported by experimental and computational data.
Substituent Effects on Molecular Geometry
The planarity of the thieno[3,2-b]thiophene core is a key feature. However, steric and electronic interactions introduced by substituents can lead to deviations from planarity and influence the orientation of the substituents themselves. X-ray crystallography and computational studies are primary tools for elucidating these structural nuances.
A study on 5-alkenyl-2-arylthieno[3,2-b]thiophenes revealed that the π-conjugated system, which includes the thieno[3,2-b]thiophene skeleton, an ethylene bridge, and phenyl rings, is nearly planar.[1] However, steric hindrance between substituents and the core can force attached aromatic rings out of the plane of the thieno[3,2-b]thiophene moiety.[1] For instance, in certain 3,6-dibromo-substituted derivatives, the aromatic ring directly attached to the thieno[3,2-b]thiophene is not coplanar with the core due to steric hindrance from the bromo substituent.[1]
Computational studies using Density Functional Theory (DFT) have also been employed to investigate the geometric and electronic properties of these molecules.[2] These studies indicate that a coplanar configuration between electron donor groups and the π-spacer of the thieno[3,2-b]thiophene core enhances electronic communication and facilitates intramolecular charge transfer.[2]
Comparative Conformational Data
The following table summarizes key dihedral angles from X-ray crystallographic data for a selection of substituted thieno[3,2-b]thiophenes, providing a quantitative comparison of their conformations.
| Compound | Substituents | Dihedral Angle between Thiophene Rings (°) | Dihedral Angle with Aryl Substituent (°) | Reference |
| 3,6-dibromo-5-(4-tert-butylstyryl)-2-(naphthalen-1-yl)thieno[3,2-b]thiophene | 3,6-dibromo, 5-(4-tert-butylstyryl), 2-(naphthalen-1-yl) | 0.58(9) | - | [1] |
| 3,6-dibromo-5-(4-methylstyryl)-2-(naphthalen-1-yl)thieno[3,2-b]thiophene | 3,6-dibromo, 5-(4-methylstyryl), 2-(naphthalen-1-yl) | 1.29(12) | - | [1] |
| 3,6-dibromo-2-(4-tert-butylphenyl)-5-(4-methylstyryl)thieno[3,2-b]thiophene | 3,6-dibromo, 2-(4-tert-butylphenyl), 5-(4-methylstyryl) | 1.74(10) | 41.49(8) | [1] |
| Benzyl derivative of a 9H-thieno[2',3':4,5]thieno[3,2-b]indole | Aryl-substituted | - | - | [3] |
Experimental and Computational Methodologies
The conformational analysis of substituted thieno[3,2-b]thiophenes relies on a combination of experimental techniques and computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of molecules.
General Protocol:
-
Crystal Growth: Crystals of the target compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions, providing precise information on bond lengths, bond angles, and dihedral angles.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying the conformation of molecules in solution.[1][4] While detailed conformational analysis often requires advanced techniques like Nuclear Overhauser Effect (NOE) experiments or variable-temperature NMR, the chemical shifts and coupling constants can provide initial insights into the conformational preferences.
Computational Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting and understanding the conformational landscape of molecules.
General Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.[2]
-
Conformational Search: A systematic search for different stable conformers (local minima on the potential energy surface) can be performed.
-
Energy Calculations: The relative energies of different conformers are calculated to determine their populations at a given temperature.
-
Analysis of Electronic Properties: Properties such as frontier molecular orbital energies (HOMO-LUMO) and charge distributions are calculated to understand the electronic consequences of different conformations.[2]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the conformational analysis of substituted thieno[3,2-b]thiophenes.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Property Relationships in Functionalized Thieno[3,2-b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]thiophene (TT) core is a rigid, planar, and electron-rich heterocyclic system that has garnered significant attention in the fields of organic electronics and medicinal chemistry.[1][2][3][4] Its fused-ring structure promotes strong π-π stacking and efficient charge transport, making it an excellent building block for organic semiconductors.[5] By strategically functionalizing the TT core, researchers can precisely tune its electronic and biological properties to suit a wide range of applications, from high-performance transistors and solar cells to targeted therapeutics.[6][7]
This guide provides a comparative analysis of the structure-property relationships in various functionalized thieno[3,2-b]thiophenes, supported by experimental data. We will explore how different substituents impact the material's performance in electronic devices and its activity in biological systems.
General Molecular Design
The properties of thieno[3,2-b]thiophene derivatives are highly tunable through chemical modification. The introduction of electron-donating or electron-withdrawing groups, as well as solubilizing alkyl chains, allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, bandgap, charge carrier mobility, and molecular packing.
Figure 1. Logical relationship between functional groups and resulting properties of thieno[3,2-b]thiophene derivatives.
Performance in Organic Electronics
Functionalized thieno[3,2-b]thiophenes are workhorse materials in organic electronics, particularly in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).
Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility (μ) is a key performance metric. The rigid TT core, when combined with appropriate functional groups, promotes ordered molecular packing, which is essential for high mobility.
| Compound/Polymer | Functionalization | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Ref. |
| DPh-BTBT | 2,7-diphenyl-[1]benzothieno[3,2-b][1]benzothiophene | up to 2.0 | 10⁸ | [8][9] |
| P(DPP-TT) | Copolymer with diketopyrrolopyrrole (DPP) | up to 1.95 | - | [10] |
| HT2TT | Oligomer with alternating bithiophene | up to 0.025 | ~1.2 x 10³ | [11] |
| Thieno[3,2-b]pyrrole copolymer | Replacement of TT with thieno[3,2-b]pyrrole | 0.12 | - | [12] |
Key Structure-Property Insights for OFETs:
-
π-Conjugation Extension: Extending the π-conjugated system, for instance by creating dimers or oligomers, can enhance intermolecular charge hopping and improve mobility.[11][13]
-
Donor-Acceptor (D-A) Copolymers: Incorporating strong electron-accepting units like diketopyrrolopyrrole (DPP) with the electron-donating TT core leads to polymers with high charge carrier mobilities.[5][10] The planarity of the DPP unit further encourages π-π stacking.[5][10]
-
Side-Chain Engineering: The length and branching of alkyl side chains significantly influence the solid-state packing and, consequently, the charge transport properties. Longer alkyl chains can help regulate intrinsic disorder and enhance mobility.[14]
Organic Solar Cells (OSCs)
For OSCs, key parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The HOMO and LUMO energy levels of the TT-based material must be well-matched with the acceptor material (often a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) to ensure efficient charge separation.
| Donor Material | Acceptor Material | Voc [V] | Jsc [mA cm⁻²] | FF [%] | PCE [%] | Ref. |
| Small Molecules | ||||||
| 3:C₇₀ (DDT and pyrene based) | C₇₀ | 0.98 | 9.24 | - | 3.60 | [15] |
| 6 (TPA derivative) | PC₇₁BM | 0.96 | - | - | 2.87 | [15] |
| Polymers | ||||||
| P(DPP-TT) | PC₇₁BM | - | - | - | 5.4 | [10] |
| P1 (BT as third unit) | PC₇₀BM | 0.86 | 11.06 | 72.9 | 6.93 | [16] |
| ThPy3-based SMA | PM6 | 0.830 | 23.82 | 77.1 | 15.3 | [17] |
Key Structure-Property Insights for OSCs:
-
Tuning Energy Levels: The introduction of electron-donating groups like triphenylamine (TPA) or electron-withdrawing groups like benzothiadiazole (BT) allows for precise control over the HOMO and LUMO energy levels.[15] This is crucial for maximizing the open-circuit voltage.
-
Low Bandgap Materials: Creating donor-acceptor type structures with the TT core helps to lower the optical bandgap, enabling the material to absorb a broader range of the solar spectrum and thus increasing the short-circuit current.[1]
-
Replacing Thiophene with Pyrrole: Replacing thiophene with the more electron-rich pyrrole in the molecular structure can increase the HOMO/LUMO energy levels and reduce the optical bandgap, leading to higher PCEs and lower energy loss.[17]
Applications in Drug Development
While the primary focus has been on electronic applications, the thieno[3,2-b]thiophene scaffold also serves as a valuable core in medicinal chemistry. Its rigid structure can be used to orient functional groups in a specific manner to interact with biological targets.
A notable example is the development of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as agonists for the G protein-coupled receptor 35 (GPR35), a target for inflammatory diseases.[7]
| Compound | Target | Activity | Key Structural Feature | Ref. |
| Compound 13 | GPR35 | Potent agonist | Thieno[3,2-b]thiophene-2-carboxylic acid core | [7] |
| Compound 30 & 36 | GPR35 | High efficacy for β-arrestin translocation | Optimized carboxylic acid derivatives | [7] |
Key Structure-Property Insights for Drug Development:
-
Bioisosteric Replacement: The thieno[3,2-b]thiophene core can act as a bioisostere for other aromatic systems, offering a novel chemical space for drug discovery.
-
Scaffold for Optimization: The core structure provides a rigid framework upon which various functional groups can be attached and optimized to achieve desired potency and efficacy against a biological target.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing and building upon existing research. Below are generalized methodologies for the synthesis and characterization of functionalized thieno[3,2-b]thiophenes.
Synthesis Workflow
The synthesis of functionalized thieno[3,2-b]thiophenes often relies on palladium-catalyzed cross-coupling reactions like Stille or Suzuki couplings. These methods allow for the precise attachment of various aryl or alkyl groups to a halogenated TT core.
Figure 2. General experimental workflow for the synthesis and characterization of functionalized thieno[3,2-b]thiophenes.
1. General Synthesis via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to functionalize a dibrominated thieno[3,2-b]thiophene core.[6][18]
-
Materials: 2,5-dibromothieno[3,2-b]thiophene, desired arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst, potassium carbonate (K₂CO₃), toluene, and ethanol.
-
Procedure:
-
To a degassed mixture of toluene and aqueous K₂CO₃ solution, add 2,5-dibromothieno[3,2-b]thiophene (1 equivalent), the arylboronic acid (2.2 equivalents), and the Pd(PPh₃)₄ catalyst (5 mol %).
-
Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized thieno[3,2-b]thiophene.
-
2. Characterization of Electronic Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors.[19][20][21]
-
Setup: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurement is performed in a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve a small amount of the synthesized compound in the electrolyte solution.
-
Scan the potential of the working electrode towards positive values to measure the oxidation potential (Eₒₓ).
-
Scan the potential towards negative values to measure the reduction potential (EᵣₑᏧ).
-
Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1] Note: The value 5.1 eV is the estimated energy level of the Fc/Fc⁺ reference relative to the vacuum level.
-
-
3. OFET Device Fabrication (Top-Gate, Bottom-Contact)
This protocol outlines a common method for fabricating OFETs to measure charge carrier mobility.[10][22]
-
Substrate Preparation:
-
Use heavily doped Si wafers with a thermally grown SiO₂ dielectric layer as the substrate.
-
Pattern the source and drain electrodes (e.g., Gold) on the substrate using photolithography.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
-
Active Layer Deposition:
-
Dissolve the functionalized thieno[3,2-b]thiophene semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit a thin film of the semiconductor onto the substrate via spin-coating or vacuum deposition.
-
Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.
-
-
Gate Dielectric and Gate Electrode:
-
Deposit a gate dielectric layer (e.g., a polymer like CYTOP) over the semiconductor layer.
-
Deposit the top gate electrode (e.g., Aluminum or Gold) through a shadow mask.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in air.
-
Calculate the hole mobility from the saturation regime of the transfer curve.
-
Conclusion
The thieno[3,2-b]thiophene unit is a remarkably versatile building block for the creation of advanced functional materials. The clear structure-property relationships demonstrated in the literature provide a rational basis for the design of new molecules and polymers with tailored characteristics. For organic electronics, functionalization strategies that enhance planarity, extend π-conjugation, and tune frontier energy levels have led to devices with impressive performance. In the realm of drug development, the TT core offers a rigid scaffold for creating potent and selective modulators of biological targets. Future research will likely focus on developing novel synthetic methodologies, exploring new functionalization patterns, and expanding the application of these promising materials into other areas of science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. ossila.com [ossila.com]
A Comparative Analysis of Thieno[3,2-b]thiophene and Benzothieno[3,2-b]benzothiophene (BTBT) for Organic Electronics
Thieno[3,2-b]thiophene and its benzannulated analogue, benzothieno[3,2-b]benzothiophene (BTBT), are two pivotal sulfur-containing heterocyclic compounds that have garnered significant attention in the field of organic electronics. Their rigid, planar structures and extended π-conjugation make them excellent candidates for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide provides a detailed comparative study of their molecular structure, electronic properties, synthesis, and performance in electronic devices, supported by experimental data.
Molecular and Electronic Properties: A Head-to-Head Comparison
Thieno[3,2-b]thiophene serves as the fundamental building block, composed of two fused thiophene rings.[1] In contrast, BTBT represents a more extended π-system where a thieno[3,2-b]thiophene core is fused with two benzene rings.[2] This extension of the conjugated system significantly influences their electronic and physical properties.
| Property | Thieno[3,2-b]thiophene | Benzothieno[3,2-b]benzothiophene (BTBT) |
| Molecular Formula | C₆H₄S₂[3] | C₁₄H₈S₂ |
| Molecular Weight | 140.23 g/mol [4] | 240.35 g/mol |
| Melting Point | 56 °C[4] | >300 °C |
| HOMO Energy Level | -5.58 eV to -5.55 eV (for derivatives)[5] | -5.41 eV to -5.18 eV (for derivatives)[6] |
| LUMO Energy Level | -2.96 eV to -2.88 eV (for derivatives)[5] | -1.83 eV to -1.71 eV (for derivatives)[6] |
| Band Gap | ~2.03 eV (for a derivative polymer)[7] | >3 eV[6] |
| Charge Carrier Mobility | Up to 0.14 cm²/Vs (for a derivative)[8] | Up to 22.4 cm²/Vs (for a derivative)[6] |
Note: HOMO, LUMO, and mobility values can vary significantly with the addition of different functional groups.
The extended conjugation in BTBT leads to a smaller HOMO-LUMO gap compared to thieno[3,2-b]thiophene, although the addition of electron-withdrawing or -donating groups can tune these levels for both molecules.[5][6] The enhanced intermolecular interactions and favorable solid-state packing in BTBT derivatives often result in significantly higher charge carrier mobilities, a critical parameter for transistor performance.[6]
Visualizing the Core Structures
The fundamental difference in their molecular architecture is a key determinant of their properties.
Caption: Molecular structures of Thieno[3,2-b]thiophene and BTBT.
Synthesis Strategies: Building the Backbones
The synthesis of both thieno[3,2-b]thiophene and BTBT has been extensively explored, with various methods developed to improve yield and allow for functionalization.
Thieno[3,2-b]thiophene Synthesis: Common synthetic routes often involve the cyclization of substituted thiophenes.[1] One established method starts from 3-bromothiophene, which undergoes a series of reactions including lithiation, sulfur addition, and subsequent cyclization steps.[9] More recent and efficient strategies focus on cascade cyclization reactions of alkynyl diol derivatives to achieve multisubstituted thieno[3,2-b]thiophenes in good yields.[9]
Benzothieno[3,2-b]benzothiophene (BTBT) Synthesis: The synthesis of the BTBT core can be achieved through several pathways. A modular approach involves a transition-metal-free Pummerer C-H/C-H cross-coupling reaction followed by a Newman-Kwart rearrangement and cyclization.[10][11] This method allows for the synthesis of unsymmetrical BTBT derivatives. Another common strategy is the Sonogashira coupling reaction to construct the core structure, which can then be functionalized with various end-capping groups to enhance solubility and performance.[6]
The following diagram illustrates a generalized workflow for the synthesis and device fabrication of solution-processable organic semiconductors based on these cores.
Caption: Generalized workflow for synthesis and device fabrication.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and further development. Below are representative protocols for the synthesis and characterization of these materials.
Synthesis of a BTBT Derivative (Example)
A representative synthesis of a solution-processable BTBT derivative involves a Sonogashira coupling reaction.[6]
-
Reaction Setup: A mixture of a di-iodinated BTBT core, a terminal alkyne, copper(I) iodide, and a palladium catalyst (e.g., Pd(PPh₃)₄) is dissolved in a suitable solvent such as triethylamine (TEA).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 50 °C) under an inert atmosphere (nitrogen or argon) for a specified period (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, the mixture is extracted with an organic solvent like dichloromethane (CH₂Cl₂). The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final compound.[6]
Characterization Techniques
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized compounds.
-
Differential Scanning Calorimetry (DSC): To determine phase transition temperatures.
-
UV-vis Spectroscopy: To investigate the optical properties and determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
X-ray Diffraction (XRD): To analyze the crystal structure and molecular packing in thin films.[6]
-
Atomic Force Microscopy (AFM): To characterize the surface morphology of the thin films.[6]
OFET Fabrication and Characterization
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, serving as the gate electrode and gate dielectric, respectively.
-
Semiconductor Deposition: The synthesized organic semiconductor is dissolved in a suitable solvent and deposited onto the substrate using techniques like solution-shearing or spin-coating.[6]
-
Annealing: The film is often thermally annealed to improve crystallinity and molecular ordering.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
Electrical Characterization: The transfer and output characteristics of the OFET are measured in ambient conditions using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.[6]
Conclusion
Both thieno[3,2-b]thiophene and BTBT are valuable building blocks in the design of high-performance organic semiconductors. While thieno[3,2-b]thiophene provides a fundamental electron-rich core, the extended π-conjugation of the BTBT framework generally leads to superior charge transport properties. The choice between these two cores depends on the specific application and the desired electronic properties, which can be further tuned through chemical functionalization. The synthetic methodologies and characterization protocols outlined in this guide provide a foundation for researchers to explore and optimize materials based on these versatile sulfur-containing heterocycles for next-generation organic electronic devices.
References
- 1. Thienothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]thiophene [webbook.nist.gov]
- 4. thieno[3,2-b]thiophene [stenutz.eu]
- 5. Solution-processable donor–π–acceptor type thieno[3,2-b]thiophene derivatives; synthesis, photophysical properties and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
Assessing the Reproducibility of Methyl thieno[3,2-b]thiophene-2-carboxylate Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl thieno[3,2-b]thiophene-2-carboxylate, a crucial building block in the development of organic semiconductors and pharmaceuticals, is no exception. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to assess their reproducibility and performance.
The synthesis of the thieno[3,2-b]thiophene core is a well-explored area of organic chemistry, with several strategies developed to construct this fused heterocyclic system. This guide focuses on two of the most established methods for obtaining the key intermediate, thieno[3,2-b]thiophene-2-carboxylic acid, which is then readily esterified to the target methyl ester. The two primary routes evaluated are the Fiesselmann thiophene synthesis, starting from 3-bromothiophene, and a method involving nucleophilic aromatic substitution of a nitro-substituted thiophene precursor.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. The following table summarizes the key quantitative metrics for the two primary methods for synthesizing the carboxylic acid precursor.
| Parameter | Method 1: Fiesselmann-type Synthesis from 3-Bromothiophene | Method 2: Nucleophilic Aromatic Substitution |
| Starting Material | 3-Bromothiophene | Dimethyl 3-nitrothiophene-2,5-dicarboxylate |
| Key Reagents | n-Butyllithium, Dry Ice, Thionyl Chloride, Methyl Thioglycolate, Sodium Methoxide | Sodium Sulfide, Alkylating Agent, Base |
| Reported Yield | ~50% (for the carboxylic acid) | Varies depending on specific reagents and conditions |
| Reaction Time | Multi-step, can take several days | Generally shorter reaction times for individual steps |
| Purity of Final Product | High purity after recrystallization | Requires careful purification to remove byproducts |
| Scalability | Can be challenging due to the use of organolithium reagents | More amenable to large-scale synthesis |
| Safety Considerations | Use of pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere conditions. Thionyl chloride is corrosive and toxic. | Handling of nitro compounds requires caution. Sodium sulfide is corrosive. |
Detailed Experimental Protocols
Method 1: Fiesselmann-type Synthesis from 3-Bromothiophene
This route, based on the work of Fuller and co-workers, involves a multi-step sequence starting from the readily available 3-bromothiophene.[1]
Step 1: Lithiation and Carboxylation of 3-Bromothiophene
-
A solution of 3-bromothiophene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes.
-
The resulting solution is then poured over an excess of crushed dry ice.
-
After the dry ice has sublimated, the reaction mixture is quenched with water and the aqueous layer is separated.
-
Acidification of the aqueous layer with a mineral acid (e.g., HCl) precipitates 3-thiophenecarboxylic acid, which is then filtered, washed with cold water, and dried.
Step 2: Synthesis of Methyl 3-chlorothiophene-2-carboxylate
-
The dried 3-thiophenecarboxylic acid is treated with an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF) to form the acid chloride. The reaction is typically heated to reflux until the evolution of gas ceases.
-
Excess thionyl chloride is removed under reduced pressure.
-
The crude acid chloride is then carefully added to an excess of methanol to form the methyl ester.
Step 3: Cyclization to form Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate
-
The methyl 3-chlorothiophene-2-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Methyl thioglycolate and a strong base, such as potassium tert-butoxide, are added, and the mixture is stirred at room temperature.[2]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Step 4: Deoxygenation to this compound
-
The resulting 3-hydroxy derivative can be deoxygenated through a variety of methods, such as conversion to the triflate followed by reduction.
Step 5: Esterification to this compound
-
The synthesized thieno[3,2-b]thiophene-2-carboxylic acid is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.
Method 2: Nucleophilic Aromatic Substitution of a Nitro-Thiophene Derivative
This alternative approach utilizes a 3-nitrothiophene precursor, where the nitro group acts as a good leaving group for nucleophilic aromatic substitution.[3]
Step 1: Synthesis of a 3-(Alkylthio)thiophene Derivative
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate is reacted with a sulfur nucleophile, such as sodium sulfide, in a suitable solvent like dimethylformamide (DMF).
-
The resulting thiolate is then alkylated in situ with an appropriate electrophile (e.g., an alkyl halide).
Step 2: Base-promoted Cyclization
-
The 3-(alkylthio)thiophene derivative is treated with a strong base, such as sodium methoxide in methanol, to induce intramolecular cyclization.
-
This reaction forms the thieno[3,2-b]thiophene ring system.
Step 3: Esterification
-
If the cyclization product is the carboxylic acid, it is esterified to the methyl ester using the standard procedure described in Method 1, Step 5.
Experimental Workflow Diagrams
To visualize the logical flow of the synthetic procedures, the following diagrams are provided in the DOT language.
Caption: Synthetic pathways to this compound.
Conclusion
Both the Fiesselmann-type synthesis and the nucleophilic aromatic substitution route offer viable pathways to this compound. The Fiesselmann approach, while well-established, involves multiple steps and the use of hazardous reagents, which may affect its reproducibility and scalability. The nucleophilic aromatic substitution method, on the other hand, can be more direct but may require more optimization to achieve high yields and purity.
The choice of the most appropriate synthetic method will depend on the specific requirements of the research or development project, including the available starting materials, scale of the synthesis, and safety considerations. This guide provides the necessary information for an informed decision, and the detailed protocols serve as a starting point for the reproducible synthesis of this important chemical intermediate.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Thieno[3,2-b]thiophene-2-carboxylate: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper disposal of Methyl thieno[3,2-b]thiophene-2-carboxylate, catering to researchers, scientists, and professionals in drug development. The following procedures are based on available safety data and general best practices for chemical waste management in a laboratory setting.
Hazard Assessment and Waste Classification
According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, it is crucial to treat all chemical products with the recognition of "having unknown hazards and toxicity". Therefore, a cautious approach to disposal is recommended. Waste containing this compound, including the pure substance, contaminated laboratory materials, and personal protective equipment (PPE), should be handled as chemical waste.
Key Safety Information:
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| Acute Toxicity | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Carcinogenicity | No data available |
While specific hazard data is unavailable for this compound, related thiophene derivatives can be harmful and irritants.[1][2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn when handling this chemical and its waste.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company, adhering to all local and national regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with contaminated items such as spatulas, weighing boats, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Avoid mixing it with other incompatible waste streams.[1]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the approximate quantity.[1][2] Include the date of waste generation.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][2] The storage area should be cool and shaded.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your institution's EHS department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl thieno[3,2-b]thiophene-2-carboxylate
Essential Safety and Handling Guide for Methyl thieno[3,2-b]thiophene-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks. For related compounds, such as Methyl thiophene-2-carboxylate, hazards like skin and eye irritation, and respiratory irritation have been identified.[1] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for the compound and its structural analogs.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields tested and approved under government standards such as EN166 (EU) or NIOSH (US).[1][2] | Protects against splashes and airborne particles that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing should be worn to minimize skin contact.[2][3] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If a risk assessment indicates the potential for inhalation of dust or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for particles) should be used.[2] | Minimizes the risk of inhaling airborne particles or vapors. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining laboratory safety and environmental compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed. For added stability, storing under an inert gas is recommended.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Handling Procedures
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risks. Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
-
Spill Management: In case of a spill, avoid generating dust.[6] Use an inert absorbent material to clean up the spill and place the waste in a suitable, closed container for disposal.[1]
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in designated and clearly labeled hazardous waste containers.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.
-
Container Disposal: Before disposing of the original container, ensure it is completely empty.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
